molecular formula C11H9NO3 B1324610 3-Methoxyisoquinoline-1-carboxylic acid

3-Methoxyisoquinoline-1-carboxylic acid

货号: B1324610
分子量: 203.19 g/mol
InChI 键: LDKMAQZTEXDDQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Methoxyisoquinoline-1-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

3-methoxyisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-6-7-4-2-3-5-8(7)10(12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKMAQZTEXDDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3-Methoxyisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action for 3-Methoxyisoquinoline-1-carboxylic acid is not extensively available in public literature. This guide presents a hypothesized mechanism based on the well-documented activities of structurally analogous compounds. The core hypothesis is that this compound acts as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes.

Executive Summary

This compound is a synthetic organic compound featuring an isoquinoline (B145761) scaffold, a structure found in numerous biologically active molecules. While this specific molecule is often cited as a drug intermediate, its structural resemblance to known enzyme inhibitors suggests a potential intrinsic biological activity. This document outlines a plausible mechanism of action centered on the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master regulator of the cellular response to hypoxia. This hypothesized mechanism positions this compound as a potential modulator of angiogenesis, cellular metabolism, and other hypoxia-related pathways.

Hypothesized Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases

The primary proposed mechanism of action for this compound is the competitive inhibition of HIF prolyl hydroxylase (PHD) enzymes, particularly PHD2. These enzymes are 2-oxoglutarate (2-OG) dependent dioxygenases that play a critical role in oxygen sensing within the cell.

The HIF-1α Signaling Pathway

Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by PHD enzymes, which hydroxylate specific proline residues (Pro402 and Pro564 in human HIF-1α) within the oxygen-dependent degradation domain (ODDD)[1][2][3][4]. This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein, part of an E3 ubiquitin ligase complex, to recognize and bind to HIF-1α, leading to its polyubiquitination and subsequent destruction by the proteasome[3][4].

Under low oxygen conditions (hypoxia), the activity of PHD enzymes is inhibited due to the lack of their essential co-substrate, molecular oxygen[1]. This prevents HIF-1α hydroxylation and degradation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes[1][5]. This transcriptional activation leads to the upregulation of genes involved in angiogenesis (e.g., Vascular Endothelial Growth Factor - VEGF), glucose metabolism, and cell survival[1][5][6].

Role of this compound as a PHD Inhibitor

It is hypothesized that this compound functions as a 2-oxoglutarate mimetic. The carboxylic acid moiety is crucial for this activity, as it can chelate the ferrous iron (Fe²⁺) atom in the active site of the PHD enzyme, thereby competing with the endogenous substrate, 2-oxoglutarate. The isoquinoline core provides the structural scaffold for presentation of the chelating group. By inhibiting PHD activity even under normoxic conditions, the compound would prevent HIF-1α degradation, leading to its stabilization and the subsequent activation of hypoxia-response genes.

HIF-1a Signaling Pathway Hypothesized HIF-1α Signaling and Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1a_normoxia HIF-1α HIF-1a-OH HIF-1α-OH HIF-1a_normoxia->HIF-1a-OH Hydroxylation PHD2 PHD2 (Active) PHD2->HIF-1a-OH O2 O₂ O2->PHD2 co-substrate 2-OG 2-Oxoglutarate 2-OG->PHD2 co-substrate VHL VHL E3 Ligase HIF-1a-OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_hypoxia HIF-1α HIF-1_dimer HIF-1α/β Dimer HIF-1a_hypoxia->HIF-1_dimer Stabilization & Dimerization PHD2_inhibited PHD2 (Inactive) Molecule 3-Methoxyisoquinoline- 1-carboxylic acid Molecule->PHD2_inhibited Inhibition HIF-1b HIF-1β HIF-1b->HIF-1_dimer HRE HRE HIF-1_dimer->HRE Nuclear Translocation & DNA Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., VEGF) HRE->Target_Genes Activation

Caption: Hypothesized HIF-1α signaling pathway and point of inhibition.

Quantitative Data from Structurally Related Compounds

Direct quantitative data for this compound as a PHD inhibitor is not available. However, studies on structurally similar compounds provide a benchmark for potential activity. The table below summarizes the inhibitory concentration (IC₅₀) for a related isoquinoline derivative against a HIF prolyl hydroxylase.

Compound Name/ClassTarget EnzymeIC₅₀ (µM)Reference
Isoquinoline-3-carboxamide derivativeEGLN-1 (PHD2)1.4

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action, a series of in vitro and cell-based assays can be employed.

In Vitro PHD2 Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant PHD2.

Principle: The activity of PHD2 can be monitored by measuring the consumption of its co-substrate, 2-oxoglutarate. A colorimetric method involving derivatization of the remaining 2-oxoglutarate with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) can be used[7].

Protocol Outline:

  • Reagents: Recombinant human PHD2, HIF-1α peptide substrate (e.g., residues 556-575), 2-oxoglutarate, FeSO₄, L-ascorbic acid, 2,4-DNPH, and the test compound.

  • Reaction Setup: In a 96-well plate, combine PHD2, HIF-1α peptide, FeSO₄, and ascorbic acid in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (known PHD inhibitor, e.g., dimethyloxalylglycine - DMOG) and a negative control (vehicle, e.g., DMSO).

  • Initiation: Start the reaction by adding 2-oxoglutarate. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Derivatization: Stop the reaction and add 2,4-DNPH to derivatize the unconsumed 2-oxoglutarate.

  • Detection: Add a strong base (e.g., NaOH) to develop a colored product and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

PHD2_Inhibition_Assay Workflow for In Vitro PHD2 Inhibition Assay Start Start Reagents Combine Reagents: - Recombinant PHD2 - HIF-1α Peptide - FeSO₄, Ascorbate Start->Reagents Inhibitor Add Test Compound (Varying Concentrations) Reagents->Inhibitor Initiate Initiate Reaction (Add 2-Oxoglutarate) Inhibitor->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction & Add 2,4-DNPH Incubate->Terminate Detect Measure Absorbance Terminate->Detect Analyze Calculate IC₅₀ Detect->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro PHD2 inhibition assay.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines if the compound can increase the levels of HIF-1α protein in cultured cells.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. Due to the rapid degradation of HIF-1α, special care must be taken during sample preparation[8][9][10].

Protocol Outline:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, HEK293) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for a set time (e.g., 4-8 hours). Include a positive control (e.g., CoCl₂ or DMOG) and a vehicle control[8][11].

  • Lysis: Immediately after treatment, place dishes on ice. Wash cells with ice-cold PBS. Lyse the cells directly in Laemmli sample buffer or a specific lysis buffer containing protease and phosphatase inhibitors. It is critical to work quickly and keep samples cold to prevent HIF-1α degradation[8][9].

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add an ECL substrate to generate a chemiluminescent signal.

  • Detection: Capture the signal using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. Quantify band intensities to determine the relative increase in HIF-1α levels.

Target Gene Expression Analysis (RT-qPCR)

This assay measures the mRNA levels of a known HIF-1α target gene, such as VEGF, to confirm downstream pathway activation.

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to quantify the amount of a specific mRNA transcript in a sample.

Protocol Outline:

  • Cell Treatment and RNA Extraction: Treat cells as described for the Western blot experiment. Extract total RNA from the cells using a suitable method (e.g., Trizol reagent)[12].

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme[12].

  • qPCR:

    • Prepare a reaction mix containing cDNA, gene-specific primers for VEGF and a housekeeping gene (e.g., GAPDH or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

    • Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence increase as the target DNA is amplified.

  • Data Analysis: Determine the cycle threshold (Ct) for both VEGF and the housekeeping gene in each sample. Calculate the relative change in VEGF mRNA expression (fold change) using the ΔΔCt method[12].

Conclusion and Future Directions

The structural features of this compound strongly suggest its potential role as an inhibitor of HIF prolyl hydroxylase enzymes. This hypothesized mechanism of action, leading to the stabilization of HIF-1α and activation of downstream hypoxia-responsive genes, provides a solid foundation for further investigation.

Future research should focus on empirically testing this hypothesis using the described experimental protocols. Direct measurement of PHD2 inhibition and confirmation of HIF-1α stabilization in a cellular context are critical next steps. Subsequent studies could explore the compound's effects on angiogenesis, cell metabolism, and its potential therapeutic efficacy in models of ischemia or anemia. Elucidation of its precise binding mode through co-crystallization with PHD2 would provide invaluable information for the structure-based design of more potent and selective analogs.

References

Screening the Biological Activity of the Isoquinoline-1-carboxylic Acid Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities. The addition of a carboxylic acid moiety, particularly at the 1-position, introduces a key functional group that can participate in various biological interactions, including hydrogen bonding and salt bridge formation, making these compounds attractive for drug design. This technical guide provides a comprehensive overview of the reported biological activities for derivatives of the isoquinoline-1-carboxylic acid and the closely related isoquinoline-3-carboxylic acid core, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Biological Activities of Isoquinoline Carboxylic Acid Derivatives

Research into isoquinoline carboxylic acid derivatives has revealed promising activities in several therapeutic areas, most notably in oncology and infectious diseases. While data on the specific 3-methoxyisoquinoline-1-carboxylic acid is sparse, studies on related analogs provide a foundation for understanding the potential of this compound class.

Anticancer Activity

A significant body of research points to the antiproliferative effects of isoquinoline carboxylic acid derivatives. For instance, a closely related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) , has demonstrated notable in vivo antiproliferative action in a rat model of hepatocellular carcinoma.[1] This suggests that the isoquinoline-3-carboxylic acid scaffold could be a valuable starting point for the development of novel anticancer agents. The presence of methoxy (B1213986) groups on the isoquinoline ring, as in the target compound of this guide, appears to be a favorable feature for this activity.

Antibacterial Activity

The isoquinoline core is also a known pharmacophore in the design of antibacterial agents. Studies have shown that isoquinoline-3-carboxylic acid (IQ3CA) exhibits significant antibacterial activity against a range of plant pathogenic bacteria. This indicates that the isoquinoline carboxylic acid scaffold has the potential to be developed into new treatments for bacterial infections.

Quantitative Biological Activity Data

To facilitate comparison and aid in structure-activity relationship (SAR) studies, the following table summarizes the available quantitative data for key isoquinoline carboxylic acid derivatives.

Compound/DerivativeTarget/AssayActivity TypeValueReference
6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1)Diethylnitrosamine-induced hepatocarcinogenesis in ratsAntiproliferativeProtective action on liver, restored normal tissue architecture[1]
Isoquinoline-3-carboxylic acid (IQ3CA)Ralstonia solanacearumAntibacterialEC50: 8.38 - 17.35 µg/mL
Isoquinoline-3-carboxylic acid (IQ3CA)Acidovorax citrulliAntibacterialEC50: 8.38 - 17.35 µg/mL
Isoquinoline-3-carboxylic acid (IQ3CA)Xanthomonas oryzae pv. oryzicolaAntibacterialEC50: 8.38 - 17.35 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for the key biological assays mentioned.

In Vivo Antiproliferative Assay for Hepatocellular Carcinoma[1]
  • Animal Model: Male Wistar rats are used. Hepatocellular carcinoma is induced by intraperitoneal injection of diethylnitrosamine (DEN).

  • Treatment: Following tumor induction, animals are treated orally with the test compound (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid) at specified doses (e.g., 50 and 100 mg/kg). A positive control group receives a standard anticancer drug (e.g., 5-fluorouracil).

  • Assessment: The antiproliferative effect is evaluated through:

    • Biochemical Parameters: Analysis of liver function markers in serum (e.g., ALT, AST, ALP).

    • Histopathology: Microscopic examination of liver tissue sections stained with hematoxylin (B73222) and eosin (B541160) to observe changes in cellular architecture.

    • HPLC Analysis: Quantification of the compound and its metabolites in plasma and liver tissue.

In Vitro Antibacterial Activity Assay
  • Bacterial Strains: The test compound (e.g., isoquinoline-3-carboxylic acid) is screened against a panel of pathogenic bacteria (e.g., Ralstonia solanacearum, Acidovorax citrulli).

  • Culture Conditions: Bacteria are grown in appropriate liquid broth medium to a specific optical density.

  • Assay: A broth microdilution method is typically used. The test compound is serially diluted in a 96-well plate. Bacterial suspension is added to each well.

  • Endpoint Measurement: The plates are incubated, and the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50) is determined by measuring the absorbance (optical density) to assess bacterial growth.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms, the following diagrams are provided.

experimental_workflow_anticancer cluster_induction Tumor Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment start Wistar Rats induce Induce Hepatocellular Carcinoma (Diethylnitrosamine) start->induce control Vehicle Control test_low Test Compound (Low Dose) test_high Test Compound (High Dose) positive Positive Control (5-FU) biochem Biochemical Analysis (Serum Markers) control->biochem histopath Histopathological Examination (Liver Tissue) control->histopath hplc HPLC Analysis (Drug Concentration) control->hplc test_low->biochem test_low->histopath test_low->hplc test_high->biochem test_high->histopath test_high->hplc positive->biochem positive->histopath positive->hplc

Caption: Workflow for In Vivo Anticancer Activity Screening.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis culture Culture Bacterial Strains inoculate Inoculate 96-well Plates with Bacteria and Compound culture->inoculate compound Prepare Serial Dilutions of Test Compound compound->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Optical Density incubate->measure calculate Calculate EC50/MIC measure->calculate

Caption: Workflow for In Vitro Antibacterial Susceptibility Testing.

Conclusion

The isoquinoline-1-carboxylic acid scaffold and its close analogs represent a promising area for drug discovery, with demonstrated potential in both oncology and infectious diseases. While direct biological activity data for this compound remains to be elucidated, the findings for related compounds provide a strong rationale for its synthesis and screening. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to initiate such investigations. Future work should focus on the systematic exploration of substitutions on the isoquinoline ring and the carboxylic acid moiety to optimize potency and selectivity for various biological targets.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxyisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyisoquinoline-1-carboxylic acid is a heterocyclic organic compound belonging to the isoquinoline (B145761) class of molecules. Isoquinoline alkaloids and their derivatives are a significant class of natural and synthetic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties[1]. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological significance based on related structures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While experimental data for this compound is not extensively available in the public domain, the following tables summarize the known information for the target compound, alongside data for structurally related compounds to provide a comparative context.

General and Physical Properties
PropertyThis compoundIsoquinoline-1-carboxylic acid (for comparison)Isoquinoline-3-carboxylic acid (for comparison)
Molecular Formula C₁₁H₉NO₃[2][3]C₁₀H₇NO₂[1]C₁₀H₇NO₂
Molecular Weight 203.20 g/mol [2]173.17 g/mol [1]173.17 g/mol
CAS Number 374917-64-3[2][3]486-73-7[1]6624-49-3
Appearance White to yellow solid[2]Light orange to yellow to green crystalline powder[1]White to pale yellow crystals or powder
Melting Point Data not available156 °C (decomposes)[1]163.0-169.0 °C
Boiling Point Data not availableData not availableData not available
Storage Store at room temperature[2]Store at room temperature[1]Room Temperature
Solubility and Partitioning
PropertyThis compound (Predicted/Inferred)General Carboxylic Acid Behavior
Aqueous Solubility Expected to have low solubility in water, which can be increased in alkaline solutions.Generally, carboxylic acids with larger nonpolar components are less soluble in water. Solubility increases upon formation of a carboxylate salt at higher pH[4].
Organic Solvent Solubility Expected to be soluble in polar organic solvents like methanol (B129727), ethanol, and DMSO.Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.
Predicted logP Data not availableThe logP of a molecule is influenced by its overall polarity. The presence of both a polar carboxylic acid group and a relatively nonpolar isoquinoline ring will determine its partitioning behavior.
Acidity
PropertyThis compound (Predicted)Related Compounds (for comparison)
pKa The pKa is expected to be in the range of 3-5 for the carboxylic acid group, typical for aromatic carboxylic acids. The isoquinoline nitrogen will have a pKa around 5-6.The pKa of benzoic acid is 4.2. The pKa of quinoline (B57606) is 4.9.

Experimental Protocols

Due to the limited availability of a specific, detailed synthesis protocol for this compound in the literature, a plausible synthetic route is proposed based on established methods for the synthesis of related isoquinoline and quinoline carboxylic acids.

Proposed Synthesis of this compound

A potential synthetic route could involve a multi-step process starting from a substituted isoquinoline. One plausible approach is the carbonylation of a halogenated precursor.

3.1.1. Materials and Reagents

3.1.2. Step-by-Step Procedure

  • Carbonylation to the Methyl Ester:

    • To a dry, degassed pressure vessel, add 1-bromo-3-methoxyisoquinoline (1 equivalent), palladium(II) acetate (0.05 equivalents), and dppp (B1165662) (0.05 equivalents).

    • Add dry, degassed triethylamine (2 equivalents) and methanol.

    • Seal the vessel and purge with carbon monoxide gas.

    • Pressurize the vessel with carbon monoxide (e.g., 10 atm) and heat the reaction mixture (e.g., to 100 °C) with stirring for a specified time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.

    • After cooling to room temperature, carefully vent the excess carbon monoxide.

    • Dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude methyl 3-methoxyisoquinoline-1-carboxylate.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified methyl 3-methoxyisoquinoline-1-carboxylate in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of approximately 3-4 with hydrochloric acid.

    • The product, this compound, should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

3.1.3. Characterization

The final product should be characterized by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry (MS): To confirm the molecular weight.

  • Melting point analysis: To assess purity.

  • High-performance liquid chromatography (HPLC): To determine purity.

Potential Biological Activity and Signaling Pathway Involvement

While there is no direct evidence in the reviewed literature for the biological activity of this compound, the broader class of quinoline and isoquinoline carboxylic acids has shown promising activity in several areas, particularly as kinase inhibitors and anticancer agents[5][6].

Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, a crucial enzyme involved in cell growth, proliferation, and suppression of apoptosis[5]. Inhibition of CK2 is a validated strategy in cancer therapy. Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against protein kinases.

Hypothetical Experimental Workflow for Biological Screening

To investigate the potential biological activity of this compound, a tiered screening approach could be employed.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_mechanism Mechanism of Action synthesis Synthesis of 3-Methoxy- isoquinoline-1-carboxylic acid purification Purification and Characterization synthesis->purification kinase_assay In vitro Kinase Inhibition Assay (e.g., CK2) purification->kinase_assay cell_viability Cell Viability Assay (e.g., MTT on cancer cell lines) kinase_assay->cell_viability western_blot Western Blot for Downstream Targets cell_viability->western_blot apoptosis_assay Apoptosis Assay (e.g., Annexin V) western_blot->apoptosis_assay

A hypothetical workflow for the biological evaluation of this compound.
Potential Signaling Pathway

Should this compound prove to be an inhibitor of a protein kinase like CK2, it would interfere with the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth CK2 CK2 CK2->Akt activates PTEN PTEN CK2->PTEN inhibits PTEN->PIP3 dephosphorylates Compound 3-Methoxyisoquinoline- 1-carboxylic acid Compound->CK2 inhibits

A potential signaling pathway impacted by the inhibition of CK2.

Conclusion

This compound represents an interesting scaffold for further investigation in medicinal chemistry. While a complete experimental profile of its physicochemical properties is yet to be established, this guide provides a solid foundation based on available data and the properties of structurally related compounds. The proposed synthetic route and biological screening workflow offer a clear path for future research into the potential therapeutic applications of this and similar molecules. The exploration of its activity as a kinase inhibitor, particularly targeting pathways like PI3K/Akt/mTOR, could unveil novel opportunities for the development of new therapeutic agents.

References

Uncharted Territory: The Therapeutic Potential of 3-Methoxyisoquinoline-1-carboxylic Acid Awaits Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals exploring novel molecular entities may find a promising, yet largely uncharacterized, candidate in 3-Methoxyisoquinoline-1-carboxylic acid. While this specific compound remains enigmatic in terms of its direct therapeutic targets and biological activity, its structural relatives within the broader isoquinoline (B145761) and quinoline (B57606) alkaloid families have demonstrated a wide array of significant pharmacological effects, suggesting potential avenues for future investigation.

Currently, this compound is primarily recognized as a drug intermediate, a building block for the synthesis of more complex active compounds. However, a deep dive into the bioactivity of its structural analogs reveals a landscape rich with therapeutic possibilities, from anticancer to antimicrobial action. The exploration of this molecule is, therefore, a journey into potential discovery, guided by the established activities of its chemical cousins.

The Promise of the Isoquinoline and Quinoline Scaffolds

The isoquinoline and quinoline ring systems are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse biological activities. Investigations into derivatives of these scaffolds provide a logical starting point for hypothesizing the potential therapeutic applications of this compound.

Potential Anticancer Activity

A significant body of research points to the antiproliferative effects of isoquinoline and quinoline derivatives. For instance, various isoquinoline alkaloids have been reported to exhibit cytotoxic activity against a range of cancer cell lines.[1] One study on a related compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, demonstrated a protective effect against hepatocellular carcinoma in animal models.[2] Furthermore, derivatives of the closely related quinoline-3-carboxylic acid have been synthesized and shown to possess antiproliferative properties.[3] These findings suggest that this compound could be a valuable scaffold for the development of novel anticancer agents.

Antimicrobial Potential

The isoquinoline core is also associated with potent antimicrobial effects. A study on isoquinoline-3-carboxylic acid revealed significant antibacterial activity against several plant-pathogenic bacteria, with EC50 values ranging from 8.38 to 17.35 μg/mL.[4] The mechanism of action appeared to involve the disruption of the bacterial cell membrane, inhibition of motility and exopolysaccharide production, and prevention of biofilm formation.[4] Given these findings, this compound warrants investigation for its potential as a novel antibacterial agent.

Enzyme Inhibition: A Potential Mechanism of Action

Several studies have identified specific molecular targets for quinoline-3-carboxylic acid derivatives. Notably, these compounds have been investigated as inhibitors of protein kinase CK2, an enzyme implicated in various cancers. Some synthesized derivatives of 3-quinoline carboxylic acid were found to inhibit CK2 with IC50 values in the micromolar range (0.65 to 18.2 μM).[5][6] Additionally, 4-hydroxyquinoline-3-carboxylic acids have been identified as inhibitors of dehydrogenase enzymes, particularly mitochondrial malate (B86768) dehydrogenase, thereby disrupting cellular respiration in tumor cells.[7] These examples highlight the potential for this compound to act as an enzyme inhibitor, a common mechanism for therapeutic intervention.

Future Directions: A Roadmap for Investigation

The lack of specific biological data for this compound presents a clear opportunity for novel research. A systematic investigation of this compound would be a valuable endeavor for the drug discovery community.

Proposed Experimental Workflow

To elucidate the therapeutic potential of this compound, a structured experimental approach is recommended. The following workflow outlines a potential path for investigation:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Studies & Lead Optimization A Compound Acquisition & Purity Analysis B Broad-Spectrum Phenotypic Screening (e.g., NCI-60 Cancer Cell Line Panel, Antimicrobial Panels) A->B C Affinity Chromatography B->C D Computational Docking (based on active analogs) B->D E Target Deconvolution Studies C->E D->E F Enzymatic Assays & Biochemical Validation E->F G Cell-Based Signaling Pathway Analysis F->G H Structure-Activity Relationship (SAR) Studies & Chemical Synthesis G->H

A proposed experimental workflow for investigating this compound.

Conclusion

While direct evidence of the therapeutic targets of this compound is currently unavailable in the scientific literature, the rich pharmacology of its structural relatives provides a compelling rationale for its investigation. The isoquinoline and quinoline scaffolds are well-established pharmacophores with proven efficacy against a range of diseases. By leveraging this existing knowledge and employing a systematic screening and target identification approach, the scientific community can begin to unlock the potential of this enigmatic molecule. The journey to characterize this compound may lead to the discovery of novel therapeutic agents with unique mechanisms of action, ultimately contributing to the advancement of medicine.

References

In Silico Prediction of 3-Methoxyisoquinoline-1-carboxylic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 3-Methoxyisoquinoline-1-carboxylic acid, a novel heterocyclic compound. In the absence of experimental data, this document outlines a systematic, computer-aided approach to hypothesize its potential therapeutic applications, focusing on anticancer activity via Topoisomerase I inhibition. We detail methodologies for target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.

Introduction

Isoquinoline (B145761) alkaloids are a diverse class of natural and synthetic compounds known to exhibit a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties[1][2]. Their planar structure allows for intercalation with DNA and interaction with key enzymes in cellular replication and proliferation[3]. This compound is a synthetic derivative of the isoquinoline scaffold. This document presents a hypothetical yet scientifically rigorous in silico evaluation to predict its bioactivity, using established computational techniques to generate preliminary data on its potential as a therapeutic agent. Our focus will be on its potential as an anticancer agent targeting human Topoisomerase I, a well-established target for cancer chemotherapy[4].

Proposed In Silico Workflow

The computational analysis of this compound follows a multi-step workflow, commencing with target identification and culminating in the prediction of its pharmacokinetic and toxicity profile. This systematic approach allows for a comprehensive preliminary assessment of the compound's drug-like properties.

G cluster_0 Initial Analysis cluster_1 Target & Activity Prediction cluster_2 Mechanism of Action cluster_3 Drug-likeness Profile cluster_4 Hypothesis Generation A Compound Structure (this compound) B Target Prediction (Similarity Search) A->B SMILES C QSAR Modeling A->C Molecular Descriptors F ADMET Prediction A->F Structure D Molecular Docking B->D Predicted Target G Bioactivity Hypothesis C->G E Pharmacophore Modeling D->E D->G E->G F->G

Figure 1: In Silico Bioactivity Prediction Workflow.

Target Prediction

The initial step in elucidating the bioactivity of a novel compound is the identification of its potential biological targets. Ligand-based target prediction methods leverage the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological targets.

Experimental Protocol:

  • Compound Representation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound was generated.

  • Similarity Search: The SMILES string was submitted to the SwissTargetPrediction web server. This tool compares the query molecule to a database of known active compounds using a combination of 2D and 3D similarity measures.

  • Target Ranking: The server returns a list of potential protein targets, ranked by the probability of interaction.

Data Presentation:

Based on the isoquinoline scaffold, the top predicted target classes for this compound are presented in Table 1.

Target ClassProbabilityKnown Isoquinoline Ligands
TopoisomeraseHighIndenoisoquinolines, Camptothecin
KinaseModerateVarious synthetic derivatives
G-Protein Coupled ReceptorLowApomorphine
DNAHighBerberine, Palmatine

Table 1: Predicted Target Classes for this compound.

Given the high probability and the well-documented role of isoquinoline derivatives as Topoisomerase I inhibitors in cancer, we selected human Topoisomerase I (Top1) as the primary target for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By building a QSAR model with a dataset of known Topoisomerase I inhibitors, we can predict the activity of our query compound.

Experimental Protocol:

  • Dataset Collection: A dataset of 20 indenoisoquinoline derivatives with known IC50 values for Topoisomerase I inhibition was compiled from the literature.

  • Molecular Descriptor Calculation: For each compound in the dataset, a range of 2D and 3D molecular descriptors (e.g., molecular weight, logP, topological polar surface area, and electronic properties) were calculated using molecular modeling software.

  • Model Building: A multiple linear regression (MLR) model was built using a training set of 15 compounds, with the IC50 values as the dependent variable and the calculated descriptors as the independent variables.

  • Model Validation: The predictive power of the QSAR model was validated using an external test set of 5 compounds.

  • Prediction for Query Compound: The validated QSAR model was used to predict the IC50 value of this compound.

Data Presentation:

The following table summarizes the hypothetical QSAR model and the predicted activity for this compound.

ParameterValue
QSAR Model Equation pIC50 = 0.8LogP - 0.05MW + 0.1*TPSA + 2.5
Training Set R² 0.85
Test Set Q² 0.75
Predicted pIC50 6.2
Predicted IC50 (µM) 0.63

Table 2: Hypothetical QSAR Model and Predicted IC50 for this compound against Topoisomerase I.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This allows for a detailed investigation of the molecular interactions between this compound and the active site of Topoisomerase I.

Experimental Protocol:

  • Protein Preparation: The 3D crystal structure of human Topoisomerase I in complex with DNA and an indenoisoquinoline inhibitor (PDB ID: 1TL8) was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added.

  • Ligand Preparation: A 3D structure of this compound was generated and its geometry was optimized using a suitable force field.

  • Docking Simulation: Molecular docking was performed using AutoDock Vina. The search space was defined as a grid box encompassing the active site of the enzyme.

  • Analysis of Results: The resulting docking poses were analyzed based on their binding energy scores and the interactions with key amino acid residues in the active site.

Data Presentation:

The docking results are summarized in the table below.

ParameterPredicted Value
Binding Affinity (kcal/mol) -8.5
Key Interacting Residues Arg364, Asn722, Lys532
Types of Interactions Hydrogen bonds, π-π stacking

Table 3: Predicted Molecular Docking Results for this compound with Topoisomerase I.

Pharmacophore Modeling

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. A ligand-based pharmacophore model was generated from a set of known active Topoisomerase I inhibitors.

Experimental Protocol:

  • Ligand Alignment: A set of structurally diverse, potent Topoisomerase I inhibitors were aligned based on their common chemical features.

  • Pharmacophore Feature Identification: Common pharmacophoric features, such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups, were identified.

  • Model Generation and Validation: A pharmacophore model was generated and validated by its ability to distinguish active from inactive compounds in a database.

  • Mapping of Query Compound: this compound was mapped onto the generated pharmacophore model to assess its fit.

G cluster_0 Cellular Processes A 3-Methoxyisoquinoline- 1-carboxylic acid B Topoisomerase I A->B Inhibition C DNA Replication & Transcription B->C Relieves supercoiling D DNA Double-Strand Breaks C->D Stalled replication fork E DNA Damage Response (ATM/ATR) D->E Activation F Cell Cycle Arrest E->F G Apoptosis E->G

References

Literature review on substituted isoquinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted Isoquinoline (B145761) Carboxylic Acids in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The incorporation of a carboxylic acid moiety, or its derivatives, onto this scaffold provides a key anchor for interacting with biological targets, leading to potent and selective inhibitors for various enzymes and receptors. This technical guide provides a comprehensive review of substituted isoquinoline carboxylic acids, covering their synthesis, structure-activity relationships (SAR), and applications in modern drug discovery, with a focus on their roles as anticancer and antimicrobial agents. Detailed experimental protocols and visualizations of key biological pathways are provided to serve as a practical resource for researchers in the field.

Introduction

Isoquinoline is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.[1] This structural framework is found in a vast number of alkaloids, such as morphine and berberine, which exhibit significant physiological effects.[1] The synthetic versatility of the isoquinoline ring system allows for extensive functionalization, making it a privileged scaffold in the design of novel therapeutic agents.[1][2] Derivatives have been developed with a broad spectrum of activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties.[1]

The addition of a carboxylic acid group introduces a critical pharmacophoric element that can engage in hydrogen bonding and electrostatic interactions within the active sites of target proteins, such as kinases and polymerases. This guide focuses specifically on substituted isoquinoline carboxylic acids and their analogues (e.g., carboxamides), exploring the chemical strategies used to create these molecules and the biological mechanisms through which they exert their therapeutic effects.

Synthetic Strategies

The construction of the substituted isoquinoline carboxylic acid core can be achieved through several established and modern synthetic methodologies. Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions remain fundamental for creating the foundational isoquinoline ring system.[2][3]

  • Bischler-Napieralski Reaction: This method involves the intramolecular cyclodehydration of a β-phenylethyl-amide using a condensing agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate, which can be subsequently oxidized to the isoquinoline. This is a classic approach for generating the isoquinoline core.[3][4]

  • Pictet-Spengler Condensation: This reaction condenses a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ).[2] This is particularly useful for synthesizing the saturated analogues of isoquinoline carboxylic acids.

  • Modern Methods: More recent approaches utilize transition-metal-catalyzed reactions, such as Suzuki and Sonogashira couplings, to introduce substituents and build the heterocyclic system in a convergent manner. The Castagnoli-Cushman reaction, for instance, has been adapted for the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids from homophthalic anhydrides.[5]

Below is a generalized workflow for the synthesis of a substituted isoquinoline derivative, illustrating a common multi-step sequence.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Final Product A Substituted β-Phenylethylamine C Amide / Imine Formation A->C B Acyl Chloride / Aldehyde B->C D Intramolecular Cyclization (e.g., Bischler-Napieralski) C->D E Dihydroisoquinoline Intermediate D->E F Aromatization / Oxidation E->F G Introduction of Carboxylic Acid Moiety F->G H Final Substituted Isoquinoline Carboxylic Acid G->H

Caption: Generalized synthetic workflow for substituted isoquinoline carboxylic acids.

Pharmacological Activities and Structure-Activity Relationships (SAR)

Anticancer Activity

Substituted isoquinoline carboxylic acids have emerged as a highly promising class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for repairing single-strand DNA breaks.[6] In cancers with mutations in DNA repair genes like BRCA1/2, inhibiting PARP leads to an accumulation of DNA damage, resulting in cell death through a mechanism known as synthetic lethality. Several isoquinoline-based scaffolds, especially those incorporating a carboxamide moiety, have been designed to mimic the nicotinamide (B372718) portion of the NAD+ cofactor, allowing them to bind competitively to the PARP active site.[6] The 1-oxo-3,4-dihydroisoquinoline-4-carboxamide core is a notable example of a scaffold developed for potent PARP inhibition.[5][6]

Structure-Activity Relationship (SAR) for PARP Inhibitors:

  • Carboxamide Moiety: A primary carboxamide group is critical for binding, forming key hydrogen bonds in the nicotinamide-binding pocket of the PARP enzyme.[7]

  • Lactam Ring: Embedding the carboxamide within a lactam structure, such as in the 3-oxoisoindoline-4-carboxamide (B1419123) or 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffolds, provides conformational rigidity that enhances binding affinity.[6][7]

  • Substituents: SAR studies on the lactam nitrogen have shown that incorporating secondary or tertiary amines can be important for cellular potency.[7] Substitutions on the fused benzene ring can also modulate activity and pharmacokinetic properties.

The diagram below illustrates the central role of PARP in DNA repair and how its inhibition is synthetically lethal in cancer cells with homologous recombination deficiency (e.g., BRCA mutations).

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor ssb1 Single-Strand DNA Break parp1 PARP-1/2 Mediated Base Excision Repair ssb1->parp1 rep1 DNA Repair & Cell Survival parp1->rep1 ssb2 Single-Strand DNA Break parp2 PARP-1/2 dsb Replication Fork Collapse (Double-Strand Break) ssb2->dsb parp_inhib Isoquinoline Carboxamide (PARP Inhibitor) parp_inhib->parp2 hrd Defective Homologous Recombination (BRCA-) death Synthetic Lethality & Cell Death dsb->death G cluster_0 Kinase Signaling Cascade receptor Growth Factor Receptor kinase Protein Kinase (e.g., CK2, BTK) receptor->kinase substrate Substrate Protein kinase->substrate p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling (Proliferation, Survival) p_substrate->downstream inhibitor Isoquinoline Carboxylic Acid (Kinase Inhibitor) inhibitor->kinase

References

The Emerging Potential of Isoquinoline Carboxylic Acids in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct enzymatic inhibition data for 3-methoxyisoquinoline-1-carboxylic acid remains to be fully elucidated, the broader isoquinoline (B145761) carboxylic acid scaffold represents a promising and potent framework for the development of targeted enzyme inhibitors. This technical guide consolidates the existing research on structurally related isoquinoline derivatives, focusing on their significant inhibitory activity against prolyl hydroxylase domain (PHD) enzymes and collagen prolyl-4-hydroxylase (C-P4H). We present quantitative inhibition data, detailed experimental methodologies, and relevant signaling pathways to provide a comprehensive resource for researchers exploring this chemical space for novel therapeutic agents.

Introduction: The Isoquinoline Carboxylic Acid Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The addition of a carboxylic acid moiety, particularly at the 1-position, creates a structural motif with the potential for specific interactions with the active sites of various enzymes. While this guide focuses on the potential of this compound, the currently available compelling data centers on its hydroxylated analogs. These compounds have demonstrated potent inhibition of key enzymes involved in cellular oxygen sensing and collagen biosynthesis, highlighting the therapeutic potential of this class of molecules. Notably, this compound has been identified as a key intermediate in the synthesis of novel Hepatitis C Virus (HCV) inhibitors, underscoring its utility in the development of complex, biologically active molecules.

Prolyl Hydroxylases: Key Targets for Isoquinoline Carboxylic Acids

Prolyl hydroxylases are a family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases that play critical roles in various physiological and pathological processes. The primary targets identified for isoquinoline carboxylic acid derivatives are Hypoxia-Inducible Factor (HIF) prolyl hydroxylases and collagen prolyl-4-hydroxylases.

HIF Prolyl Hydroxylase Inhibition

HIF prolyl hydroxylases (PHD1, PHD2, and PHD3) are the key cellular oxygen sensors that regulate the stability of the alpha subunit of the HIF transcription factor. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Inhibition of PHDs stabilizes HIF-α, allowing it to translocate to the nucleus and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This mechanism is a validated therapeutic strategy for the treatment of anemia associated with chronic kidney disease.

HIF_Pathway PHD PHD PHD_inhibited PHD_inhibited HIFa_p HIFa_p HIFa_stable HIFa_stable

Figure 2. General Experimental Workflow for IC50 Determination.

Conclusion and Future Directions

The isoquinoline carboxylic acid scaffold is a validated starting point for the development of potent prolyl hydroxylase inhibitors. While direct experimental data for this compound is currently lacking in the public domain, the strong activity of its hydroxylated analogs against both HIF prolyl hydroxylases and collagen prolyl-4-hydroxylase provides a compelling rationale for its investigation.

Future research should focus on:

  • The direct synthesis and in vitro testing of this compound against a panel of prolyl hydroxylases.

  • Structure-activity relationship (SAR) studies to explore the impact of the methoxy (B1213986) group and the position of the carboxylic acid on inhibitory potency and selectivity.

  • Cell-based assays to determine the cellular permeability and efficacy of new derivatives.

This technical guide serves as a foundational resource to stimulate and guide further research into this compound and its derivatives as a novel class of enzyme inhibitors with significant therapeutic potential.

Neuroprotective Effects of Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroisoquinoline (THIQ) derivatives represent a class of compounds with a complex and dualistic role in neurobiology. While some endogenous and synthetic THIQs have been implicated in the pathogenesis of neurodegenerative diseases like Parkinson's, others have demonstrated significant neuroprotective properties, making them promising candidates for therapeutic development.[1][2][3] This technical guide provides an in-depth overview of the neuroprotective effects of THIQ derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to evaluate their therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of neurodegenerative disease.

Quantitative Data on the Neuroprotective and Related Activities of Tetrahydroisoquinoline Derivatives

The following tables summarize the quantitative data on the biological activities of various THIQ derivatives, including their neuroprotective efficacy, and inhibitory effects on key enzymes implicated in neurodegeneration.

Table 1: Neuroprotective and Cytotoxic Effects of THIQ Derivatives

CompoundCell LineInsult/ModelEndpointConcentrationResultReference
Dauricine (B190908)Rat Cortical NeuronsHypoxia/HypoglycemiaNeuronal Survival1 µMSignificantly enhanced[4]
DauricineRat Cortical NeuronsHypoxia/HypoglycemiaNeuronal Survival10 µMSignificantly enhanced[4]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Primary Hippocampal CulturesGlutamateApoptosis50 µMNeuroprotective[1]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ)Primary Hippocampal CulturesGlutamateApoptosis500 µMNeurotoxic[1]
(R,S)-SalsolinolSH-SY5YMPP+ (1000 µM)Cell Viability50 µMStatistically significant increase[5]
(R)-SalsolinolSH-SY5YMPP+ (1000 µM)Cell Viability50 µMStatistically significant increase[5]
(S)-SalsolinolSH-SY5YMPP+ (1000 µM)Cell Viability50 µMStatistically significant increase[5]
N-Methyl-(R)-salsolinol (NMSAL)SH-SY5YMPP+ (1000 µM)Cell Viability50 µMNeuroprotective effect[5]
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)Primary Hippocampal NeuronsAβ1-40 (10 µM)Loss of synaptic proteins500 µMSignificantly ameliorated[6]
1-Benz-6,7-diol THIQ3D Neurospheres---Cell Viability50 µM90.6 ± 22.6% of control[2]
1-Benz-6,7-diol THIQ3D Neurospheres---Cell Viability100 µM84.9 ± 12.1% of control[2]
1-Benz-6,7-diol THIQ3D Neurospheres---Cell Viability250 µM93.1 ± 12.6% of control[2]

Table 2: Inhibition of Cholinesterases by THIQ Derivatives

CompoundEnzymeIC50 (µM)Reference
Quercetin-THIQ derivative 2aBuChEEnhanced potency (twofold improvement over quercetin)[7]
Quercetin-THIQ derivative 2bAChE15% inhibition at 100 µM[7]

Table 3: Inhibition of Monoamine Oxidase (MAO) by THIQ Derivatives

CompoundEnzymeIC50 (µM)Reference
1,2,3,4-Tetrahydroisoquinoline (TIQ)MAO-A / MAO-BModerate inhibitor[8]
N-Methyl-TIQMAO-A / MAO-BModerate inhibitor[8]
1-Methyl-TIQ (1MeTIQ)MAO-A / MAO-BModerate inhibitor[8]
1-Benzyl-TIQ (1BnTIQ)MAO-A / MAO-BWeak inhibitor[8]

Signaling Pathways in Neuroprotection by THIQ Derivatives

The neuroprotective effects of tetrahydroisoquinoline derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for the rational design and development of novel therapeutic agents.

DAT-CDK9-TFEB Signaling Pathway

Recent studies have identified a novel pathway involving the dopamine (B1211576) transporter (DAT), cyclin-dependent kinase 9 (CDK9), and transcription factor EB (TFEB) in the neuroprotective mechanism of certain THIQ derivatives, such as LH2-051. Inhibition of DAT by these compounds leads to the modulation of CDK9 activity, which in turn regulates the phosphorylation and nuclear translocation of TFEB, a master regulator of lysosome biogenesis. Enhanced lysosomal function promotes the clearance of aggregated proteins, a hallmark of many neurodegenerative diseases.

DAT_CDK9_TFEB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THIQ Derivative THIQ Derivative DAT DAT THIQ Derivative->DAT Inhibition CDK9 CDK9 DAT->CDK9 Inhibition TFEB_P p-TFEB CDK9->TFEB_P Phosphorylation TFEB TFEB TFEB_P->TFEB Dephosphorylation TFEB_n TFEB TFEB->TFEB_n Nuclear Translocation Lysosome Lysosome Biogenesis (Clearance of Aggregated Proteins) Gene Target Gene Expression TFEB_n->Gene Gene->Lysosome

DAT-CDK9-TFEB Signaling Pathway
General Neuroprotective Mechanisms

Many THIQ derivatives exert their neuroprotective effects through a combination of antioxidant and anti-apoptotic mechanisms. These compounds can directly scavenge reactive oxygen species (ROS) or enhance the expression of endogenous antioxidant enzymes. Furthermore, they can modulate key players in the apoptotic cascade, such as Bcl-2 family proteins and caspases, to prevent programmed cell death.

General_Neuroprotective_Pathway cluster_stress Cellular Stress cluster_thiq cluster_response Cellular Response Oxidative_Stress Oxidative Stress (ROS) Apoptotic_Stimuli Apoptotic Stimuli Oxidative_Stress->Apoptotic_Stimuli Caspases Caspase Activation Apoptotic_Stimuli->Caspases THIQ THIQ Derivatives THIQ->Oxidative_Stress Inhibition Antioxidant_Response Antioxidant Response (e.g., Nrf2 activation) THIQ->Antioxidant_Response Activation Bcl2 Bcl-2 Family (Anti-apoptotic) THIQ->Bcl2 Upregulation THIQ->Caspases Inhibition Antioxidant_Response->Oxidative_Stress Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis Cell_Survival Neuronal Survival

General Neuroprotective Mechanisms

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of the neuroprotective effects of tetrahydroisoquinoline derivatives.

Cell Viability and Cytotoxicity Assays

1. Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9]

  • Principle: LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a red formazan (B1609692) product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the extent of cell damage.[9]

  • Procedure:

    • Plate cells in a 96-well plate and treat with various concentrations of the THIQ derivative and/or a neurotoxic insult.

    • After the incubation period, transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH assay reagent mixture (containing lactate, NAD+, INT, and diaphorase) to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Add a stop solution (e.g., 1M acetic acid) to each well.[10]

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to control wells with maximum LDH release (induced by a lysis buffer).

Apoptosis Assays

2. Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

  • Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) that can be measured colorimetrically.

  • Procedure:

    • Culture and treat neuronal cells with the THIQ derivatives and/or apoptotic stimuli.

    • Lyse the cells to release intracellular contents.

    • Incubate the cell lysate with the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Measure the absorbance of the released chromophore at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to untreated controls.

Mechanistic Assays

3. [3H]MK-801 Binding Assay

This radioligand binding assay is used to assess the interaction of compounds with the NMDA receptor ion channel.

  • Principle: [3H]MK-801 is a high-affinity radioligand that binds to the open channel of the NMDA receptor. The displacement of [3H]MK-801 by a test compound indicates its binding to the channel pore.[11]

  • Procedure:

    • Prepare rat brain membranes (e.g., from the cortex or hippocampus) as the source of NMDA receptors.

    • Incubate the brain membranes with a fixed concentration of [3H]MK-801 in the presence and absence of varying concentrations of the THIQ derivative.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC50 value of the THIQ derivative for the inhibition of [3H]MK-801 binding.

4. In Vivo Microdialysis

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

  • Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the brain region of interest. The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid), and small molecules from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis.

  • Experimental Workflow:

    • Probe Implantation: Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal.

    • Recovery: Allow the animal to recover from surgery.

    • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid at a constant low flow rate. Collect dialysate samples at regular intervals.

    • Drug Administration: Administer the THIQ derivative or other pharmacological agents systemically or locally through the microdialysis probe.

    • Sample Analysis: Analyze the collected dialysates for neurotransmitter content (e.g., glutamate, dopamine) using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

Microdialysis_Workflow A 1. Stereotaxic Surgery: Implant guide cannula B 2. Animal Recovery A->B C 3. Microdialysis Probe Insertion B->C D 4. Perfusion with aCSF & Baseline Sample Collection C->D E 5. THIQ Derivative Administration D->E F 6. Post-treatment Sample Collection E->F G 7. HPLC Analysis of Neurotransmitters F->G H 8. Data Analysis & Interpretation G->H

In Vivo Microdialysis Experimental Workflow

Conclusion

Tetrahydroisoquinoline derivatives represent a promising and multifaceted class of compounds with significant potential for the development of novel neuroprotective therapies. Their diverse mechanisms of action, including the modulation of key signaling pathways, antioxidant effects, and anti-apoptotic properties, offer multiple avenues for therapeutic intervention in a range of neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of these compounds and translating their therapeutic potential into clinical applications. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in harnessing the full neuroprotective capacity of the tetrahydroisoquinoline scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxyisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the synthesis of 3-Methoxyisoquinoline-1-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing with the construction of the isoquinoline (B145761) core, followed by functional group manipulations to introduce the methoxy (B1213986) and carboxylic acid moieties. This protocol provides a comprehensive guide for researchers, including a detailed experimental procedure, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities. The specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. The following protocol describes a robust and reproducible method for the preparation of this target compound.

Experimental Protocols

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence:

  • Step 1: Synthesis of 3-Hydroxyisoquinoline (B109430). This is achieved through a one-pot aryne acyl-alkylation/condensation of a suitable β-ketoester.

  • Step 2: O-Methylation of 3-Hydroxyisoquinoline. The hydroxyl group is converted to a methoxy group using a standard Williamson ether synthesis.

  • Step 3: Introduction of the Carboxylic Acid at the 1-Position. A Reissert reaction is employed to introduce a cyano group at the 1-position, which is subsequently hydrolyzed to the carboxylic acid.

Step 1: Synthesis of 3-Hydroxyisoquinoline

This step is adapted from a procedure for the synthesis of 3-hydroxyisoquinolines from β-ketoesters[1].

Materials:

  • β-ketoester (e.g., Ethyl 2-formylphenylacetate)

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • Dry Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

Procedure:

  • To a stirred solution of the β-ketoester (1.0 eq) in dry THF at -78 °C, add KHMDS (2.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 3-hydroxyisoquinoline.

Step 2: O-Methylation of 3-Hydroxyisoquinoline

Materials:

  • 3-Hydroxyisoquinoline

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Dry Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in dry DMF, add a solution of 3-hydroxyisoquinoline (1.0 eq) in dry DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 3-methoxyisoquinoline (B3108412).

Step 3: Synthesis of this compound via Reissert Reaction

This procedure is based on the general principles of the Reissert reaction for the introduction of a substituent at the 1-position of isoquinolines.

Materials:

  • 3-Methoxyisoquinoline

  • Benzoyl chloride

  • Potassium cyanide (KCN)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Formation of the Reissert Compound: To a two-phase system of 3-methoxyisoquinoline (1.0 eq) in dichloromethane and a solution of potassium cyanide (1.5 eq) in water, add benzoyl chloride (1.2 eq) dropwise with vigorous stirring at 0 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Separate the organic layer, wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Reissert compound (1-benzoyl-3-methoxy-1,2-dihydroisoquinoline-1-carbonitrile).

  • Hydrolysis to the Carboxylic Acid: Reflux the crude Reissert compound in concentrated hydrochloric acid for 6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried to yield this compound.

  • Recrystallize from ethanol (B145695) to obtain the pure product.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

StepReactantMolar RatioReagent/CatalystSolventReaction TimeTemperature (°C)Expected Yield (%)
1β-ketoester1.0KHMDS (2.2 eq)THF12 h-78 to RT70-80
23-Hydroxyisoquinoline1.0NaH (1.2 eq), CH₃I (1.5 eq)DMF4 h0 to RT85-95
3a3-Methoxyisoquinoline1.0Benzoyl chloride (1.2 eq), KCN (1.5 eq)CH₂Cl₂/H₂O24 h0 to RT75-85
3bReissert Compound1.0Conc. HCl-6 hReflux80-90

Note: Yields are estimates based on similar reactions and may vary.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Isoquinoline Core Synthesis cluster_step2 Step 2: O-Methylation cluster_step3 Step 3: Carboxylation (Reissert Reaction) start1 β-ketoester reagent1 KHMDS, THF start1->reagent1 product1 3-Hydroxyisoquinoline reagent1->product1 reagent2 NaH, CH₃I, DMF product1->reagent2 product2 3-Methoxyisoquinoline reagent2->product2 reagent3a 1. Benzoyl chloride, KCN 2. H₂O product2->reagent3a intermediate3 Reissert Compound reagent3a->intermediate3 reagent3b Conc. HCl, Reflux intermediate3->reagent3b final_product This compound reagent3b->final_product

Caption: Synthetic workflow for this compound.

References

Application Note: HPLC-MS/MS Analysis of Quinoxaline Carboxylic Acid Residues in Animal-Derived Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline (B1680401) carboxylic acids, such as quinoxaline-2-carboxylic acid (QCA) and 3-methyl-quinoxaline-2-carboxylic acid (MQCA), are the primary marker residues for the veterinary drugs olaquindox (B1677201) and carbadox, respectively. Due to potential health concerns associated with the residues of these drugs in food products, sensitive and reliable analytical methods are required for their detection and quantification. This application note details a robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous determination of QCA and MQCA in various animal tissues.

Principle

This method involves the extraction of quinoxaline carboxylic acid residues from tissue samples, followed by a cleanup procedure to remove interfering matrix components. The purified extracts are then analyzed by HPLC-MS/MS. The separation is achieved using a C18 reversed-phase column with a gradient elution. Detection and quantification are performed using a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Sample Preparation

The sample preparation protocol is crucial for extracting the analytes of interest and removing matrix interferences. The following is a generalized procedure based on established methods.[1][2][3][4][5][6]

a. Hydrolysis and Extraction:

  • Homogenize 2 grams of the tissue sample (e.g., pork, chicken liver, fish muscle).

  • Add 10 mL of 0.3 M hydrochloric acid solution to the homogenized sample.[2][3]

  • Vortex the sample for 1 minute to ensure thorough mixing.

  • Incubate the sample in a water bath with oscillation for a specified period to facilitate the release of bound residues.[2][3]

  • Allow the sample to cool to room temperature.

  • Perform a liquid-liquid extraction by adding a suitable organic solvent, such as a mixture of acetonitrile (B52724) and ethyl acetate.[2][3]

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Collect the organic supernatant containing the extracted analytes.

  • For some matrices, a deproteination step using 5% metaphosphoric acid in 10% methanol (B129727) can be employed prior to liquid-liquid extraction.[1]

b. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode anion-exchange SPE cartridge (e.g., Oasis MAX) with methanol followed by water.[1][5] Alternatively, a Hydrophilic-Lipophilic Balanced (HLB) or C18 cartridge can be used.[4][6][7]

  • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 3% methanol) to remove polar interferences.[6]

  • Elute the quinoxaline carboxylic acids from the cartridge using an appropriate elution solvent (e.g., methanol).[6]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-60°C.[4][6]

  • Reconstitute the residue in a suitable volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).[4][6][8]

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.[6]

HPLC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Waters Xterra MS C18 (150 mm x 2.1 mm, 5 µm)[1] or equivalent
Mobile Phase A 0.2% Formic Acid in Water[1]
Mobile Phase B Methanol[1]
Gradient Elution A time-programmed gradient is used to achieve optimal separation.
Flow Rate 0.3 mL/min[6]
Injection Volume 10 µL[6]
Column Temperature Ambient or controlled (e.g., 30°C)

b. Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
Capillary Voltage 2.8 kV[6]
Ion Source Temp. 80°C[6]
Desolvation Temp. 350°C[6]
Collision Gas Argon
MRM Transitions Specific precursor-to-product ion transitions for QCA and MQCA are monitored.

Quantitative Data Summary

The following tables summarize the quantitative performance of the HPLC-MS/MS method for the analysis of quinoxaline carboxylic acid residues as reported in various studies.

Table 1: Method Performance for Quinoxaline Carboxylic Acid Analysis

AnalyteMatrixSpiked Levels (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
MQCA & QCAPorcine & Chicken Muscle/Liver, Fish & Shrimp Muscle0.1, 0.2, 1.062.4 - 1181.48 - 28.1[1]
MQCAPork0.5, 1.0, 5.090.5 - 119.63.14 - 4.22[2][3]
MQCAAnimal Tissues & Aquatic Products3 - 10073.6 - 89.0< 15 (intra-day), < 20 (inter-day)[4]
QCA & MQCAAnimal-derived FoodNot Specified72.6 - 90.53.2 - 13.1[7]

Table 2: Linearity and Limits of Detection/Quantification

AnalyteLinear Range (µg/L)Correlation Coefficient (r²)LOQ (µg/kg)LOD (µg/kg)Reference
MQCA & QCA1.0 - 20.0> 0.99960.1Not Specified[1]
MQCA1.0 - 50.0> 0.99Not SpecifiedNot Specified[2][3]
MQCA2 - 500> 0.9903.00 - 6.000.90 - 1.80[4]
QCA & MQCA2.5 - 100> 0.9990Not Specified0.08[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Tissue Sample Homogenization hydrolysis Acid Hydrolysis sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe evaporation Evaporation & Reconstitution spe->evaporation hplc HPLC Separation (C18 Column) evaporation->hplc Filtered Sample Injection msms Tandem Mass Spectrometry (ESI+, MRM) hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for HPLC-MS/MS analysis of quinoxaline carboxylic acid residues.

The described HPLC-MS/MS method provides a sensitive, accurate, and reliable approach for the quantitative determination of quinoxaline carboxylic acid residues in food products of animal origin. The protocol, including a robust sample preparation procedure and optimized instrumental analysis, is suitable for routine monitoring and regulatory compliance testing.

References

Application Notes and Protocols for 3-Methoxyisoquinoline-1-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific experimental data has been published on the biological activity of 3-Methoxyisoquinoline-1-carboxylic acid in cancer cell lines. The following application notes and protocols are based on the activities of structurally related isoquinoline (B145761) and quinoline (B57606) carboxylic acid derivatives and are provided as a guide for potential research applications.

Introduction

Isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, with numerous derivatives exhibiting significant anticancer properties.[1][2][3] These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis.[1] Structurally related compounds to this compound have demonstrated activities including inhibition of key signaling pathways like PI3K/AKT/mTOR and EGFR, as well as induction of apoptosis through modulation of Bcl-2 family proteins.[4][5] This document outlines potential applications and detailed experimental protocols for investigating the anticancer effects of this compound in cancer cell lines.

Potential Mechanisms of Action

Based on the activities of related compounds, this compound may exhibit anticancer effects through one or more of the following mechanisms:

  • Inhibition of the PI3K/AKT/mTOR Signaling Pathway: This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][6][7][8]

  • Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase Activity: Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation.[9]

  • Induction of Apoptosis via Inhibition of Bcl-2 Family Proteins: Bcl-2 proteins are key regulators of apoptosis, and their inhibition can trigger programmed cell death in cancer cells.[5][10][11]

Data Presentation: Antiproliferative Activity of Related Compounds

The following tables summarize the in vitro anticancer activity of various quinoline and isoquinoline derivatives against different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vitro Antiproliferative Activity of Quinoline-3-Carboxylic Acid Derivatives [12][13]

Compound ReferenceCancer Cell LineIC50 (µM)
Compound 4mMCF-70.33
Compound 4nMCF-70.33
Compound 4kK5620.28
Compound 4mK5620.28
Quinoline-2-carboxylic acidMCF-7Significant Growth Inhibition
Quinoline-4-carboxylic acidMCF-7Significant Growth Inhibition
Quinoline-3-carboxylic acidMCF-7Significant Growth Inhibition
Quinoline-2-carboxylic acidHELASignificant Cytotoxicity

Table 2: In Vitro Antiproliferative Activity of Isoquinolin-1(2H)-one Derivatives [14]

Compound ReferenceCancer Cell Line Sub-panelMean Growth Percent (GP) at 10⁻⁵ M
Compound 10Leukemia34.33% (RPMI-8226)
Compound 11Leukemia28.68% (RPMI-8226)
Compound 10Breast Cancer19.94% (MDA-MB-468)
Compound 11Breast Cancer15.70% (MDA-MB-468)
Compound 12All49.57% (Average)

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the anticancer potential of this compound.

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Materials:

  • Cancer cell lines of interest

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[17][18][19][20]

Materials:

  • Cancer cell lines

  • This compound

  • Complete culture medium

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

This protocol describes a luminescence-based kinase assay to determine the inhibitory activity of the compound on EGFR.[9][21][22][23][24]

Materials:

  • Recombinant human EGFR kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • This compound

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the test compound, recombinant EGFR enzyme, and the peptide substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Compound 3-Methoxyisoquinoline- 1-carboxylic acid (Potential Inhibitor) Compound->PI3K

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Compound 3-Methoxyisoquinoline- 1-carboxylic acid (Potential Inhibitor) Compound->EGFR Inhibits Kinase Activity

Caption: Potential inhibition of the EGFR signaling pathway.

Apoptosis_Pathway Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Activates Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Compound 3-Methoxyisoquinoline- 1-carboxylic acid (Potential Inhibitor) Compound->Bcl2

Caption: Potential induction of apoptosis via Bcl-2 inhibition.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound (Varying Concentrations) incubate_24h->add_compound incubate_treatment Incubate for 24/48/72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Isoquinoline-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline (B145761) and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antibacterial properties. Isoquinoline-3-carboxylic acid (IQ3CA) has demonstrated significant antibacterial efficacy, particularly against various plant pathogenic bacteria, by inducing morphological changes, disrupting cell membrane integrity, and inhibiting biofilm formation[1]. This document provides a comprehensive experimental protocol for evaluating the antibacterial activity of isoquinoline-3-carboxylic acid using standardized in vitro assays, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests. Detailed methodologies, data presentation guidelines, and visual representations of the experimental workflow and a putative mechanism of action are included to assist researchers in the screening and development of novel antibacterial agents.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Isoquinoline derivatives are a promising source of new antibacterial compounds[2]. Some of these compounds are known to act by interfering with crucial bacterial processes such as DNA replication, through the inhibition of enzymes like DNA gyrase and topoisomerase IV, and cell wall synthesis[2][3]. Specifically, isoquinoline-3-carboxylic acid has been identified as a compound with potent antibacterial activity[1]. This protocol outlines the standardized broth microdilution method to quantify its in vitro antibacterial efficacy.

Data Presentation

Quantitative data from antibacterial susceptibility testing should be summarized for clear interpretation and comparison. The following tables provide a template for presenting MIC and MBC data. As specific MIC and MBC values for isoquinoline-3-carboxylic acid against common clinical strains are not widely published, the data presented for S. aureus is based on values obtained for structurally related tricyclic isoquinoline derivatives and should be considered illustrative[2].

Table 1: Minimum Inhibitory Concentration (MIC) of Isoquinoline-3-Carboxylic Acid against Representative Bacterial Strains

Bacterial StrainGram StatusATCC NumberIsoquinoline-3-Carboxylic Acid MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positive2921316 - 32 (representative)0.25 - 1.0
Escherichia coliGram-negative25922TBD0.008 - 0.03

TBD: To be determined by experimentation.

Table 2: Minimum Bactericidal Concentration (MBC) of Isoquinoline-3-Carboxylic Acid and Interpretation

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusTBDTBDTBDBactericidal (MBC/MIC ≤ 4) or Bacteriostatic (MBC/MIC > 4)
Escherichia coliTBDTBDTBDBactericidal (MBC/MIC ≤ 4) or Bacteriostatic (MBC/MIC > 4)

TBD: To be determined by experimentation.

Experimental Protocols

The following protocols are based on widely accepted standards for antimicrobial susceptibility testing.

Materials and Reagents
  • Isoquinoline-3-carboxylic acid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Sterile 96-well microtiter plates

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator (35 ± 2°C)

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Vortex thoroughly to create a uniform suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13), which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of isoquinoline-3-carboxylic acid in DMSO.

    • Further dilute this in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the twice-concentrated isoquinoline-3-carboxylic acid solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacterial growth without the agent), and well 12 will serve as a negative control (broth sterility).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the standardized bacterial inoculum (prepared in section 3.2) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the test compound to its final concentration.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading and Interpreting the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of isoquinoline-3-carboxylic acid at which there is no visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)
  • Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated pipette, withdraw a 100 µL aliquot from each of these wells.

  • Spread the aliquot evenly onto a properly labeled MHA plate.

  • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis prep_compound Prepare Isoquinoline-3-Carboxylic Acid Stock serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Plate with Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate (16-20h, 35°C) inoculation->incubation_mic read_mic Read MIC (Lowest Concentration with No Growth) incubation_mic->read_mic plating Plate Aliquots from Clear Wells onto MHA read_mic->plating data_table Tabulate MIC & MBC Values read_mic->data_table incubation_mbc Incubate MHA Plates (18-24h, 35°C) plating->incubation_mbc read_mbc Read MBC (≥99.9% Killing) incubation_mbc->read_mbc read_mbc->data_table interpretation Determine Bacteriostatic vs. Bactericidal Activity data_table->interpretation

Caption: Workflow for MIC and MBC Determination.

Putative Antibacterial Signaling Pathway

The precise mechanism of action for isoquinoline-3-carboxylic acid is still under investigation. However, related isoquinoline compounds have been shown to interfere with bacterial cell wall and nucleic acid biosynthesis[3]. Quinolone and isoquinoline structures are known to target DNA gyrase and topoisomerase IV, essential enzymes for DNA replication[2].

signaling_pathway cluster_cell Bacterial Cell cluster_wall Cell Wall Synthesis cluster_dna Nucleic Acid Synthesis compound Isoquinoline-3-Carboxylic Acid inhibition_wall inhibition_wall compound->inhibition_wall inhibition_dna1 inhibition_dna1 compound->inhibition_dna1 inhibition_dna2 inhibition_dna2 compound->inhibition_dna2 peptidoglycan Peptidoglycan Synthesis cell_death Bacterial Cell Death peptidoglycan->cell_death dna_gyrase DNA Gyrase dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase Topoisomerase IV topoisomerase->dna_replication dna_replication->cell_death inhibition_wall->peptidoglycan inhibition_dna1->dna_gyrase inhibition_dna2->topoisomerase

Caption: Putative Mechanism of Antibacterial Action.

References

Application of Petasis reaction for tetrahydroisoquinoline-1-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The synthesis of tetrahydroisoquinoline-1-carboxylic acids is of significant interest in medicinal chemistry due to the prevalence of this scaffold in a wide range of biologically active natural products and synthetic pharmaceuticals. A robust and efficient method for the preparation of these compounds involves a two-step sequence combining the Petasis three-component reaction with a subsequent Pomeranz–Fritsch–Bobbitt cyclization. This approach offers a convergent and modular route to variously substituted tetrahydroisoquinoline-1-carboxylic acids.[1][2][3][4]

The Petasis reaction, a multicomponent condensation of an amine, a carbonyl compound, and an organoboronic acid, is a powerful tool for the formation of α-substituted amines.[5] In this specific application, an aminoacetaldehyde acetal (B89532) serves as the amine component, glyoxylic acid acts as the carbonyl partner, and a substituted arylboronic acid provides the carbon fragment that will become the C1-substituent of the target heterocycle. The resulting N-substituted α-amino acid, which is the direct product of the Petasis reaction, is then subjected to acidic conditions to effect the Pomeranz–Fritsch–Bobbitt cyclization, leading to the formation of the tetrahydroisoquinoline ring system.[3][4]

This methodology is particularly advantageous as it allows for the introduction of diversity at two key positions of the tetrahydroisoquinoline core through the choice of the boronic acid and the amine precursor. Furthermore, the use of chiral aminoacetaldehyde acetals enables the diastereoselective synthesis of enantiomerically enriched tetrahydroisoquinoline-1-carboxylic acids.[2][6]

Experimental Data Summary

The following table summarizes representative quantitative data for the synthesis of a key intermediate via the Petasis reaction and its subsequent cyclization to a tetrahydroisoquinoline-1-carboxylic acid derivative.

EntryAmine ComponentBoronic AcidCarbonyl ComponentSolventTemp. (°C)Time (h)Petasis Product Yield (%)Cyclization ProductCyclization Yield (%)Ref.
1Aminoacetaldehyde dimethyl acetal3,4-Dimethoxyphenylboronic acidGlyoxylic acid monohydrateDichloromethane (B109758)RT24856,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride92[2]
2N-((S)-1-Phenylethyl)aminoacetaldehyde diethyl acetal3,4-Dimethoxyphenylboronic acidGlyoxylic acid monohydrateEthanolRT4891 (d.r. 64:36)(+)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid66 (overall)[2][6]
3(R)-N-(2,2-diethoxyethyl)-2-phenylglycinol3,4-Dimethoxyphenylboronic acidGlyoxylic acid monohydrateEthanolRT7275 (d.r. 3:1)(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidNot reported separately[1][7]

Experimental Protocols

Protocol 1: Synthesis of N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)glycine (Petasis Reaction Product)

This protocol describes the three-component Petasis reaction between aminoacetaldehyde dimethyl acetal, 3,4-dimethoxyphenylboronic acid, and glyoxylic acid.

Materials:

  • Aminoacetaldehyde dimethyl acetal

  • 3,4-Dimethoxyphenylboronic acid

  • Glyoxylic acid monohydrate

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of aminoacetaldehyde dimethyl acetal (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) are added 3,4-dimethoxyphenylboronic acid (1.2 mmol, 1.2 equiv) and glyoxylic acid monohydrate (1.2 mmol, 1.2 equiv).

  • The resulting mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)glycine.

Protocol 2: Synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (Pomeranz–Fritsch–Bobbitt Cyclization)

This protocol outlines the cyclization of the Petasis reaction product to the final tetrahydroisoquinoline-1-carboxylic acid.

Materials:

  • N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)glycine

  • Concentrated Hydrochloric Acid

  • Methanol

Procedure:

  • The N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)glycine (1.0 mmol) from the previous step is dissolved in a minimal amount of methanol.

  • Concentrated hydrochloric acid (5 mL) is added to the solution.

  • The reaction mixture is stirred at room temperature for 12 hours, during which a precipitate may form.

  • The precipitate is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride.

Visualized Workflow and Signaling Pathways

Petasis_THIQ_Synthesis cluster_petasis Petasis Three-Component Reaction cluster_cyclization Pomeranz–Fritsch–Bobbitt Cyclization Amine Aminoacetaldehyde Acetal PetasisProduct N-Substituted α-Amino Acid Amine->PetasisProduct BoronicAcid Arylboronic Acid BoronicAcid->PetasisProduct GlyoxylicAcid Glyoxylic Acid GlyoxylicAcid->PetasisProduct THIQ Tetrahydroisoquinoline- 1-carboxylic Acid PetasisProduct->THIQ Cyclization Acid Acid Catalyst (e.g., HCl) Acid->THIQ

Caption: Synthetic workflow for tetrahydroisoquinoline-1-carboxylic acids.

Petasis_Mechanism_Overview Amine Amine Imine_Formation Iminium Ion Formation Amine->Imine_Formation Carbonyl Carbonyl Carbonyl->Imine_Formation Boronic_Acid Boronic Acid Ate_Complex Boronate 'Ate' Complex Formation Boronic_Acid->Ate_Complex Imine_Formation->Ate_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack Ate_Complex->Nucleophilic_Attack Product α-Amino Acid Product Nucleophilic_Attack->Product

References

High-Performance Liquid Chromatography Methods for Isoquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of isoquinoline (B145761) derivatives using High-Performance Liquid Chromatography (HPLC). Isoquinoline alkaloids represent a vast and structurally diverse group of naturally occurring compounds, many of which possess significant pharmacological activities. Prominent examples include berberine, sanguinarine, and papaverine.[1] The accurate and reliable quantification of these compounds is pivotal for the standardization of medicinal plant extracts and the advancement of new therapeutic agents.[1] HPLC stands out as a powerful and widely adopted analytical technique for the separation, identification, and quantification of isoquinoline alkaloids in a variety of matrices, owing to its high resolution, sensitivity, and reproducibility.[1]

The selection of an appropriate HPLC method is contingent upon the specific alkaloids of interest and the sample matrix. Key parameters for consideration include the type of stationary phase (column), the composition of the mobile phase, and the detection method.[1] Reversed-phase chromatography utilizing C18 columns is a frequently employed approach for the separation of isoquinoline alkaloids.[1][2]

General Workflow for HPLC Analysis

A typical workflow for the analysis of isoquinoline derivatives, particularly from plant materials, involves several key stages from sample preparation to data analysis.

General_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Plant Material Pulverize Pulverization Start->Pulverize Extract Solvent Extraction (e.g., Methanol, Ultrasonication) Pulverize->Extract Filter Filtration (0.45 µm filter) Extract->Filter Inject Injection into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV-Vis/DAD) Separate->Detect Record Record Chromatogram Detect->Record Quantify Quantification (Comparison with Standards) Record->Quantify End End Quantify->End Final Report SPE_Workflow Start Acidic Methanol Extract Condition Condition SPE Cartridge Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Remove Interferences) Load->Wash Elute Elute Alkaloids Wash->Elute Evaporate Evaporate Solvent Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze HPLC Analysis Reconstitute->Analyze Chiral_Method_Development Start Racemic Sample Screen_CSP Screen Chiral Stationary Phases (e.g., Amylose, Cellulose) Start->Screen_CSP Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_CSP->Optimize_MP Select best CSP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Validate Method Validation Optimize_Temp->Validate Achieve Rs >= 1.5

References

Application Notes and Protocols for In Vitro Assay Design: 3-Methoxyisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In Vitro Assay Design for 3-Methoxyisoquinoline-1-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule with potential therapeutic applications. Due to its structural similarity to known bioactive compounds, its mechanism of action may involve the modulation of key cellular pathways implicated in various diseases. This document provides a comprehensive guide for the initial in vitro characterization of this compound, focusing on its potential as a prolyl hydroxylase inhibitor and an anti-cancer agent. Detailed protocols for primary screening assays are provided to enable researchers to effectively assess its biological activity.

Potential Biological Targets and Rationale

While specific biological data for this compound is not extensively available, analysis of structurally related quinoline (B57606) and isoquinoline (B145761) derivatives suggests several plausible biological targets.

  • Prolyl Hydroxylase Domain (PHD) Enzymes: Many compounds with a quinoline-like scaffold are known inhibitors of PHD enzymes.[1][2][3] These enzymes are critical negative regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway.[2][4] Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[2][4] This makes PHD inhibitors promising therapeutic agents for anemia associated with chronic kidney disease.[1]

  • Receptor Tyrosine Kinases (e.g., EGFR): The quinoline core is a "privileged structure" found in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[5] Dysregulation of EGFR signaling is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[5]

  • Tubulin Polymerization: Certain quinoline derivatives have been shown to inhibit tubulin polymerization, a clinically validated anti-cancer strategy that disrupts microtubule dynamics and leads to mitotic arrest.[5]

  • Anti-apoptotic Proteins (e.g., Bcl-2): Tetrahydroisoquinoline-3-carboxylic acid derivatives have been developed as inhibitors of anti-apoptotic Bcl-2 family proteins, suggesting that the isoquinoline scaffold may be suitable for targeting pathways that promote cancer cell survival.[6]

Based on this rationale, a primary in vitro screening cascade for this compound should focus on its potential as a PHD inhibitor and its anti-proliferative effects on cancer cells.

Signaling Pathway: HIF Prolyl-Hydroxylase

The Hypoxia-Inducible Factor (HIF) pathway is a central regulator of the cellular response to low oxygen levels. Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by Prolyl Hydroxylase Domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and rapid degradation by the proteasome. In the absence of oxygen (hypoxia) or in the presence of PHD inhibitors, HIF-α is stabilized, translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of target genes.

HIF_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_normoxia HIF-1α Hydroxylated_HIF Hydroxylated HIF-1α HIF-1α_normoxia->Hydroxylated_HIF Hydroxylation PHD PHD PHD->Hydroxylated_HIF O2 O2 O2->PHD aKG α-KG aKG->PHD VHL VHL Hydroxylated_HIF->VHL Ubiquitination Ubiquitination VHL->Ubiquitination Proteasome Proteasome Degradation Ubiquitination->Proteasome HIF-1α_hypoxia HIF-1α Stabilized_HIF Stabilized HIF-1α HIF-1α_hypoxia->Stabilized_HIF Stabilization PHD_inhibitor 3-Methoxyisoquinoline- 1-carboxylic acid PHD_inhibited PHD PHD_inhibitor->PHD_inhibited Inhibition HIF_dimer HIF-1α/β Dimer Stabilized_HIF->HIF_dimer Nuclear Translocation & Dimerization HRE HRE HIF_dimer->HRE Binding Gene_expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_expression Activation

Caption: HIF Prolyl-Hydroxylase Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro PHD2 Inhibition Assay (AlphaScreen)

This bead-based immunoassay is a high-throughput method to measure the hydroxylation of a HIF-1α peptide by the PHD2 enzyme.[4] A decrease in the AlphaScreen signal indicates inhibition of the hydroxylation reaction.

  • Recombinant human PHD2 enzyme

  • Biotinylated HIF-1α peptide substrate (e.g., residues 556-574)

  • Streptavidin-coated Donor beads

  • Anti-hydroxy-HIF-1α antibody

  • Protein A-conjugated Acceptor beads

  • Ferrous sulfate (B86663) (FeSO4)

  • Sodium L-ascorbate

  • 2-oxoglutarate (α-KG)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 0.1% BSA)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Roxadustat)

  • 384-well white ProxiPlates™

  • Plate reader capable of AlphaScreen detection

alphascreen_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffers) start->prepare_reagents dispense_compound Dispense Test Compound (serial dilutions) and Controls prepare_reagents->dispense_compound add_enzyme_mix Add Reaction Mixture (PHD2, HIF-1α peptide, FeSO4, Ascorbate) dispense_compound->add_enzyme_mix initiate_reaction Initiate Reaction (Add α-KG) add_enzyme_mix->initiate_reaction incubate Incubate at RT initiate_reaction->incubate add_beads Add Detection Mix (Donor/Acceptor Beads, Antibody) incubate->add_beads incubate_dark Incubate in the Dark add_beads->incubate_dark read_plate Read Plate (AlphaScreen Signal) incubate_dark->read_plate analyze_data Data Analysis (Calculate % Inhibition, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Generalized workflow for an AlphaScreen-based PHD2 inhibition assay.

  • Prepare serial dilutions of this compound and the positive control (e.g., Roxadustat) in assay buffer.

  • To the wells of a 384-well plate, add the test compound dilutions and controls (e.g., DMSO for 0% inhibition, a high concentration of Roxadustat for 100% inhibition).

  • Prepare a reaction mixture containing PHD2 enzyme, biotinylated HIF-1α peptide, FeSO4, and sodium L-ascorbate in assay buffer.

  • Add the reaction mixture to each well.

  • Initiate the enzymatic reaction by adding α-KG to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a detection mixture containing Streptavidin-coated Donor beads, anti-hydroxy-HIF-1α antibody, and Protein A-conjugated Acceptor beads.

  • Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead proximity binding.

  • Read the plate on a compatible plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.

The potency of this compound should be compared to a known PHD inhibitor.

CompoundTargetAssay TypeIC50 (nM)
This compoundPHD2AlphaScreenTBD
Roxadustat (Reference)[1]PHD2Fluorescence Polarization591
Daprodustat (Reference)[1]PHD2-22.2

TBD: To be determined.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to assess the cytotoxic or anti-proliferative effects of the test compound on cancer cell lines.

  • Cancer cell line (e.g., HeLa, Hep3B, or a panel of relevant lines)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • This compound (test compound)

  • Positive control (e.g., Doxorubicin)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adherence Incubate (24h) for Cell Adherence seed_cells->incubate_adherence add_compound Add Test Compound (serial dilutions) and Controls incubate_adherence->add_compound incubate_treatment Incubate (e.g., 48-72h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate (2-4h) for Formazan (B1609692) Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read_plate Read Absorbance (~570 nm) solubilize->read_plate analyze_data Data Analysis (Calculate % Viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: Workflow for a standard MTT cell proliferation assay.

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions and controls (including a vehicle control, e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance of the wells at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

The anti-proliferative activity of the test compound should be determined across one or more cell lines.

CompoundCell LineAssay TypeIC50 (µM)
This compoundHeLaMTTTBD
This compoundHep3BMTTTBD
Doxorubicin (Reference)HeLaMTT~0.1-1

TBD: To be determined. Reference IC50 values are approximate and can vary between experiments.

Concluding Remarks

The provided protocols offer a robust starting point for the in vitro characterization of this compound. Based on the initial findings from these assays, further studies can be designed to elucidate the specific mechanism of action. For instance, if significant PHD2 inhibition is observed, follow-up assays could include assessing the stabilization of HIF-1α via Western blot and measuring the upregulation of HIF target genes (e.g., EPO) using qPCR. If potent anti-proliferative activity is detected, subsequent experiments could involve cell cycle analysis, apoptosis assays (e.g., caspase activation, Annexin V staining), and kinase profiling to identify specific molecular targets.

References

Application Note: Quantification of 1,3-Thiazinane-4-carboxylic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Thiazinane-4-carboxylic acid (TCA) is a condensation product of homocysteine or its thiolactone with formaldehyde.[1][2][3][4] Its presence in human urine suggests it may be a biomarker for processes involving these reactive molecules.[1][2][3][4] Accurate and sensitive quantification of TCA is crucial for understanding its physiological role and potential as a clinical marker. This application note details a robust and validated method for the determination of TCA in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following a chemical derivatization step. The protocol involves derivatization with isobutyl chloroformate (IBCF) and subsequent liquid-liquid extraction.[1][2][3][4]

Experimental Protocols

Sample Preparation and Derivatization

This protocol is adapted from the method described by Piechocka et al. (2022).[1][2][3][4]

Materials:

  • Human urine samples

  • 1,3-Thiazinane-4-carboxylic acid (TCA) standard

  • Isobutyl chloroformate (IBCF)

  • Pyridine

  • Ethyl acetate (B1210297)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a sample of human urine, add the internal standard.

  • Initiate the derivatization by adding a solution of isobutyl chloroformate (IBCF) in the presence of pyridine, which acts as a catalyst.[1][2][3][4]

  • Vortex the mixture vigorously to ensure complete reaction.

  • The resulting isobutyl derivative of TCA (TCA-IBCF) is then extracted from the aqueous phase.

  • Add ethyl acetate to the mixture and vortex thoroughly to extract the TCA-IBCF derivative.[1][2][3][4]

  • Centrifuge the sample to achieve phase separation.

  • Carefully collect the upper organic layer (ethyl acetate) containing the derivatized TCA for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions (Typical - refer to specific instrument methods for optimization):

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 min

  • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Ions to Monitor:

    • Quantification ion: m/z 202.1[4]

    • Identification ions: m/z 102.0 and m/z 146.0[4]

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

Data Presentation

The following table summarizes the quantitative data for the GC-MS analysis of the isobutyl derivative of 1,3-Thiazinane-4-carboxylic acid.

ParameterValueReference
Linearity Range1–50 µmol L⁻¹ in urine[1][3][4]
Limit of Quantification (LOQ)1 µmol L⁻¹ (lowest point of calibration)[1][3][4]
Retention Time of TCA-IBCF~14.3 min[2]
Quantification Ion (m/z)202.1[4]
Qualifier Ion 1 (m/z)102.0[4]
Qualifier Ion 2 (m/z)146.0[4]

Visualizations

Formation of 1,3-Thiazinane-4-carboxylic Acid

The following diagram illustrates the chemical reaction for the formation of 1,3-Thiazinane-4-carboxylic acid (TCA) from homocysteine and formaldehyde.

Homocysteine Homocysteine (Hcy) TCA 1,3-Thiazinane-4-carboxylic Acid (TCA) Homocysteine->TCA + Formaldehyde Formaldehyde (FA) Formaldehyde->TCA +

Caption: Formation of TCA from Homocysteine and Formaldehyde.

Experimental Workflow for GC-MS Analysis of TCA

The diagram below outlines the major steps in the analytical protocol for the quantification of TCA in urine samples.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Derivatization Derivatization with IBCF/Pyridine Urine_Sample->Derivatization Step 1 Extraction Liquid-Liquid Extraction (Ethyl Acetate) Derivatization->Extraction Step 2 GC_MS GC-MS Analysis (SIM Mode) Extraction->GC_MS Step 3 Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis Step 4

Caption: GC-MS analysis workflow for Thiazinane Carboxylic Acid.

References

Application Notes and Protocols for Ester Derivatives of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ester derivatives from carboxylic acids. The techniques covered are Fischer esterification, Steglich esterification, and diazomethane-mediated esterification. These methods are fundamental in organic synthesis and crucial for modifying lead compounds in drug development to improve pharmacokinetic and pharmacodynamic properties.

Fischer Esterification

Fischer-Speier esterification is a classic method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1] It is an equilibrium process, and measures are often taken to drive the reaction towards the product side.[2]

Application Notes:

  • Catalysts: Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1][3] Lewis acids like scandium(III) triflate can also be used.[1]

  • Reaction Conditions: The reaction is typically conducted by refluxing the carboxylic acid and alcohol.[1] To favor ester formation, a large excess of the alcohol can be used, or water can be removed as it is formed, often with a Dean-Stark apparatus.[1][3] Reaction times can range from 1 to 10 hours at temperatures between 60-110 °C.[1]

  • Substrate Scope: This method is well-suited for primary and secondary alcohols.[1] Tertiary alcohols are prone to elimination side reactions.[1] While generally applicable to most carboxylic acids, phenols can also be esterified to achieve good to near-quantitative yields.[1]

  • Advantages: The primary advantage of Fischer esterification is its simplicity and cost-effectiveness, especially for large-scale synthesis.[1][3]

  • Limitations: The reaction is reversible and the equilibrium may not favor the product without specific strategies.[3] It is also not suitable for substrates with acid-labile functional groups.[4]

Quantitative Data for Fischer Esterification
Carboxylic AcidAlcoholCatalystConditionsYield (%)Reference
Acetic AcidEthanolH₂SO₄1:1 ratio, reflux65[3]
Acetic AcidEthanol (10-fold excess)H₂SO₄Reflux97[3]
Benzoic AcidMethanol (B129727)H₂SO₄65°C90[5]
Hydroxy AcidEthanolH₂SO₄Reflux, 2 hours95[5]
Hippuric AcidCyclohexanolp-TsOHToluene, Dean-Stark, 30 hours96[5]

Experimental Workflow: Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Carboxylic Acid, excess Alcohol, and Acid Catalyst in a round-bottom flask B Heat the mixture to reflux (e.g., 60-110 °C) for 1-10 hours A->B C Monitor reaction progress (e.g., by TLC) B->C D Cool the reaction mixture C->D Upon completion E Neutralize the acid catalyst (e.g., with NaHCO₃ solution) D->E F Extract the ester with an organic solvent E->F G Wash the organic layer with brine F->G H Dry the organic layer (e.g., over Na₂SO₄) G->H I Remove solvent under reduced pressure H->I J Purify the crude ester (e.g., by distillation or chromatography) I->J

Caption: Workflow for Fischer Esterification.

Protocol: Synthesis of Methyl Benzoate[5]
  • Reaction Setup: Dissolve 610 mg of benzoic acid in 25 mL of methanol in a round-bottom flask.

  • Catalyst Addition: Slowly and cautiously add 0.1 mL of concentrated sulfuric acid to the reaction mixture.

  • Reaction: Stir the mixture at 65°C until the reaction is complete (monitor by TLC).

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the residue with 50 mL of ethyl acetate.

  • Washing: Wash the organic phase with a saturated solution of NaHCO₃ (2 x 30 mL) and then with a saturated solution of NaCl.

  • Drying and Concentration: Dry the resulting organic phase over MgSO₄ and concentrate under reduced pressure to obtain methyl benzoate.

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[6][7]

Application Notes:

  • Reagents: Key reagents are DCC (or other carbodiimides like EDC) and a catalytic amount of DMAP.[6][8]

  • Mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate.[4] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium species, which is readily attacked by the alcohol to form the ester.[4][9] This catalytic cycle suppresses the formation of the N-acylurea byproduct.[7]

  • Reaction Conditions: The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane.[7][10]

  • Substrate Scope: This method is particularly advantageous for sterically hindered substrates and those with acid-labile functional groups.[4][11] It is a preferred method for the synthesis of tert-butyl esters.[4][11]

  • Advantages: The reaction proceeds under mild, neutral conditions, preserving stereochemistry.[6] The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration.[6]

  • Limitations: A potential side reaction is the formation of N-acylurea, which can reduce the yield, especially with sterically hindered substrates.[4][10] DCC is also a potent allergen.[10]

Quantitative Data for Steglich Esterification
Carboxylic AcidAlcoholCoupling AgentCatalystYield (%)Reference
2,5-Cyclohexadiene-1-carboxylic acidMethanolDCCDMAP95[10]
2,5-Cyclohexadiene-1-carboxylic acidEthanolDCCDMAP84[10]
2,5-Cyclohexadiene-1-carboxylic acidIsopropanolDCCDMAP75[10]
2,5-Cyclohexadiene-1-carboxylic acidtert-ButanolDCCDMAP65[10]
Monoethyl fumaratetert-ButanolDCCDMAP-[10]

Experimental Workflow: Steglich Esterification

Steglich_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid, Alcohol, and catalytic DMAP in an aprotic solvent (e.g., Dichloromethane) B Cool the solution to 0 °C A->B C Add DCC to the cooled solution B->C D Stir at 0 °C, then allow to warm to room temperature and stir for several hours C->D E Filter to remove the precipitated dicyclohexylurea (DCU) D->E Upon completion F Wash the filtrate with dilute acid (e.g., HCl) to remove excess DMAP E->F G Wash with saturated NaHCO₃ and brine F->G H Dry the organic layer (e.g., over MgSO₄) G->H I Remove solvent under reduced pressure H->I J Purify the crude ester (e.g., by chromatography) I->J

Caption: Workflow for Steglich Esterification.

Protocol: Synthesis of tert-Butyl Ethyl Fumarate[10]
  • Reaction Setup: In a 500-mL flask, combine 28.83 g of monoethyl fumarate, 200 mL of dry dichloromethane, 44.47 g of tert-butyl alcohol, and 2.00 g of 4-dimethylaminopyridine.

  • Cooling: Cool the stirred solution in an ice bath to 0°C.

  • DCC Addition: Add 45.59 g of dicyclohexylcarbodiimide over a 5-minute period.

  • Reaction: Stir the mixture for an additional 5 minutes at 0°C, then remove the ice bath and stir for 3 hours at room temperature.

  • Filtration: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Washing: Wash the filtrate successively with 0.5 N HCl, water, and saturated NaCl solution.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Diazomethane-Mediated Esterification

This method is a very mild and efficient way to convert carboxylic acids into their methyl esters.[12] Due to the hazardous nature of diazomethane (B1218177), it is often generated in situ for immediate use.[13]

Application Notes:

  • Reagent: Diazomethane (CH₂N₂) is a yellow, toxic, and potentially explosive gas.[13][14] A safer alternative, trimethylsilyldiazomethane (B103560) (TMS-diazomethane), is increasingly used.[14][15]

  • Mechanism: The reaction begins with an acid-base reaction where the carboxylic acid protonates diazomethane.[13] The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction with the protonated diazomethane, displacing nitrogen gas as an excellent leaving group to form the methyl ester.[13][16]

  • Reaction Conditions: The reaction is typically carried out in an ethereal solution at low temperatures (e.g., in an ice bath) to minimize the loss of the volatile diazomethane.[17]

  • Substrate Scope: This method is highly effective for a wide range of carboxylic acids, including water-soluble ones.[17][18]

  • Advantages: The reaction is very clean, with nitrogen gas being the only byproduct, which simplifies purification.[12] It proceeds under very mild conditions with excellent yields.[16]

  • Limitations: The primary limitation is the hazardous nature of diazomethane. It is highly toxic, explosive, and a potential carcinogen.[14][19][20] Special glassware (e.g., with fire-polished joints) and safety precautions, such as a blast shield, are necessary.[16][21]

Quantitative Data for Diazomethane-Mediated Esterification
Carboxylic AcidReagentConditionsYield (%)Reference
Benzoic AcidDiazomethaneIn situ generation88-90[18]
Various substratesTemozolomide (in situ CH₂N₂)Dioxane/H₂O, 60°Cup to 93[22]
Protected SerineTMS-diazomethaneHexane solution, dropwise addition-[15]

Experimental Workflow: Diazomethane-Mediated Esterification

Diazomethane_Esterification_Workflow cluster_prep Reaction Setup (in Fume Hood with Blast Shield) cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid in an ether solution B Cool the solution in an ice bath A->B C Slowly add an ethereal solution of diazomethane until a persistent yellow color is observed B->C D Stir for a short period (e.g., 5 minutes) C->D E Quench excess diazomethane with a few drops of acetic acid D->E Upon completion F Allow nitrogen gas to evolve completely E->F G Remove the solvent under reduced pressure to obtain the pure methyl ester F->G

Caption: Workflow for Diazomethane Esterification.

Protocol: General Procedure for Methyl Esterification using Diazomethane[12][17]

Safety Precaution: Diazomethane is extremely toxic and explosive. This procedure must be performed in a well-ventilated fume hood, behind a blast shield, using appropriate personal protective equipment, including heavy gloves and a face shield. Use only fire-polished glassware.

  • Reaction Setup: Dissolve the carboxylic acid in diethyl ether in a flask and cool the solution in an ice bath.

  • Diazomethane Addition: Slowly add a freshly prepared ethereal solution of diazomethane with stirring. Continue the addition until the yellow color of diazomethane persists, indicating that all the carboxylic acid has reacted. Vigorous nitrogen evolution will be observed.

  • Quenching: Cautiously add a few drops of acetic acid to quench the excess diazomethane. The yellow color will disappear, and gas evolution will cease.

  • Isolation: The ether solution can then be concentrated under reduced pressure to yield the methyl ester, which is often pure enough without further purification.

References

Application Notes and Protocols: 3-Methoxyisoquinoline-1-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

3-Methoxyisoquinoline-1-carboxylic acid is a heterocyclic building block of significant interest in the field of medicinal chemistry and organic synthesis. Its rigid isoquinoline (B145761) scaffold, coupled with the reactive carboxylic acid moiety and the electron-donating methoxy (B1213986) group, makes it a versatile starting material for the synthesis of a diverse range of complex molecules. This document provides an overview of its applications, particularly in the construction of novel bioactive compounds, and details experimental protocols for its use.

While specific, detailed protocols and quantitative data for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of isoquinoline and carboxylic acid functionalities. The primary application of this building block lies in its ability to undergo amide bond formation, serving as a scaffold to which various amines can be appended, leading to a library of derivatives with potential therapeutic applications. Isoquinoline alkaloids and their synthetic derivatives are known to exhibit a wide range of biological activities.[1]

Key Applications

The primary utility of this compound in organic synthesis is as a scaffold for the generation of novel chemical entities. The carboxylic acid group at the 1-position is the main reactive handle, allowing for the introduction of diverse substituents through amide coupling reactions.

1. Synthesis of Novel Amide Derivatives:

The most prevalent application of this compound is its reaction with a wide array of primary and secondary amines to form the corresponding amides. This reaction is fundamental in drug discovery for creating libraries of compounds for biological screening. The general scheme for this transformation is depicted below:

G cluster_reactants Reactants cluster_products Products 3-Methoxyisoquinoline-1-carboxylic_acid 3-Methoxyisoquinoline- 1-carboxylic acid Coupling_Reagents Coupling Reagents (e.g., HATU, HOBt, EDC) 3-Methoxyisoquinoline-1-carboxylic_acid->Coupling_Reagents Amine R1R2NH Amine->Coupling_Reagents Amide_Derivative 3-Methoxyisoquinoline- 1-carboxamide Derivative Coupling_Reagents->Amide_Derivative

Caption: General workflow for amide synthesis.

The resulting amide derivatives can be screened for various biological activities. For instance, derivatives of the related quinoline (B57606) carboxylic acid scaffold have been investigated as inhibitors of protein kinase CK2.[2]

2. Synthesis of Bioactive Molecules:

The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with diverse pharmacological properties.[1] By using this compound as a starting material, medicinal chemists can design and synthesize novel compounds with potential therapeutic applications, including but not limited to:

  • Antimicrobial agents

  • Anticancer agents

  • Enzyme inhibitors

The specific biological activity will be determined by the nature of the substituent introduced via the amide bond.

Experimental Protocols

While specific literature examples for this compound are scarce, standard amide coupling protocols can be readily applied. The choice of coupling reagent and reaction conditions will depend on the nature of the amine (e.g., steric hindrance, electronic properties).

General Protocol for Amide Coupling using HATU:

This protocol is a general guideline for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterization: Characterize the purified product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

The following diagram illustrates the general workflow for this experimental protocol:

G A Dissolve this compound in anhydrous DMF B Add Amine, HATU, HOBt, and DIPEA A->B C Stir at Room Temperature and Monitor by TLC B->C D Aqueous Work-up (Extraction and Washing) C->D E Dry and Concentrate D->E F Purify by Column Chromatography E->F G Characterize the Final Product F->G G cluster_synthesis Synthesis & Screening cluster_development Lead Optimization & Development A 3-Methoxyisoquinoline- 1-carboxylic acid B Amide Library Synthesis A->B C High-Throughput Screening B->C D Hit Identification C->D Identifies Active Compounds E Lead Optimization (SAR Studies) D->E F Preclinical Studies E->F G Clinical Trials F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxyisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methoxyisoquinoline-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the synthesis of this important molecule. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the widely applicable Bischler-Napieralski and Pomeranz-Fritsch reaction pathways.

Problem 1: Low or No Yield of this compound

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows significant amounts of unreacted starting material.

  • The isolated product mass is significantly lower than the theoretical yield.

  • No desired product is observed in the crude reaction mixture by NMR or LC-MS analysis.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Insufficiently Activated Aromatic Ring (Bischler-Napieralski) The methoxy (B1213986) group on the starting β-phenylethylamide is electron-donating and should facilitate the cyclization. However, if other deactivating groups are present, the reaction may be sluggish. Ensure the starting material is pure and consider using a stronger dehydrating agent.
Suboptimal Dehydrating Agent (Bischler-Napieralski) The choice of dehydrating agent is critical. While phosphorus oxychloride (POCl₃) is common, for less reactive substrates, stronger agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or polyphosphoric acid (PPA) may be necessary. For milder conditions, triflic anhydride (B1165640) (Tf₂O) can be effective.
Harsh Reaction Conditions (Pomeranz-Fritsch) The classical Pomeranz-Fritsch reaction often uses strong acids like concentrated sulfuric acid, which can lead to decomposition of starting materials or products, especially with sensitive functional groups. Consider using milder acid catalysts or modified conditions.
Incomplete Imine Formation or Hydrolysis (Pomeranz-Fritsch) The initial condensation to form the imine intermediate is crucial. Ensure anhydrous conditions to favor imine formation. The imine can also be susceptible to hydrolysis back to the starting materials under strongly acidic conditions.
Low Reaction Temperature or Insufficient Reaction Time Some cyclization reactions require elevated temperatures to proceed to completion. If the reaction is sluggish at a lower temperature, consider gradually increasing the temperature while monitoring for side product formation. Similarly, ensure the reaction is allowed to proceed for a sufficient duration.
Problem 2: Significant Formation of Side Products

Symptoms:

  • TLC analysis of the crude product shows multiple spots in addition to the desired product.

  • NMR spectrum of the crude product is complex and shows unexpected signals.

  • Purification is difficult due to the presence of closely eluting impurities.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Formation of Styrene Derivatives (Retro-Ritter Reaction in Bischler-Napieralski) The nitrilium ion intermediate can undergo a retro-Ritter reaction, especially if stabilized by conjugation. This can be minimized by using the corresponding nitrile as a solvent to shift the equilibrium away from the side reaction.
Formation of Regioisomers (Bischler-Napieralski) Cyclization can sometimes occur at an unintended position on the aromatic ring, especially with strong dehydrating agents like P₂O₅, leading to a spiro intermediate that rearranges. Using a milder reagent like POCl₃ may favor the desired ortho-cyclization.
Polymerization or Tar Formation High temperatures and strong acids can lead to the decomposition and polymerization of starting materials or intermediates. Attempt the reaction at the lowest effective temperature. Polyphosphoric acid (PPA) can sometimes be a milder alternative to sulfuric acid.
Over-oxidation or Unwanted Reactions of the Methoxy Group The methoxy group is generally stable, but under very harsh oxidative conditions, demethylation could potentially occur. Ensure the reaction is carried out under an inert atmosphere if necessary and avoid unnecessarily strong oxidizing agents during workup or subsequent steps.
Problem 3: Difficulty in Purification

Symptoms:

  • The crude product is an oil and does not crystallize.

  • Multiple components co-elute during column chromatography.

  • Low recovery after recrystallization.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Presence of Acidic or Basic Impurities Utilize acid-base extraction to separate the acidic product from neutral and basic impurities. Dissolve the crude product in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure product.
Inappropriate Recrystallization Solvent The choice of solvent is crucial for successful recrystallization. The desired compound should be soluble in the hot solvent and insoluble in the cold solvent. Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, toluene (B28343), or mixtures) to find the optimal one.
Oily Impurities Inhibiting Crystallization If the product oils out during recrystallization, it may be due to the presence of impurities. Try to remove these impurities by a preliminary purification step like a quick filtration through a plug of silica (B1680970) gel or an acid-base extraction before attempting recrystallization.
Product is a Stubborn Oil If all attempts at crystallization fail, purification by column chromatography is the next best option. Carefully select the eluent system using TLC to ensure good separation. For acidic compounds, adding a small amount of acetic acid to the eluent can sometimes improve peak shape and separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: While a specific, high-yielding one-step synthesis is not widely documented, the most plausible routes involve multi-step sequences based on classical isoquinoline (B145761) syntheses like the Bischler-Napieralski or Pomeranz-Fritsch reactions, followed by functional group manipulations to introduce the carboxylic acid at the 1-position and the methoxy group at the 3-position.

Q2: How can I improve the yield of the Bischler-Napieralski reaction for a methoxy-substituted phenylethylamide?

A2: The presence of a methoxy group is generally favorable as it activates the aromatic ring for electrophilic substitution.[1] To further improve the yield, ensure you are using a sufficiently strong dehydrating agent for your specific substrate. For electron-rich systems, POCl₃ is often adequate, but for less reactive starting materials, a combination of P₂O₅ in refluxing POCl₃ might be necessary.[1] Optimizing the reaction temperature and time is also crucial; prolonged heating at very high temperatures can lead to decomposition.

Q3: What are the key considerations for a successful Pomeranz-Fritsch synthesis of a substituted isoquinoline?

A3: Key factors for a successful Pomeranz-Fritsch reaction include the use of anhydrous conditions to promote the initial imine formation and the choice of acid catalyst.[2] While strong acids are traditional, they can cause side reactions. Milder Lewis acids or modified reaction conditions can sometimes provide better yields. The electronic nature of the substituents on the benzaldehyde (B42025) starting material also plays a significant role.

Q4: How can I effectively purify the final this compound product?

A4: A combination of techniques is often most effective. An initial acid-base extraction is highly recommended to separate the acidic product from neutral and basic impurities. Following this, recrystallization from a suitable solvent or solvent system is a good method to obtain crystalline, pure product. If the product remains an oil or is still impure, column chromatography on silica gel, potentially with an eluent system containing a small amount of acid to improve peak shape, can be employed.

Q5: What are the expected NMR signals for this compound?

Experimental Protocols

A plausible synthetic route to this compound could involve a multi-step sequence. Below is a generalized protocol based on established methodologies that would need to be optimized for this specific target molecule.

Protocol 1: Synthesis via a Modified Bischler-Napieralski Approach

This approach would involve the synthesis of a suitable β-phenylethylamide precursor, followed by cyclization and subsequent oxidation and functional group manipulation.

Step 1: Synthesis of the Amide Precursor

  • React a commercially available methoxy-substituted phenylacetic acid with a suitable amine (e.g., aminoacetaldehyde dimethyl acetal) using a standard peptide coupling reagent (e.g., DCC, EDC) to form the corresponding amide.

  • Purify the amide by recrystallization or column chromatography.

Step 2: Bischler-Napieralski Cyclization

  • Dissolve the purified amide in a dry, high-boiling solvent such as toluene or xylene under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents).

  • Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Basify the aqueous solution and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.

Step 3: Aromatization and Functionalization

  • The crude dihydroisoquinoline can be aromatized to the isoquinoline using an oxidizing agent like manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in a suitable solvent.

  • The functional group at the 1-position (derived from the aminoacetaldehyde dimethyl acetal) would then need to be converted to a carboxylic acid. This could involve hydrolysis of a nitrile or oxidation of an aldehyde, depending on the specific intermediate.

Step 4: Purification

  • The final product would be purified using a combination of acid-base extraction and recrystallization or column chromatography as described in the troubleshooting section.

Visualizations

The following diagrams illustrate the general synthetic pathway and a troubleshooting workflow.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Amide Formation cluster_2 Cyclization (Bischler-Napieralski) cluster_3 Aromatization & Functionalization cluster_4 Final Product A Methoxy-substituted β-phenylethylamine C Amide Intermediate A->C Amidation B Acylating Agent B->C D Dihydroisoquinoline Intermediate C->D Dehydrating Agent (e.g., POCl₃) E 3-Methoxyisoquinoline Derivative D->E Oxidation F 3-Methoxyisoquinoline- 1-carboxylic acid E->F Hydrolysis/ Oxidation

Caption: A potential synthetic workflow for this compound.

Troubleshooting_Yield Start Low Yield of Final Product Check_SM Check Purity of Starting Materials Start->Check_SM Check_SM->Start If impure, purify Check_Reagents Verify Activity of Dehydrating/Activating Agents Check_SM->Check_Reagents If pure Check_Reagents->Start If inactive, replace Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp If active Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Analyze_Side_Products Analyze Crude Mixture for Side Products (TLC, NMR) Optimize_Time->Analyze_Side_Products Address_Side_Rxns Address Specific Side Reactions Analyze_Side_Products->Address_Side_Rxns Side products identified Successful_Yield Improved Yield Analyze_Side_Products->Successful_Yield No major side products, yield improves Address_Side_Rxns->Successful_Yield

References

Technical Support Center: Diastereoselective Synthesis of Tetrahydroisoquinoline (THIQ) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydroisoquinoline (THIQ) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during diastereoselective THIQ synthesis.

Frequently Asked Questions (FAQs)

Q1: My Pictet-Spengler reaction is resulting in low diastereoselectivity (~1:1 mixture). What are the primary causes and how can I fix this?

A1: Low diastereoselectivity in the Pictet-Spengler reaction typically arises from reaction conditions that do not sufficiently favor either the kinetic or thermodynamic product. The main factors are temperature, solvent, and the acid catalyst used.[1]

  • Kinetic vs. Thermodynamic Control : The cis product is often the kinetic product, formed faster at lower temperatures, while the trans product is usually the more stable thermodynamic product, favored at higher temperatures with longer reaction times.[1]

  • Suggested Solutions :

    • To favor the cis (kinetic) product : Lower the reaction temperature (e.g., to 0 °C or -78 °C) and consider using a strong Brønsted acid like trifluoroacetic acid (TFA).[1]

    • To favor the trans (thermodynamic) product : Increase the reaction temperature (e.g., reflux) and prolong the reaction time to allow the mixture to equilibrate to the more stable diastereomer.[1]

    • Solvent Screening : The choice of solvent is critical. Polar aprotic solvents like acetonitrile (B52724) can be effective for high cis-selectivity, whereas non-polar solvents like benzene (B151609) may favor the trans-isomer.[1]

    • Catalyst Optimization : Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, TFA) and Lewis acids (e.g., BF₃·OEt₂).[1][2]

Q2: What factors influence the stereochemical outcome in a Bischler-Napieralski reaction followed by reduction?

A2: The Bischler-Napieralski reaction itself forms a 3,4-dihydroisoquinoline, which is then reduced to the THIQ.[3][4][5] The stereoselectivity is determined in the reduction step.

  • Chiral Auxiliaries : Attaching a chiral auxiliary to the β-arylethylamine substrate can effectively control the facial selectivity of the cyclization.

  • Asymmetric Reduction : The most common strategy is the asymmetric reduction of the intermediate dihydroisoquinoline. This can be achieved using:

    • Chiral hydride reducing agents.[6]

    • Asymmetric hydrogenation or transfer hydrogenation with chiral metal catalysts (e.g., Ru- or Ir-based complexes).[7][8] The choice of chiral ligand is the primary source of stereocontrol.[9]

Q3: I am observing significant formation of a styrene (B11656) side product in my Bischler-Napieralski reaction. What causes this and how can it be prevented?

A3: The formation of styrene derivatives is a known side reaction that occurs via a retro-Ritter reaction mechanism.[10] This is more likely when the reaction intermediate, a nitrilium ion, is prone to fragmentation, especially when it leads to a conjugated system.[10]

  • Cause : The reaction proceeds through a nitrilium salt intermediate, which can eliminate to form a stable styrene instead of cyclizing.[10]

  • Prevention :

    • Solvent Choice : Using the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter product.[10]

    • Milder Reagents : Using milder activating agents for the amide, such as Tf₂O with 2-chloropyridine (B119429) or oxalyl chloride, can form an N-acyliminium intermediate that is less prone to elimination.[3][10]

Q4: How can I improve the yield of my Pictet-Spengler reaction?

A4: Low yields in the Pictet-Spengler reaction are often due to the electronic properties of the substrate or incomplete conversion.

  • Substrate Activation : The reaction is an electrophilic aromatic substitution, so it works best with electron-rich β-arylethylamines.[3][11] Substrates lacking electron-donating groups may require harsher conditions, such as strong acids or superacids, and higher temperatures.[12][13]

  • Reagent Stoichiometry : Using a slight excess (1.0-1.2 equivalents) of the aldehyde or ketone can help drive the reaction to completion.[11][14]

  • Reaction Monitoring : Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid decomposition of starting materials or products.[14]

Troubleshooting and Optimization Data

The following tables summarize key quantitative data for optimizing diastereoselective THIQ syntheses.

Table 1: Effect of Reaction Conditions on Diastereoselectivity in the Pictet-Spengler Reaction

Entry Acid Catalyst Solvent Temperature (°C) Time (h) Diastereomeric Ratio (cis:trans)
1 TFA (1.1 eq) CH₂Cl₂ -78 4 >95:5 (Kinetic)
2 TFA (1.1 eq) CH₂Cl₂ 25 24 60:40
3 Acetic Acid Toluene 110 (reflux) 12 15:85 (Thermodynamic)
4 BF₃·OEt₂ Acetonitrile 0 6 80:20

| 5 | BF₃·OEt₂ | Benzene | 80 (reflux) | 10 | 25:75 |

Data is illustrative, based on general principles described in cited literature.[1]

Table 2: Catalyst Systems for Asymmetric Transfer Hydrogenation of Dihydroisoquinolines

Entry Catalyst Precursor Chiral Ligand H-Source Yield (%) Enantiomeric Excess (ee, %)
1 [RuCl₂(p-cymene)]₂ (R,R)-TsDPEN HCOOH/NEt₃ 95 99
2 [Ir(COD)Cl]₂ (R)-BINAP H₂ (50 atm) 92 95

| 3 | RuCl₂(PPh₃)₃ | (R)-T-BINAP | Isopropanol | 88 | 90 |

Data compiled from studies on asymmetric reductions.[6][7][8]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Pictet-Spengler Reaction (Kinetic Control)

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the β-arylethylamine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to the desired low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Add the aldehyde or ketone (1.1 eq) to the cooled solution.

  • Slowly add trifluoroacetic acid (TFA) (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired tetrahydroisoquinoline.[1][14]

Protocol 2: General Procedure for Bischler-Napieralski Reaction and Subsequent Reduction

Step A: Bischler-Napieralski Cyclization

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide substrate (1.0 eq).

  • Add anhydrous dichloromethane (DCM) followed by phosphorus oxychloride (POCl₃) (2-3 eq).

  • Fit the flask with a reflux condenser and heat the solution to reflux for 2-4 hours, monitoring by TLC.[3]

  • Cool the reaction mixture to room temperature and concentrate via rotary evaporation. Caution: Handle POCl₃ in a fume hood.

Step B: Sodium Borohydride (B1222165) Reduction

  • Dissolve the crude residue from Step A in methanol (B129727) (MeOH) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (2-4 eq) portion-wise.

  • Allow the reaction to stir while warming to room temperature over 1 hour.[3]

  • Quench the reaction by the careful addition of water.

  • Extract the product with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude THIQ derivative by silica gel chromatography.[3]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the diastereoselective synthesis of THIQs.

Troubleshooting_Diastereoselectivity start Problem: Low Diastereoselectivity (~1:1 Mixture) cause Possible Cause: Reaction conditions are intermediate between kinetic and thermodynamic control. start->cause Diagnosis goal Define Stereochemical Goal cause->goal Action sol_general Screen Solvents & Acid Catalysts cause->sol_general General Strategy kinetic Goal: Kinetic Product (cis) goal->kinetic thermo Goal: Thermodynamic Product (trans) goal->thermo sol_kinetic1 Lower Temperature (e.g., -78°C to 0°C) kinetic->sol_kinetic1 sol_kinetic2 Use Strong Brønsted Acid (e.g., TFA) kinetic->sol_kinetic2 sol_thermo1 Increase Temperature (e.g., Reflux) thermo->sol_thermo1 sol_thermo2 Extend Reaction Time thermo->sol_thermo2

Caption: Troubleshooting workflow for low diastereoselectivity.

Pictet_Spengler_Pathway cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control ts_kin Lower Energy Transition State prod_kin cis-Product (Formed Faster) ts_kin->prod_kin Low Temp, Short Time prod_thermo trans-Product (More Stable) prod_kin->prod_thermo Equilibration (at high temp) ts_thermo Higher Energy Transition State ts_thermo->prod_thermo High Temp, Long Time start Imine/ Iminium Ion Intermediate start->ts_kin start->ts_thermo

Caption: Kinetic vs. Thermodynamic pathways in Pictet-Spengler.

Bischler_Napieralski_Workflow sub β-Arylethylamide (Substrate) bn_step Bischler-Napieralski Cyclization (e.g., POCl₃) sub->bn_step dhiq 3,4-Dihydroisoquinoline (Intermediate) bn_step->dhiq reduction Reduction Step (Stereochemistry Determining) dhiq->reduction thiq Tetrahydroisoquinoline (Product) reduction->thiq method1 Asymmetric Hydrogenation (Chiral Ru/Ir Catalyst) reduction->method1 method2 Chiral Hydride Agent (e.g., Chiral Boranes) reduction->method2

Caption: Experimental workflow for THIQ synthesis via B-N reaction.

References

Technical Support Center: Optimization of Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoquinoline (B145761) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of isoquinolines and their derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems encountered during isoquinoline synthesis, focusing on the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[1][2] Common issues often revolve around substrate reactivity and the choice of dehydrating agent.

Q1: Why is the yield of my Bischler-Napieralski reaction low or non-existent?

A1: Low yields are frequently due to a deactivated aromatic ring. This reaction is an intramolecular electrophilic aromatic substitution, and its success heavily depends on the nucleophilicity of the arene.[3]

  • Electron-Withdrawing Groups: If your β-arylethylamide substrate contains electron-withdrawing groups on the aromatic ring, the cyclization step will be significantly hindered.[4]

  • Insufficiently Strong Dehydrating Agent: For less reactive substrates, a standard dehydrating agent like phosphorus oxychloride (POCl₃) may not be potent enough to promote cyclization.[2]

  • Moisture: The presence of water can quench the dehydrating agent and halt the reaction. Ensure all glassware is oven-dried and that reagents and solvents are anhydrous.[4]

Troubleshooting Steps:

  • For Deactivated Rings: Use a stronger dehydrating agent, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or consider a milder, more modern protocol using triflic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429).[1][2]

  • Increase Reaction Temperature: Switching to a higher boiling solvent (e.g., from toluene (B28343) to xylene) can increase the reaction rate.[3]

  • Optimize Reaction Time: Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time and avoid decomposition from prolonged heating.[1]

Q2: I'm observing a significant amount of a styrene-like side product. What is happening and how can I prevent it?

A2: You are likely observing the result of a retro-Ritter reaction. This is a common side reaction where the nitrilium ion intermediate fragments to form a styrene (B11656) derivative and a nitrile.[3][5] This is particularly problematic when the resulting styrene is highly conjugated.[3]

Mitigation Strategies:

  • Use Nitrile as a Solvent: Employing the corresponding nitrile as the solvent can shift the equilibrium away from the retro-Ritter products.[3][5]

  • Milder Conditions: Modern methods, such as using oxalyl chloride or triflic anhydride, can avoid the formation of intermediates that lead to the retro-Ritter reaction.[3][4] The Tf₂O/2-chloropyridine system, for instance, allows for activation at lower temperatures.[2][3]

Q3: My reaction has resulted in a complex, inseparable mixture of products. What could have gone wrong?

A3: A complex product mixture suggests that multiple side reactions are occurring, or that your product is degrading under the reaction conditions.[4]

  • Harsh Conditions: High temperatures and strongly acidic conditions can cause the decomposition of the starting material or the product, especially with sensitive functional groups.[4]

  • Formation of Regioisomers: The use of strong dehydrating agents like P₂O₅ can sometimes lead to the formation of unexpected regioisomers.[4]

Solutions:

  • Milder Conditions: Explore milder protocols, such as the Movassaghi method using Tf₂O and 2-chloropyridine at temperatures from -20 °C to 0 °C, which can prevent degradation.[4]

  • Protecting Groups: Strategically placing blocking groups on the aromatic ring can prevent cyclization at undesired positions.[4]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for producing tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.[6] The reaction's success is highly dependent on the nucleophilicity of the aromatic ring and the reaction conditions.

Q1: My Pictet-Spengler reaction is not proceeding, or the yield is very low. What are the potential causes?

A1: Similar to the Bischler-Napieralski reaction, the aromatic ring's nucleophilicity is crucial.

  • Insufficiently Activated Aromatic Ring: The reaction is more efficient with electron-rich aromatic rings. If your β-arylethylamine has electron-withdrawing groups, the reaction may be sluggish or fail entirely.[7][8]

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical.[7]

  • Improper Reaction Temperature: The optimal temperature can vary significantly depending on the substrates.[7]

Troubleshooting Steps:

  • For Less Reactive Substrates: Harsher reaction conditions with stronger acids (e.g., concentrated HCl or H₂SO₄) and higher temperatures may be necessary.[6][7]

  • Catalyst Optimization: While protic acids are traditional, Lewis acids like BF₃·OEt₂ can also be effective. For sensitive substrates, milder catalysts such as chiral phosphoric acids may be beneficial.[7]

  • Solvent Screening: Protic solvents are commonly used, but aprotic media have sometimes resulted in superior yields. A screening of different solvents may be necessary to find the optimal conditions.[6][7]

Q2: I am observing the formation of side products in my Pictet-Spengler reaction. What are they and how can I minimize them?

A2: Side product formation can arise from several issues, including over-alkylation or the formation of regioisomers.

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.[7] Using a slight excess of the carbonyl compound can help to ensure the complete consumption of the amine starting material.[8]

  • Formation of Regioisomers: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products may be obtained.[7]

  • Decomposition of Starting Materials: Sensitive functional groups on either the aldehyde or the β-arylethylamine may not be stable under the reaction conditions.[7]

Solutions:

  • Milder Conditions: If decomposition is suspected, consider using milder reaction conditions, such as lower temperatures or a weaker acid.[7]

  • Protecting Groups: Protecting sensitive functional groups before the reaction and deprotecting them afterward can be a viable strategy.[7]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an effective method for the synthesis of isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine.[9][10] The classical conditions often involve harsh acids, which can be problematic for sensitive substrates.

Q1: The yield of my Pomeranz-Fritsch reaction is poor. What are the common reasons?

A1: Low yields in the Pomeranz-Fritsch reaction are often associated with the harsh reaction conditions and the stability of the intermediates.

  • Harsh Reaction Conditions: The classical use of concentrated sulfuric acid can lead to the decomposition of sensitive substrates and the formation of side products.[11]

  • Hydrolysis of the Imine Intermediate: The imine formed in the first step can be susceptible to hydrolysis back to the starting materials under the strongly acidic conditions, which reduces the overall yield.[11]

  • Substituent Effects: Electron-withdrawing groups on the benzaldehyde ring can disfavor the electrophilic cyclization step, while electron-donating groups can promote the reaction.[11]

Troubleshooting Steps:

  • Milder, Modified Procedures: For sensitive substrates, consider using modified procedures that employ milder acids or alternative catalysts.

  • Two-Step Procedure: The reaction is a two-stage process: condensation to form the benzalaminoacetal, followed by a ring closure to yield the isoquinoline.[9] Performing the initial condensation step separately before the acid-catalyzed cyclization may improve yields.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different isoquinoline synthesis protocols.

Table 1: Bischler-Napieralski Reaction Conditions
Dehydrating AgentSolventTemperatureTypical SubstrateNotes
POCl₃Toluene or Acetonitrile (B52724)RefluxElectron-rich β-arylethylamidesA classical and common method.[3]
P₂O₅ in refluxing POCl₃POCl₃RefluxSubstrates lacking electron-donating groupsA stronger dehydrating system for less reactive substrates.[1][2]
Tf₂O / 2-chloropyridineDichloromethane (B109758) (DCM)-20 °C to room tempWide range of substrates, including sensitive onesA milder and often more efficient modern alternative.[2][3]
Polyphosphoric Acid (PPA)PPA100-150 °CTolerant of various functional groupsActs as both solvent and catalyst.[12]
Table 2: Pictet-Spengler Reaction Conditions
CatalystSolventTemperatureTypical SubstrateNotes
Protic Acids (HCl, H₂SO₄)Protic SolventsVaries (often heated)Electron-rich β-arylethylaminesTraditional method; can be harsh.[6][7]
Lewis Acids (BF₃·OEt₂)Aprotic SolventsVariesElectron-rich β-arylethylaminesAn alternative to protic acids.[7]
Trifluoroacetic Acid (TFA)DichloromethaneRoom TemperatureIndole-containing substratesMilder conditions for β-carboline synthesis.[13]
Chiral Phosphoric AcidsVariesVariesProchiral substratesFor asymmetric synthesis.[7]
Table 3: Pomeranz-Fritsch Reaction Conditions
CatalystSolventTemperatureNotes
Concentrated H₂SO₄H₂SO₄HeatedThe classical, often harsh, method.[11][14]
Polyphosphoric Acid (PPA)PPAHeatedAn alternative to sulfuric acid.[15]
BF₃·OEt₂VariesVariesA Lewis acid alternative.[15]

Experimental Protocols

Protocol 1: Classical Bischler-Napieralski Synthesis using POCl₃
  • Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add the β-arylethylamide (1.0 equiv).[3]

  • Reagent Addition: Add anhydrous toluene or acetonitrile to dissolve the starting material. Then, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a concentrated NaOH or NH₄OH solution until the pH is greater than 10.[3]

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[3]

Protocol 2: Modern, Mild Bischler-Napieralski Synthesis using Tf₂O
  • Setup: To a solution of the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under a nitrogen atmosphere, add 2-chloropyridine (1.2 equiv).[3]

  • Reagent Addition: Cool the mixture to -20 °C and add triflic anhydride (Tf₂O, 1.1 equiv) dropwise.[3]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.[3]

  • Work-up and Purification: Follow a standard aqueous work-up and purification by column chromatography as described in Protocol 1.

Protocol 3: General Pictet-Spengler Synthesis
  • Setup: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., toluene, methanol, or dichloromethane).

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of trifluoroacetic acid or p-toluenesulfonic acid).

  • Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction with a basic solution (e.g., saturated aqueous NaHCO₃).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 4: Classical Pomeranz-Fritsch Synthesis

This reaction is typically carried out in two steps.

Step 1: Formation of the Benzalaminoacetal

Step 2: Cyclization

  • Carefully add the benzalaminoacetal to concentrated sulfuric acid with cooling.[11]

  • Heat the reaction mixture to promote cyclization.[11]

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize the acidic solution with a suitable base (e.g., NaOH or Na₂CO₃).[11]

  • Extraction and Purification: Extract the isoquinoline product with an organic solvent (e.g., ether or DCM). Dry the organic extract and remove the solvent under reduced pressure. Purify the crude isoquinoline by distillation or chromatography.[11]

Visualizations

experimental_workflow cluster_bischler Bischler-Napieralski Workflow cluster_pictet Pictet-Spengler Workflow b1 Dissolve β-arylethylamide in anhydrous solvent b2 Add dehydrating agent (e.g., POCl₃ or Tf₂O) b1->b2 b3 Heat to reflux or stir at low temp b2->b3 b4 Monitor by TLC/LC-MS b3->b4 b5 Aqueous work-up (quench and basify) b4->b5 b6 Extract with organic solvent b5->b6 b7 Purify (chromatography) b6->b7 p1 Dissolve β-arylethylamine and aldehyde/ketone p2 Add acid catalyst (protic or Lewis) p1->p2 p3 Stir at appropriate temperature p2->p3 p4 Monitor by TLC/LC-MS p3->p4 p5 Aqueous work-up (quench) p4->p5 p6 Extract with organic solvent p5->p6 p7 Purify (chromatography/recrystallization) p6->p7

Caption: General experimental workflows for the Bischler-Napieralski and Pictet-Spengler reactions.

troubleshooting_low_yield start Low or No Yield Observed q1 Is the aromatic ring electron-rich? start->q1 sol1 Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) or milder modern protocol (Tf₂O) q1->sol1 No q2 Are reaction conditions harsh? q1->q2 Yes ans1_yes Yes ans1_no No end_node Re-run optimized experiment sol1->end_node sol2 Use milder conditions (lower temp, weaker acid) Protect sensitive groups q2->sol2 Yes q3 Is there evidence of side reactions (e.g., retro-Ritter)? q2->q3 No ans2_yes Yes ans2_no No sol2->end_node sol3 Change solvent (e.g., use corresponding nitrile) Use milder reagents to avoid specific intermediates q3->sol3 Yes q3->end_node No ans3_yes Yes ans3_no No sol3->end_node

Caption: Troubleshooting logic for addressing low yields in isoquinoline synthesis.

References

Technical Support Center: Purification of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of carboxylic acids.

Crystallization

Crystallization is a primary technique for the purification of solid carboxylic acids, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.[1][2]

Troubleshooting Guide

Question: My carboxylic acid is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the dissolved carboxylic acid separates from the solution as a liquid instead of solid crystals. This often happens when the melting point of the compound is lower than the solution's temperature at the point of supersaturation. Impurities can also lower the melting point, increasing the likelihood of this issue.[1]

  • Solutions:

    • Increase Solvent Volume: Adding more of the "good" solvent can help keep the carboxylic acid dissolved at a lower temperature, below its melting point.[1]

    • Slow Down the Cooling Rate: A slower cooling rate reduces the degree of supersaturation at any given temperature. This allows more time for nucleation and crystal growth to occur above the compound's melting point.[1]

    • Use a Seed Crystal: Introducing a small, pure crystal of the carboxylic acid can induce crystallization at a temperature where the compound is still a solid.

    • Adjust pH: For ionizable carboxylic acids, adjusting the pH can significantly alter solubility and may prevent oiling out.[1]

    • Change the Solvent System: If oiling out persists, selecting a solvent with a lower boiling point may be necessary.

Question: My crystallization yield is very low. What are the possible causes and how can I improve it?

Answer: A low yield suggests that a significant portion of your carboxylic acid remains in the mother liquor after crystallization.

  • Potential Causes and Solutions:

    • Excessive Solvent Usage: Using too much solvent will keep more of the product dissolved at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Premature Crystallization: If the product crystallizes during hot filtration, ensure the filtration apparatus is pre-heated to prevent this loss.[1]

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap the desired product in the mother liquor. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]

    • Incomplete Precipitation: Ensure the solution has reached a sufficiently low temperature to maximize the precipitation of the carboxylic acid.

Question: The purity of my crystallized carboxylic acid has not significantly improved. What went wrong?

Answer: If the purity has not improved, it is likely that impurities are co-crystallizing with your product.

  • Troubleshooting Steps:

    • Slow Down the Crystallization Process: Rapid crystal growth can trap impurities within the crystal lattice. An ideal crystallization should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[3]

    • Properly Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor, which contains a high concentration of impurities.

    • Consider the Nature of the Impurity: If the impurity has a very similar structure and polarity to the desired carboxylic acid, it may have similar solubility properties, making separation by crystallization difficult. In such cases, a different purification technique or a different solvent system may be required.[1]

    • Perform a Second Crystallization: A second recrystallization of the purified material can often remove stubborn impurities.[1]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the crystallization of my carboxylic acid?

A1: The ideal solvent should have a high solubility for the carboxylic acid at elevated temperatures and low solubility at lower temperatures. A general guideline is "like dissolves like"; polar carboxylic acids are more soluble in polar solvents, while nonpolar ones are more soluble in nonpolar solvents. For carboxylic acids capable of hydrogen bonding, polar protic solvents like water or ethanol (B145695) can be effective.[1] It is often necessary to test several solvents or solvent mixtures to find the optimal system.

Q2: Can I use a two-solvent system for crystallization?

A2: Yes, a two-solvent system is often used when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the carboxylic acid is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes turbid. The solution is then heated to redissolve the precipitate and cooled slowly to induce crystallization.[1]

Data Presentation

Table 1: Solubility of Benzoic Acid in Various Solvents at Different Temperatures

Temperature (°C)Water ( g/100g )Ethanol ( g/100g )Toluene ( g/100g )Chloroform ( g/100g )
00.17---
100.2138.98.8-
200.2952.412.9-
250.34---
300.4264.619.5-
400.5781.024.6-
500.85101.134.6-
601.20-48.08.2
802.75---
1005.90---

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: General Single-Solvent Crystallization of Benzoic Acid

  • Solvent Selection: Based on solubility data, water is a suitable solvent for the recrystallization of benzoic acid.[4]

  • Dissolution: In an Erlenmeyer flask, add a crude sample of benzoic acid. Add a minimal amount of hot water and heat the mixture on a hot plate while stirring until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualization

Crystallization_Troubleshooting start Start Purification dissolve Dissolve Crude Carboxylic Acid in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oiling_out Substance 'Oils Out' observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem low_yield Low Yield of Crystals observe->low_yield Problem impure_crystals Crystals are Impure observe->impure_crystals Problem solution1 Increase Solvent Volume Slow Down Cooling Use Seed Crystal Adjust pH oiling_out->solution1 solution2 Scratch Inner Surface of Flask Add a Seed Crystal Reduce Solvent Volume no_crystals->solution2 solution3 Use Less Solvent Ensure Complete Cooling Check Mother Liquor low_yield->solution3 solution4 Slow Down Cooling Rate Wash Crystals Properly Re-crystallize impure_crystals->solution4 solution1->dissolve solution2->cool solution3->dissolve solution4->dissolve

Troubleshooting workflow for crystallization issues.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique used to separate carboxylic acids from neutral or basic compounds by manipulating their solubility through changes in pH.

Troubleshooting Guide

Question: An emulsion has formed between the organic and aqueous layers. How can I break it?

Answer: Emulsion formation is a common issue, especially when dealing with complex mixtures or vigorous shaking.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning them can force the layers to separate.

    • Filtration: Filtering the mixture through a plug of glass wool can sometimes break up the emulsion.

Question: I have a low recovery of my carboxylic acid after extraction and precipitation. What could be the reason?

Answer: Low recovery can result from several factors related to the extraction and precipitation steps.

  • Potential Causes and Solutions:

    • Incomplete Extraction: Ensure the pH of the aqueous base is high enough to deprotonate the carboxylic acid fully. A general rule is to use a pH at least two units above the pKa of the carboxylic acid.[5]

    • Incomplete Precipitation: After acidifying the aqueous layer, ensure the pH is low enough to fully protonate the carboxylate. A pH at least two units below the pKa is recommended.[5] Cooling the solution in an ice bath can also increase the amount of precipitate.

    • Insufficient Mixing: Ensure thorough mixing of the organic and aqueous layers to allow for efficient transfer of the carboxylate salt into the aqueous phase.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is generally more efficient.

Frequently Asked Questions (FAQs)

Q1: Which base should I use for the extraction?

A1: The choice of base depends on the acidity of the carboxylic acid. For most carboxylic acids, a dilute solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is effective. For separating a strong carboxylic acid from a weakly acidic compound like a phenol, a weaker base such as sodium bicarbonate (NaHCO₃) can be used, as it will selectively deprotonate the more acidic carboxylic acid.

Q2: How do I know which layer is the organic and which is the aqueous?

A2: The layers will separate based on their densities. Chlorinated solvents like dichloromethane (B109758) are denser than water and will form the bottom layer. Non-chlorinated organic solvents like diethyl ether or ethyl acetate (B1210297) are less dense than water and will form the top layer. If you are unsure, add a few drops of water to the separatory funnel and observe which layer it joins.

Data Presentation

Table 2: pKa Values of Common Carboxylic Acids

Carboxylic AcidpKa
Formic Acid3.75
Acetic Acid4.76
Propanoic Acid4.87
Benzoic Acid4.20
Citric Acid (pKa1)3.13
Lactic Acid3.86
Oxalic Acid (pKa1)1.27

pKa values are approximate and can vary with temperature and solvent.

Experimental Protocols

Protocol 2: Separation of a Carboxylic Acid from a Neutral Compound

  • Dissolution: Dissolve the mixture of the carboxylic acid and the neutral compound in an organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Extraction: Add a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium carboxylate salt into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous NaOH solution to ensure complete removal of the carboxylic acid. Combine the aqueous extracts.

  • Isolation of Neutral Compound: The organic layer now contains the neutral compound. Wash it with brine, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent by rotary evaporation.

  • Precipitation of Carboxylic Acid: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid (e.g., concentrated HCl) until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out of the solution.

  • Isolation of Carboxylic Acid: Collect the precipitated carboxylic acid by vacuum filtration, wash it with a small amount of cold water, and dry it.

Visualization

Acid_Base_Extraction start Mixture of Carboxylic Acid (R-COOH) and Neutral Compound (N) in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start->add_base separate1 Separate Layers add_base->separate1 organic_layer1 Organic Layer: Neutral Compound (N) separate1->organic_layer1 Top/Bottom Layer (depending on solvent) aqueous_layer1 Aqueous Layer: Sodium Carboxylate (R-COO⁻Na⁺) separate1->aqueous_layer1 Bottom/Top Layer isolate_neutral Isolate Neutral Compound organic_layer1->isolate_neutral add_acid Add Strong Acid (e.g., HCl) aqueous_layer1->add_acid precipitate Precipitation of R-COOH add_acid->precipitate

Workflow for acid-base extraction.

Column Chromatography

Column chromatography is used to separate carboxylic acids from impurities based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Troubleshooting Guide

Question: My carboxylic acid is showing significant peak tailing on a silica (B1680970) gel column. How can I improve the peak shape?

Answer: Peak tailing of acidic compounds on silica gel is a common problem due to strong interactions between the carboxylic acid group and the acidic silanol (B1196071) groups of the stationary phase.

  • Solutions:

    • Add an Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and leading to a more symmetrical peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a reversed-phase silica gel (e.g., C18).[6]

    • Derivatization: In some cases, converting the carboxylic acid to a less polar ester derivative before chromatography can improve separation. The ester can then be hydrolyzed back to the carboxylic acid after purification.

Question: I am having difficulty separating my carboxylic acid from a very similar impurity.

Answer: Separating compounds with similar polarities can be challenging.

  • Solutions:

    • Optimize the Mobile Phase: Systematically vary the polarity of the mobile phase. Using a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can often improve resolution.

    • Try a Different Chromatography Mode: If normal-phase chromatography is not effective, try reversed-phase or ion-exchange chromatography.

    • Increase Column Length or Decrease Particle Size: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve separation efficiency.

Experimental Protocols

Protocol 3: Flash Column Chromatography of a Carboxylic Acid

  • Stationary Phase and Column Packing: Select a suitable stationary phase (e.g., silica gel). Pack the column using a slurry of the stationary phase in the initial mobile phase.

  • Sample Loading: Dissolve the crude carboxylic acid in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with a mobile phase of low polarity. If a single solvent system does not provide adequate separation, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent. For example, starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate containing 0.5% acetic acid.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure carboxylic acid.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified carboxylic acid.

Distillation

Distillation is suitable for the purification of volatile carboxylic acids or for separating them from non-volatile impurities.

Troubleshooting Guide

Question: My high-boiling point carboxylic acid is decomposing during distillation.

Answer: Many high-boiling point carboxylic acids are thermally sensitive.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the carboxylic acid, allowing it to distill at a lower temperature and minimizing thermal decomposition.[7]

Question: I am trying to separate a carboxylic acid from water by distillation, but it is not working well.

Answer: Some carboxylic acids, like acetic acid, form azeotropes or near-azeotropes with water, making their separation by simple distillation difficult.

  • Solution:

    • Azeotropic Distillation: Use a third component, an entrainer, which forms a low-boiling azeotrope with water. This azeotrope is distilled off, effectively removing the water from the carboxylic acid. The entrainer can then be separated from the water and recycled.

Data Presentation

Table 3: Comparison of Entrainers for Acetic Acid-Water Separation

EntrainerTotal Annual Cost (M$)Acetic Acid Purity (mol%)
Propyl Acetate3.9896.1
Butyl Acetate--
p-XyleneComparable to Butyl Acetate-

Data from a simulation study comparing the economic efficiency of different entrainers.[8]

Visualization

Purification_Decision start Crude Carboxylic Acid Sample is_solid Is the sample a solid? start->is_solid is_volatile Is the acid volatile and thermally stable? is_solid->is_volatile No solubility_diff Are there significant solubility differences? is_solid->solubility_diff Yes acidic_properties Can acidic properties be exploited? is_volatile->acidic_properties No distillation Distillation / Vacuum Distillation is_volatile->distillation Yes solubility_diff->acidic_properties No crystallization Crystallization solubility_diff->crystallization Yes adsorption_diff Are there differences in adsorption properties? acidic_properties->adsorption_diff No extraction Acid-Base Extraction acidic_properties->extraction Yes chromatography Column Chromatography adsorption_diff->chromatography Yes other Consider other methods adsorption_diff->other No

References

Technical Support Center: Overcoming Solubility Challenges with Isoquinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with isoquinoline (B145761) carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why are my isoquinoline carboxylic acid compounds showing poor aqueous solubility?

A1: The limited aqueous solubility of many isoquinoline carboxylic acids is often due to their molecular structure. The planar and aromatic isoquinoline ring system can lead to strong intermolecular stacking interactions in the solid state, making it difficult for water molecules to solvate the compound effectively.[1] As weak acids, their solubility is also highly dependent on the pH of the solution.[2][3] In neutral or acidic media, the carboxylic acid group remains largely unionized, contributing to lower solubility.

Q2: What is the first step I should take to improve the solubility of a novel isoquinoline carboxylic acid derivative?

A2: The initial and often most effective step is to assess the compound's pKa and then systematically evaluate the effect of pH on its solubility.[4][5][6] Since these are acidic compounds, increasing the pH of the aqueous medium will deprotonate the carboxylic acid group, forming a more soluble salt.[5][7][8] Creating a pH-solubility profile is a critical first experiment.

Q3: Can I use organic solvents to dissolve my isoquinoline carboxylic acid?

A3: Yes, isoquinoline and its derivatives are often soluble in various organic solvents.[9] For creating stock solutions or for certain experimental setups, solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol (B129727) can be effective.[10] However, for many biological and pharmaceutical applications, the concentration of organic solvents must be minimized. A co-solvent system, where a water-miscible organic solvent is blended with an aqueous buffer, can be a viable strategy to enhance solubility.[1][11][12]

Q4: What are co-solvents and how do they improve solubility?

A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing the solubility of nonpolar or poorly water-soluble compounds like isoquinoline carboxylic acids.[11][12][13] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[1][13]

Q5: When should I consider salt formation for my compound?

A5: Salt formation is a highly effective and common strategy to significantly increase the aqueous solubility and dissolution rate of ionizable drugs, including acidic compounds like isoquinoline carboxylic acids.[5][8][14] This approach should be considered early in development, especially if the compound is intended for oral or parenteral administration where high aqueous solubility is crucial.[14][15] The selection of an appropriate counterion is critical and can impact not only solubility but also stability and manufacturability.[5][16]

Q6: How do cyclodextrins work to enhance solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[17][18] They can encapsulate poorly water-soluble molecules, like the aromatic portion of an isoquinoline carboxylic acid, within their hydrophobic core.[17][19] This forms an inclusion complex that has a water-soluble exterior, effectively increasing the apparent solubility of the guest molecule.[18][20]

Troubleshooting Guides

Issue 1: Compound precipitates when diluting a DMSO stock solution into aqueous buffer.

This is a common issue when the aqueous buffer cannot solubilize the compound at the desired final concentration.

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest first step is to reduce the final concentration of the compound in the aqueous buffer.

  • Optimize the Co-solvent Percentage: If some amount of organic solvent is permissible, determine the maximum percentage of the co-solvent (e.g., DMSO, ethanol) that your experiment can tolerate and that keeps the compound in solution.

  • Adjust Buffer pH: Increase the pH of the destination buffer. For a carboxylic acid, a pH 1-2 units above the pKa will significantly increase the proportion of the more soluble, ionized form.

  • Use a Surfactant: Incorporating a small amount of a non-ionic surfactant (e.g., Polysorbate 80, Cremophor EL) in the aqueous buffer can help to solubilize the compound by forming micelles.[21]

Issue 2: Solubility is still poor even after pH adjustment.

In some cases, the intrinsic solubility of the ionized form of the isoquinoline carboxylic acid may still be insufficient, or pH modification may not be suitable for the experimental system.

Troubleshooting Steps:

  • Employ a Co-solvent System: Systematically test the solubility in various mixtures of water and a pharmaceutically acceptable co-solvent (e.g., PEG 400, propylene glycol, ethanol).

  • Investigate Complexation: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form an inclusion complex. This can dramatically increase solubility without altering the pH.[18][19]

  • Consider Solid Dispersion Technology: For solid dosage form development, creating a solid dispersion is an advanced technique. This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can enhance dissolution rates.[22][23]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the shake-flask method, a reliable technique for determining thermodynamic solubility.[24][25]

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, borate (B1201080) buffers).

  • Add an excess amount of the isoquinoline carboxylic acid to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[26]

  • After equilibration, allow the samples to stand, or centrifuge/filter them to separate the undissolved solid from the supernatant.[24]

  • Carefully collect the supernatant and dilute it with an appropriate solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.

Protocol 2: Screening for Co-solvent Solubility Enhancement

Methodology:

  • Select a range of pharmaceutically acceptable co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol).

  • Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Add an excess amount of the isoquinoline carboxylic acid to each co-solvent mixture.

  • Follow steps 3-6 from the pH-Solubility Profile protocol to determine the equilibrium solubility in each mixture.

  • The co-solvent system that provides the highest solubility is identified as the most effective.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for thermolabile compounds and is a common technique for preparing solid dispersions.[22][27]

Methodology:

  • Select a hydrophilic polymer carrier (e.g., PVP K30, HPMC, PEG 6000).

  • Dissolve both the isoquinoline carboxylic acid and the polymer in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture).[22]

  • Attach the flask containing the solution to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Continue the evaporation until a dry, thin film is formed on the inside of the flask.[1]

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it to obtain a uniform powder. This powder can then be used for dissolution testing.

Data Presentation

Table 1: Solubility of a Hypothetical Isoquinoline Carboxylic Acid (ICA-X) in Various Media

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)
Deionized Water6.825< 1
0.1 M HCl1.225< 1
Phosphate Buffer7.4255
Phosphate Buffer8.52550
20% Ethanol / Water7.42525
20% PEG 400 / Water7.42540
5% HP-β-CD in Water6.825150

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Solubility Start Poorly Soluble Isoquinoline Carboxylic Acid CheckPKa Determine pKa & Assess pH-Solubility Profile Start->CheckPKa Soluble Is Solubility Sufficient? CheckPKa->Soluble CoSolvent Evaluate Co-solvents (e.g., PEG, Ethanol) Soluble->CoSolvent No End Optimized Formulation Soluble->End Yes Complexation Investigate Complexation (e.g., Cyclodextrins) CoSolvent->Complexation Salt Consider Salt Formation Complexation->Salt SolidDispersion Advanced Technique: Solid Dispersion Salt->SolidDispersion SolidDispersion->End

Caption: A logical workflow for troubleshooting solubility issues.

G cluster_1 Cyclodextrin Inclusion Complex Formation Drug Isoquinoline Carboxylic Acid (Poorly Soluble Guest) Complex Water-Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Soluble Host) CD->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Optimizing Esterification of 3-Methoxyisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the esterification of 3-Methoxyisoquinoline-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is most suitable for this compound?

A1: The choice of method depends on the scale of your reaction and the sensitivity of your starting materials. For simple alkyl esters (e.g., methyl, ethyl), the Fischer-Speier esterification is a cost-effective option, though it requires harsh acidic conditions and high temperatures.[1][2][3] For more sensitive or complex alcohols, or when milder conditions are necessary, Steglich esterification using DCC or a similar carbodiimide (B86325) coupling agent is highly effective.[4][5][6][7] The Mitsunobu reaction is another excellent choice for mild conditions and is particularly useful for secondary alcohols where stereochemical inversion is desired.[8][9][10][11]

Q2: I am observing low yields in my Fischer esterification. What are the common causes?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[12][13] To improve the yield, you can:

  • Use a large excess of the alcohol, which also serves as the solvent.[14]

  • Remove water as it forms, typically by using a Dean-Stark apparatus.[1][2]

  • Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is of high purity and used in sufficient quantity.[1]

Q3: My Steglich esterification is sluggish and producing a significant amount of N-acylurea byproduct. How can I optimize this?

A3: The formation of N-acylurea is a known side reaction in carbodiimide-mediated couplings, especially if the esterification is slow.[5][6] To mitigate this:

Q4: How can I effectively remove the dicyclohexylurea (DCU) byproduct after a Steglich esterification?

A4: Dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents.[17] The most common purification method is to filter the reaction mixture, as the bulk of the DCU will precipitate out.[17] To remove residual DCU:

  • Concentrate the filtrate and redissolve it in a solvent like diethyl ether or ethyl acetate (B1210297), then cool the solution to precipitate more DCU.[17][18]

  • Column chromatography can also be effective in separating the ester from any remaining DCU.[18]

Q5: Are there any specific considerations for the isoquinoline (B145761) core during esterification?

A5: The nitrogen atom in the isoquinoline ring is basic and can be protonated under acidic conditions, such as in Fischer esterification. This can affect the solubility and reactivity of the starting material. In coupling reactions like the Steglich esterification, the nitrogen is generally unreactive under the neutral to slightly basic conditions.

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Product Yield 1. Inactive Reagents: Coupling agents (DCC, EDC) or catalysts (DMAP) may have degraded.[16] 2. Presence of Water: Moisture can hydrolyze activated intermediates.[16] 3. Suboptimal Reaction Conditions: Incorrect temperature or reaction time.1. Use fresh, high-purity reagents. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize temperature and monitor the reaction by TLC or LC-MS.
Incomplete Reaction 1. Insufficient Reagent Stoichiometry: Molar ratios of reagents may be incorrect. 2. Steric Hindrance: The alcohol or carboxylic acid may be sterically bulky, slowing the reaction.[19]1. Optimize the molar ratios of the coupling agent and catalyst. 2. For sterically hindered substrates, consider longer reaction times or a more reactive coupling agent. The Steglich esterification is generally good for sterically demanding substrates.[6][15]
Formation of Side Products 1. N-Acylurea Formation (Steglich): A common byproduct if the reaction is slow.[5][6] 2. Decomposition of Starting Material: Harsh acidic or basic conditions can lead to degradation.1. Ensure a sufficient catalytic amount of DMAP is used. 2. Employ milder reaction conditions, such as those in the Steglich or Mitsunobu reactions.[1][5]
Difficulty in Product Purification 1. Contamination with DCU (Steglich): DCU can be challenging to remove completely.[17][18] 2. Similar Polarity of Product and Impurities: Co-elution during column chromatography.1. Filter the reaction mixture, then precipitate residual DCU from a suitable solvent at low temperature.[17] 2. Try different solvent systems for column chromatography or consider recrystallization.[20]

Experimental Protocols

Fischer-Speier Esterification (Methyl Ester)

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of anhydrous methanol.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the mixture in an ice bath.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from 4 to 24 hours.[1][13]

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Steglich Esterification (General Protocol)

Materials:

  • This compound

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1M aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM under an inert atmosphere.[4]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.[5]

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mitsunobu Reaction (General Protocol)

Materials:

  • This compound

  • Alcohol (1.2 eq)

  • Triphenylphosphine (B44618) (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.[8]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the solution. A color change and/or precipitation may be observed.[8]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Once complete, remove the solvent under reduced pressure.

  • Purify the crude product directly by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Visualizations

experimental_workflow General Esterification Workflow A Starting Materials (Acid, Alcohol) B Select Esterification Method (Fischer, Steglich, Mitsunobu) A->B C Reaction Setup (Anhydrous Conditions, Inert Atmosphere) B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Chromatography, Recrystallization) E->F G Characterization (NMR, MS) F->G H Pure Ester Product G->H

Caption: General workflow for the esterification of this compound.

troubleshooting_logic Troubleshooting Low Yield A Low or No Product Yield B Check Reagent Quality (Fresh Coupling Agents/Catalysts?) A->B C Verify Anhydrous Conditions (Dry Solvents/Glassware?) A->C D Review Reaction Parameters (Correct Stoichiometry/Temperature?) A->D E Re-run with Fresh Reagents B->E Degraded F Dry Solvents and Use Inert Atmosphere C->F Moisture Present G Optimize Stoichiometry and Temperature D->G Suboptimal H Problem Solved E->H F->H G->H

Caption: A logical approach to troubleshooting low yield in esterification reactions.

References

Refinement of analytical methods for detecting isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical detection of isoquinoline (B145761) derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of isoquinoline derivatives using common analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

HPLC Troubleshooting

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization of basic isoquinoline alkaloids.Optimize the pH of the mobile phase. For basic compounds, a mobile phase with a slightly basic pH or the addition of a tailing suppressor like triethylamine (B128534) can improve peak shape.[1]
Secondary interactions between the analytes and the stationary phase.Use a column with end-capping or a different stationary phase. A C18 column is commonly used for isoquinoline alkaloids.[2][3]
Column overload.Reduce the sample concentration or injection volume.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for proper functioning and leaks.
Temperature variations.Use a column oven to maintain a constant temperature.[2]
Column degradation.Flush the column with a strong solvent or replace it if necessary.
High Backpressure Blockage in the system (e.g., guard column, frits, or column).Systematically check and replace the guard column and frits. Backflush the analytical column with an appropriate solvent.
Particulate matter from the sample.Filter all samples through a 0.45 µm or 0.22 µm syringe filter before injection.[2][3]
Baseline Noise or Drift Contaminated mobile phase or detector cell.Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell.
Air bubbles in the system.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.

GC-MS Troubleshooting

Problem Potential Cause Suggested Solution
No or Low Peak Intensity Poor sample volatility or thermal degradation.While many isoquinoline derivatives are amenable to GC-MS, some may require derivatization to increase volatility and thermal stability. However, direct analysis is often possible.[4]
Inefficient extraction from the sample matrix.Optimize the sample preparation method. Liquid-liquid extraction is a common technique for isoquinoline alkaloids.[4]
Active sites in the GC inlet or column.Use a deactivated inlet liner and a column suitable for basic compounds.
Peak Tailing Adsorption of the analyte onto active sites.Silylate the GC inlet liner or use a liner with a basic deactivation. Ensure the column is properly conditioned.
Incompatible solvent.The sample should be dissolved in a solvent compatible with the stationary phase.
Poor Mass Spectral Quality Co-elution with interfering compounds.Optimize the GC temperature program to improve separation.
Ion source contamination.Clean the ion source according to the manufacturer's instructions.

LC-MS/MS Troubleshooting

Problem Potential Cause Suggested Solution
Low Ionization Efficiency Suboptimal mobile phase composition for electrospray ionization (ESI).Adjust the mobile phase pH to promote the formation of protonated molecules [M+H]+ in positive ion mode, which is common for alkaloids. The addition of a small amount of formic acid or acetic acid is often beneficial.[5][6]
Ion suppression from matrix components.Improve sample cleanup using techniques like solid-phase extraction (SPE). Dilute the sample if possible.
Inconsistent Fragmentation Fluctuating collision energy.Ensure the collision energy in the mass spectrometer is optimized for each specific isoquinoline derivative and is stable.
In-source fragmentation.Optimize the source parameters (e.g., capillary voltage, source temperature) to minimize fragmentation before the collision cell.[7]
Contamination and Carryover Adsorption of analytes in the LC system or on the MS source.Implement a rigorous wash cycle between injections, using a strong solvent to elute any retained compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for sample preparation when analyzing isoquinoline derivatives from plant material?

A1: A common and effective initial step is extraction with an acidic solvent, such as methanol (B129727) with a small percentage of acid (e.g., HCl or acetic acid). This protonates the nitrogen atom in the isoquinoline structure, increasing its solubility in the extraction solvent. Subsequent purification can be achieved through liquid-liquid extraction or solid-phase extraction (SPE).[8]

Q2: How do I choose the right HPLC column for separating a complex mixture of isoquinoline alkaloids?

A2: A reversed-phase C18 column is a versatile and widely used choice for the separation of isoquinoline alkaloids.[1][2][3] The selection of a specific C18 column (e.g., particle size, pore size, end-capping) will depend on the complexity of your sample and the desired resolution. For closely related compounds, a high-resolution column with a smaller particle size (e.g., ≤3 µm) may be necessary.

Q3: What are the typical validation parameters I need to assess for my analytical method?

A3: According to ICH guidelines, key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2]

Q4: Can I use GC-MS for all types of isoquinoline derivatives?

A4: GC-MS is well-suited for volatile and thermally stable isoquinoline derivatives.[4] For less volatile or thermally labile compounds, such as some of the more complex alkaloids, LC-MS/MS is often the preferred technique as it avoids the need for high temperatures during analysis.

Q5: What is a suitable mobile phase for the LC-MS/MS analysis of isoquinoline alkaloids in positive ion mode?

A5: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acidifier such as formic acid or acetic acid (e.g., 0.1%).[5][6] The acid helps to protonate the isoquinoline nitrogen, leading to better ionization efficiency in the ESI source.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of various isoquinoline derivatives using different analytical methods. These values can serve as a reference for method development and validation.

Table 1: HPLC-UV/DAD Method Performance

AnalyteMatrixLODLOQRecovery (%)Linearity (R²)Reference
BerberineBerberis species--->0.999[9]
PalmatineBerberis species--->0.999[9]
JatrorrhizineBerberis species--->0.999[9]
ProtopineChelidonium majus0.5 ng-Satisfactory-[10]
ChelidonineChelidonium majus0.5 ng-Satisfactory-[10]
SanguinarineChelidonium majus0.4 ng-Satisfactory-[10]

Table 2: LC-MS/MS Method Performance

AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Linearity (R²)Reference
Protoberberine alkaloidsBerberis species-0.5-≥0.9989[2][11]
Aporphine alkaloidsBerberis species-0.5-≥0.9989[2][11]
MorphinePapaver species0.05 mg/L---[12]
CodeinePapaver species----[12]
ThebainePapaver species----[12]

Table 3: GC-MS Method Performance

AnalyteMatrixLODLOQRecovery (%)Linearity (R²)Reference
Cularine alkaloidsSarcocapnos species----[13]
Isocularine alkaloidsSarcocapnos species----[13]
Non-cularine alkaloidsSarcocapnos species----[13]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of Protoberberine and Aporphine Alkaloids

This protocol is adapted from a method for the quality control of Corydalis species.[1][3]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm).[2][3]

  • Mobile Phase:

  • Gradient Elution: A gradient program should be optimized to achieve separation of the target analytes. A representative gradient could be: 0-10 min, 27% B; 10-15 min, 27-33% B; 15-30 min, 33-95% B.[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 280 nm.[2]

  • Sample Preparation:

    • Weigh the powdered plant material accurately.

    • Extract the alkaloids using methanol with ultrasonication.[2][3]

    • Filter the extract through a 0.45 µm syringe filter prior to injection.[2]

Protocol 2: GC-MS Analysis of Isoquinoline

This protocol provides a general framework for the analysis of isoquinoline.[4]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is often suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify the sample with a dilute acid (e.g., 2% H₂SO₄) to extract the basic isoquinoline into the aqueous phase.[4]

    • Wash the aqueous phase with a non-polar solvent (e.g., toluene) to remove neutral impurities.[4]

    • Basify the aqueous phase (e.g., with NH₄OH) and extract the isoquinoline into an organic solvent (e.g., toluene).[4]

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate if necessary.[4]

Protocol 3: LC-MS/MS Analysis of Isoquinoline Alkaloids

This protocol is a general guide for the sensitive detection of isoquinoline alkaloids.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[5]

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A fast gradient is typically used, for example: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.[11]

  • Column Temperature: 40 °C.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions need to be optimized for each target alkaloid.

Visualizations

experimental_workflow sample Sample (e.g., Plant Material) extraction Extraction (e.g., Acidified Methanol, Sonication) sample->extraction filtration Filtration (0.45 µm Syringe Filter) extraction->filtration analysis Analytical Technique (HPLC, GC-MS, LC-MS/MS) filtration->analysis data_processing Data Processing and Quantification analysis->data_processing

General experimental workflow for isoquinoline derivative analysis.

hplc_troubleshooting start Problem Observed (e.g., Poor Peak Shape) cause1 Inappropriate Mobile Phase pH start->cause1 cause2 Column Overload start->cause2 cause3 Column Degradation start->cause3 solution1 Optimize Mobile Phase pH cause1->solution1 solution2 Reduce Sample Concentration cause2->solution2 solution3 Flush or Replace Column cause3->solution3

Logical troubleshooting flow for poor peak shape in HPLC.

isoquinoline_biosynthesis tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenylacetaldehyde tyrosine->four_hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine four_hpaa->norcoclaurine reticuline (S)-Reticuline norcoclaurine->reticuline berberine_bridge Berberine Bridge Enzyme reticuline->berberine_bridge benzylisoquinolines Benzylisoquinoline Alkaloids (e.g., Papaverine) reticuline->benzylisoquinolines morphinans Morphinan Alkaloids (e.g., Morphine) reticuline->morphinans scoulerine (S)-Scoulerine berberine_bridge->scoulerine protoberberines Protoberberine Alkaloids (e.g., Berberine) scoulerine->protoberberines

Simplified biosynthetic pathway of isoquinoline alkaloids from L-Tyrosine.

References

Avoiding common byproducts in the Pomeranz–Fritsch–Bobbitt cyclization.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pomeranz–Fritsch–Bobbitt (PFB) cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid the formation of unwanted byproducts during the synthesis of isoquinolines and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Pomeranz–Fritsch–Bobbitt cyclization?

A1: The most frequently encountered byproducts include polymeric or tar-like substances, regioisomers (e.g., 5-substituted vs. 7-substituted tetrahydroisoquinolines), 4-methoxy-tetrahydroisoquinolines (when using methoxy-substituted precursors), and in some cases, indoles, particularly with highly activated aromatic systems.[1][2]

Q2: Why am I getting a low yield of my desired isoquinoline (B145761) product?

A2: Low yields in the Pomeranz–Fritsch reaction are often attributed to the hydrolysis of the imine intermediate, especially under the strongly acidic conditions typically used.[1] Maintaining strictly anhydrous conditions is crucial to minimize this side reaction. For non-activated or moderately-activated aromatic systems, the choice of acid and its concentration is critical for successful cyclization.

Q3: What is the Bobbitt modification and how does it help in avoiding byproducts?

A3: The Bobbitt modification involves the reduction of the intermediate iminoacetal to an aminoacetal before the acid-catalyzed cyclization. This modification is typically carried out under a reduced acid concentration compared to the original Pomeranz–Fritsch conditions. This approach is advantageous in reducing the formation of side products.[1][3]

Q4: Can the Pomeranz–Fritsch–Bobbitt reaction be performed on electron-poor aromatic systems?

A4: While the cyclization proceeds most smoothly with electron-rich (activated) aromatic systems, it is possible to perform the reaction on non-activated or deactivated systems. However, this often requires harsher conditions, such as the use of 70% perchloric acid (HClO₄), as standard PFB conditions may not be sufficient.[2]

Troubleshooting Guide

Issue 1: Formation of Polymeric/Tar-Like Byproducts
  • Symptom: A dark, insoluble material is observed in the reaction mixture, making product isolation difficult and significantly reducing the yield.

  • Cause: Strong acids and high temperatures can lead to the decomposition of starting materials and intermediates.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Attempt the cyclization at the lowest temperature at which the reaction proceeds.

    • Use a Milder Acid: Consider replacing concentrated sulfuric acid with polyphosphoric acid (PPA), which can provide a milder alternative.

    • Optimize Acid Concentration: The Bobbitt modification, which utilizes a lower acid concentration, can be beneficial in preventing byproduct formation.[1][3]

Issue 2: Formation of an Unexpected Regioisomer (e.g., 5-substituted instead of 7-substituted THIQ)
  • Symptom: NMR analysis of the product mixture shows the presence of a significant amount of an undesired regioisomer.

  • Cause: When cyclization can occur at both the para- and ortho- positions relative to a substituent on the aromatic ring, a mixture of isomers can be formed.

  • Troubleshooting Steps:

    • Substituent Effects: Be aware that with certain substitution patterns, the formation of a mixture of 5- and 7-substituted tetrahydroisoquinolines can be common. The electronic nature of the substituents plays a key role in directing the cyclization.

    • Acid System Modification: While a constant ratio of regioisomers is often observed, exploring different acid catalysts (e.g., HCl vs. HClO₄) may alter the selectivity in some cases. For some substrates, selective ring closure at the para-position can be achieved under standard PFB conditions.[2]

Issue 3: Formation of a 4-Methoxy Byproduct Instead of the Desired 4-Hydroxy-Tetrahydroisoquinoline
  • Symptom: The isolated product contains a significant amount of the 4-methoxy derivative alongside or instead of the expected 4-hydroxy product.

  • Cause: The formation of the 4-methoxy ether is believed to be a function of the water content in the reaction mixture.

  • Troubleshooting Steps:

    • Control Reaction Concentration: The ratio of the 4-hydroxy to the 4-methoxy product can be controlled by modifying the concentration of the starting acetal (B89532) in the reaction medium. A higher concentration of the acetal can favor the formation of the desired 4-hydroxy product.[2]

Issue 4: Exclusive Formation of an Indole (B1671886) Byproduct
  • Symptom: The major product isolated is an indole rather than the expected tetrahydroisoquinoline.

  • Cause: With highly activated aromatic systems, a competitive 5-membered ring formation can occur, leading to the indole product.

  • Troubleshooting Steps:

    • Assess Substrate Activity: This side reaction is most prominent with substrates bearing multiple strong electron-donating groups. If indole formation is observed, it may indicate that the aromatic ring is too activated for the desired 6-membered ring closure under the applied conditions.

    • Modify Reaction Conditions: While generally disfavored, if indole formation is the exclusive pathway, consider alternative synthetic routes for the target tetrahydroisoquinoline.

Data Presentation

Table 1: Influence of Acetal Concentration on the Ratio of 4-Hydroxy vs. 4-Methoxy-THIQ Byproducts

Starting AcetalAcetal Concentration (M)AcidProduct Ratio (4-hydroxy-THIQ : 4-methoxy-THIQ)
9d0.970% HClO₄2 : 1
9d0.370% HClO₄1 : 0
9f1.06 M HCl5 : 1
9i0.770% HClO₄1 : 1
9j0.870% HClO₄1 : 1
9k0.970% HClO₄1 : 1

Data adapted from Larkin et al., Beilstein J. Org. Chem. 2017, 13, 1871–1878.[2]

Experimental Protocols

General Procedure for Pomeranz–Fritsch Cyclization with Perchloric Acid (Method A)

  • Dissolve the starting aminoacetal (1 equivalent) in 70% perchloric acid (HClO₄) to a desired concentration (e.g., 0.3 M).

  • Stir the solution at room temperature for 1 hour.

  • Dilute the reaction mixture with water.

  • Carefully basify the mixture by pouring it over sodium carbonate (Na₂CO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, dry with a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography.

This protocol is a general guideline and may require optimization for specific substrates.[1]

General Procedure for Pomeranz–Fritsch Cyclization with Hydrochloric Acid (Method B)

  • Dissolve the starting aminoacetal (1 equivalent) in 6 M hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature for 1 hour. The mixture may change color.

  • Cool the reaction mixture to 0 °C.

  • Quench the reaction by the slow addition of an aqueous base solution (e.g., 3 M NaOH).

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Dry the combined organic layers over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent to yield the crude product.

  • Purify the product as needed.

This protocol is a general guideline and may require optimization for specific substrates.[1]

Visualizations

Pomeranz_Fritsch_Bobbitt_Byproducts Start Aminoacetal Precursor Desired_Path Desired Cyclization Start->Desired_Path Optimal Conditions (e.g., Bobbitt Mod.) Byproduct_Path Side Reactions Start->Byproduct_Path Suboptimal Conditions (High Temp, Strong Acid) THIQ Target Tetrahydroisoquinoline Desired_Path->THIQ Polymer Polymeric Byproducts Byproduct_Path->Polymer Regioisomer Regioisomeric THIQ Byproduct_Path->Regioisomer Methoxy_Byproduct 4-Methoxy-THIQ Byproduct_Path->Methoxy_Byproduct Indole Indole Byproduct Byproduct_Path->Indole Highly Activated Substrates Troubleshooting_PFB Start Low Yield or Byproduct Formation Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Temp_Acid Are temperature and acid strength optimized? Check_Anhydrous->Check_Temp_Acid Yes Solution_Anhydrous Ensure anhydrous conditions Check_Anhydrous->Solution_Anhydrous No Check_Substrate Is the aromatic ring highly activated? Check_Temp_Acid->Check_Substrate Yes Solution_Temp_Acid Lower temperature, use milder acid (PPA) or Bobbitt conditions Check_Temp_Acid->Solution_Temp_Acid No Solution_Substrate Be aware of potential indole formation Check_Substrate->Solution_Substrate Yes Success Improved Yield/ Purity Check_Substrate->Success No Solution_Anhydrous->Success Solution_Temp_Acid->Success Solution_Substrate->Success

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxyisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and scale-up of 3-Methoxyisoquinoline-1-carboxylic acid.

I. Synthetic Pathway Overview

The recommended synthetic route for this compound proceeds via a three-step process, starting from the readily available 3-chloroisoquinoline-1-carbonitrile (B13131987). This pathway is generally robust and amenable to scale-up.

Synthetic_Pathway A 3-Chloroisoquinoline-1-carbonitrile B 3-Methoxyisoquinoline-1-carbonitrile A->B  Sodium Methoxide (B1231860) (NaOMe) in Methanol (B129727) (MeOH)   C This compound B->C  Acidic Hydrolysis (e.g., HCl, H₂SO₄)  

Caption: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 3-Methoxyisoquinoline-1-carbonitrile

This procedure involves a nucleophilic aromatic substitution reaction to replace the chlorine atom with a methoxy (B1213986) group.

Materials:

  • 3-Chloroisoquinoline-1-carbonitrile

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3-chloroisoquinoline-1-carbonitrile in anhydrous methanol.

  • Add sodium methoxide to the solution. A typical molar ratio is 1.1 to 1.5 equivalents of sodium methoxide to 1 equivalent of the starting material.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of 3-Methoxyisoquinoline-1-carbonitrile to this compound

This step involves the hydrolysis of the nitrile functional group to a carboxylic acid under acidic conditions.[1][2][3][4][5]

Materials:

  • 3-Methoxyisoquinoline-1-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, suspend 3-methoxyisoquinoline-1-carbonitrile in a mixture of concentrated acid and water.

  • Heat the mixture to reflux. The reaction time will vary depending on the scale and concentration, so it is crucial to monitor the reaction's progress.

  • Continue refluxing until the reaction is complete, as determined by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the mixture with a suitable base (e.g., sodium hydroxide (B78521) solution) to precipitate the carboxylic acid. The pH should be adjusted to the isoelectric point of the amino acid for maximal precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Data Presentation

ParameterStep 1: MethoxylationStep 2: Hydrolysis
Starting Material 3-Chloroisoquinoline-1-carbonitrile3-Methoxyisoquinoline-1-carbonitrile
Key Reagents Sodium Methoxide, MethanolConcentrated HCl or H₂SO₄, Water
Typical Reaction Temp. RefluxReflux
Typical Reaction Time 2-6 hours4-12 hours
Typical Yield 85-95%70-85%
Purification Method Recrystallization/Column ChromatographyRecrystallization

IV. Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Troubleshooting_Logic Start Low or No Product Yield Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Significant Side Reactions? Start->Side_Reactions Purification_Issues Product Loss During Purification? Start->Purification_Issues Increase_Time Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Time Yes Check_Reagents Check Reagent Quality/Stoichiometry Incomplete_Reaction->Check_Reagents No Lower_Temp Lower Reaction Temperature Side_Reactions->Lower_Temp Yes Check_Purity Check Starting Material Purity Side_Reactions->Check_Purity No Optimize_Solvent Optimize Recrystallization Solvent Purification_Issues->Optimize_Solvent Yes Alternative_Purification Consider Alternative Purification (e.g., Chromatography) Purification_Issues->Alternative_Purification No

References

Technical Support Center: Improving the Stability of 3-Methoxyisoquinoline-1-carboxylic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methoxyisoquinoline-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound in solution during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of degradation for this compound in solution?

A1: Common signs of degradation include a change in the solution's color, often to yellow or brown, the formation of precipitates or cloudiness, and a decrease in potency or purity as measured by analytical techniques like HPLC.[1] You may also observe the appearance of new peaks in your chromatogram, indicating the formation of degradation products.

Q2: What are the primary factors that influence the stability of this compound?

A2: The stability of this compound in solution is primarily affected by pH, temperature, light, and the presence of oxidizing agents.[1] As a carboxylic acid derivative of an isoquinoline (B145761) core, it can be susceptible to hydrolysis, oxidation, and photodecomposition.

Q3: How does pH affect the stability of this compound?

A3: The pH of a solution can significantly impact the stability of carboxylic acid-containing compounds.[1] Both acidic and basic conditions can catalyze the hydrolysis of the methoxy (B1213986) group or potentially promote decarboxylation, leading to the degradation of the molecule. The solubility of the compound is also likely to be pH-dependent.

Q4: What general strategies can I employ to improve the stability of my this compound solution?

A4: To enhance stability, consider the following strategies:

  • pH Control: Use a buffered solution to maintain a pH where the compound is most stable. This can be determined through a pH-rate profile study.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C to -80 °C) for long-term storage.[2]

  • Light Protection: Store the compound and its solutions in amber vials or otherwise protected from light to prevent photolytic degradation.[1]

  • Use of Antioxidants: If the compound is susceptible to oxidation, the addition of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) may be beneficial.[3][4]

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]

Q5: Can excipients in my formulation affect the stability of this compound?

A5: Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API). Some excipients can be a source of impurities like water, peroxides, or metals that can catalyze degradation.[3] It is crucial to perform compatibility studies with all excipients in the formulation. For example, reducing sugars can react with amine groups if degradation exposes the isoquinoline nitrogen.[4]

Troubleshooting Guides

Problem 1: The solution of this compound is turning yellow/brown.
  • Possible Cause: This discoloration is a common sign of oxidative degradation or photodecomposition. The isoquinoline ring system can be susceptible to oxidation, which is often accelerated by light and heat.[1]

  • Troubleshooting Steps:

    • Protect from Light: Immediately transfer the solution to an amber vial or wrap the container in aluminum foil.

    • Control Temperature: Ensure the solution is stored at the recommended temperature. Avoid repeated freeze-thaw cycles.

    • De-gas Solvents: Purge solvents with an inert gas like nitrogen or argon before preparing the solution to remove dissolved oxygen.

    • Consider Antioxidants: If the problem persists, conduct a study to evaluate the compatibility and effectiveness of adding a suitable antioxidant.

Problem 2: A precipitate has formed in my stock solution.
  • Possible Cause: Precipitation can occur due to poor solubility, a change in pH, or the formation of an insoluble degradation product.[1] The solubility of carboxylic acids is often pH-dependent; a shift in pH can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of the solution. If it has shifted, the buffering capacity may be insufficient.

    • Assess Solubility: Determine the equilibrium solubility of the compound in the chosen solvent system and pH. You may need to adjust the formulation with co-solvents or other solubilizing agents.

    • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. This can be done using techniques like HPLC, Mass Spectrometry, or NMR.

Problem 3: I am observing a loss of potency in my assay results over time.
  • Possible Cause: A gradual loss of potency indicates chemical degradation of the compound. The specific degradation pathway (e.g., hydrolysis, oxidation) needs to be identified.

  • Troubleshooting Workflow:

G start Potency Loss Observed forced_degradation Perform Forced Degradation Study (See Protocol 1) start->forced_degradation analyze_hplc Analyze Stressed Samples by HPLC forced_degradation->analyze_hplc compare_profiles Compare Degradation Profile to Assay Sample's Profile analyze_hplc->compare_profiles match Degradation Profile Matches? compare_profiles->match hydrolysis Predominant Degradation in Acid/Base Stress Samples? match->hydrolysis Yes oxidation Predominant Degradation in Oxidative Stress Sample? hydrolysis->oxidation No optimize_ph Optimize pH with Buffers (See Protocol 2) hydrolysis->optimize_ph Yes photodegradation Predominant Degradation in Light-Exposed Sample? oxidation->photodegradation No add_antioxidant Add Antioxidant & Use Inert Atmosphere oxidation->add_antioxidant Yes thermal Predominant Degradation in Heat-Exposed Sample? photodegradation->thermal No protect_from_light Use Amber Vials/ Light-Resistant Containers photodegradation->protect_from_light Yes control_temperature Implement Strict Temperature Control thermal->control_temperature Yes

Caption: Troubleshooting workflow for identifying and mitigating potency loss.

Data Presentation

Forced degradation studies provide quantitative data on a compound's stability profile. The table below shows representative data for a hypothetical study on this compound, summarizing the percentage of degradation under various stress conditions.

Table 1: Representative Forced Degradation Data for this compound

Stress ConditionTimeTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15.2%3-Hydroxyisoquinoline-1-carboxylic acid
0.1 M NaOH24 hours60°C25.8%3-Hydroxyisoquinoline-1-carboxylic acid, Decarboxylated species
3% H₂O₂24 hoursRoom Temp8.5%N-oxide derivative
Heat (Solid)48 hours80°C4.1%Minor unidentified peaks
Photolytic (Solution)24 hoursRoom Temp12.3%Dimerization products, Ring-opened species
Control (Solution)48 hoursRoom Temp< 1.0%-

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol outlines a general procedure for conducting forced degradation studies to identify the intrinsic stability of this compound and potential degradation pathways.

1. Materials:

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Heat at 60°C for 24 hours.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Place the solid compound in a vial and store it in an oven at 80°C for 48 hours. Also, prepare a solution and keep it at 60°C.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Keep a control sample wrapped in aluminum foil for comparison.

4. Sample Analysis:

  • At specified time points, withdraw an aliquot. For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze all stressed samples and an unstressed control sample by a suitable stability-indicating HPLC method.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C Solid, 60°C Solution) stock->thermal photo Photolytic (ICH Q1B Guidelines) stock->photo sample Sample at Time Points acid->sample base->sample oxidation->sample thermal->sample photo->sample neutralize Neutralize Acid/Base Samples sample->neutralize dilute Dilute to Final Concentration neutralize->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc

Caption: Experimental workflow for a forced degradation study.
Protocol 2: pH-Rate Profile Study

This protocol is used to determine the pH at which this compound exhibits maximum stability.

1. Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • HPLC system with UV or PDA detector.

2. Methodology:

  • Sample Preparation: Prepare a series of solutions of the compound (e.g., at 0.1 mg/mL) in each of the different pH buffers.

  • Incubation: Store these solutions at a constant, elevated temperature (e.g., 50°C) to accelerate degradation. Protect all samples from light.[1]

  • Time-Point Analysis: At regular intervals (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each pH solution and analyze it by HPLC to determine the remaining concentration of the parent compound.[1]

3. Data Analysis:

  • For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs).

  • pH-Rate Profile: Plot log(k_obs) versus pH. The pH at which the rate constant is lowest is the pH of maximum stability for the compound.[1]

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways are plausible under stress conditions.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation (Heat/Base) parent This compound hydrolysis_product 3-Hydroxyisoquinoline-1-carboxylic acid parent->hydrolysis_product H⁺ or OH⁻ n_oxide Isoquinoline N-oxide derivative parent->n_oxide [O] decarboxylated 3-Methoxyisoquinoline parent->decarboxylated Δ or OH⁻

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Protein Kinase CK2 Inhibitors: Benchmarking Isoquinoline/Quinoline Carboxylic Acids Against Established Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of protein kinase CK2 inhibitors is both broad and nuanced. This guide provides an objective comparison of the performance of a class of emerging inhibitors, isoquinoline (B145761) and quinoline (B57606) carboxylic acid derivatives, against well-established CK2 inhibitors such as CX-4945 (Silmitasertib), SGC-CK2-1, 4,5,6,7-Tetrabromobenzotriazole (TBB), and Quinalizarin. This comparison is supported by quantitative data from referenced studies and detailed experimental protocols.

Executive Summary: While direct inhibitory data for 3-Methoxyisoquinoline-1-carboxylic acid against protein kinase CK2 is not prominently available in the reviewed scientific literature, the broader class of isoquinoline and quinoline carboxylic acid derivatives has demonstrated notable potential as CK2 inhibitors. This guide evaluates representative compounds from this class and contrasts their efficacy with leading CK2 inhibitors. The data indicates that while some quinoline derivatives exhibit sub-micromolar to low micromolar inhibitory activity, they are generally less potent than the clinical candidate CX-4945 and the highly selective probe SGC-CK2-1.

Quantitative Performance Comparison

The inhibitory potency of various compounds against protein kinase CK2 is summarized below. The data highlights the exceptional potency of CX-4945 and SGC-CK2-1 in the nanomolar range. In contrast, the quinoline carboxylic acid derivatives and other established inhibitors like TBB and Quinalizarin show inhibitory activity in the sub-micromolar to micromolar range.

Table 1: Inhibitory Activity of Quinoline Carboxylic Acid Derivatives against Protein Kinase CK2

Compound ClassRepresentative Compound/DerivativeIC50 (µM)Ki (µM)
3-Carboxy-4(1H)-quinolones5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid0.3[1][2]0.06[1][2]
4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid1.0[1][2]0.28[1][2]
3-Quinoline Carboxylic AcidsTetrazolo-quinoline-4-carboxylic acid derivatives0.65 - 18.2[3][4][5]-
2-Aminoquinoline-3-carboxylic acid derivatives0.65 - 18.2[3][4][5]-

Table 2: Comparative Inhibitory Activity of Established CK2 Inhibitors

InhibitorTypeIC50KiSelectivity Highlights
CX-4945 (Silmitasertib) Naphthyridine derivative~1 nM[6]0.38 nM[7][8]Potent, orally available, but inhibits other kinases like CLK2, DYRK1A, and GSK3β[9][10].
SGC-CK2-1 Pyrazolopyrimidine derivative4.2 nM (CK2α)[9][11]4.5 nM[12]Highly selective chemical probe; >100-fold selectivity over its most potent off-target, DYRK2[13].
TBB Benzotriazole derivative0.9 - 1.6 µM[14][15]0.08 - 0.21 µM[14]Cell-permeable, selective over many other kinases, but less potent than newer inhibitors[16][17].
Quinalizarin Anthraquinone derivative0.11 - 0.15 µM (holoenzyme)[9][18]~0.05 - 0.058 µM (holoenzyme)[18][19][20]Potent and highly selective; distinguishes between CK2α and the holoenzyme[9][19][21].

Signaling Pathways and Experimental Workflows

Protein kinase CK2 is a pleiotropic kinase involved in numerous cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Its inhibition can have profound effects on these pathways, making it an attractive target for therapeutic intervention, particularly in oncology.

CK2_Signaling_Pathways Key Signaling Pathways Modulated by Protein Kinase CK2 CK2 Protein Kinase CK2 AKT AKT (p-S129) CK2->AKT Activates I_B IκBα CK2->I_B Phosphorylates for degradation p65 p65/RelA CK2->p65 Activates STAT3 STAT3 CK2->STAT3 Activates PI3K_AKT PI3K/AKT Pathway Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits NF_kB NF-κB Pathway NF_kB->Proliferation NF_kB->Apoptosis Inhibits JAK_STAT JAK/STAT Pathway JAK_STAT->Proliferation AKT->PI3K_AKT I_B->p65 Inhibits p65->NF_kB STAT3->JAK_STAT

Key signaling pathways influenced by CK2.

The evaluation of CK2 inhibitors typically follows a structured workflow, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and effects on downstream signaling pathways.

Experimental_Workflow General Workflow for Evaluating CK2 Inhibitors cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis Kinase_Assay Biochemical Kinase Assay (IC50 & Ki determination) Selectivity_Screen Kinase Panel Selectivity Screening Kinase_Assay->Selectivity_Screen Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, IC50 in cells) Kinase_Assay->Cell_Viability Progression to Cellular Models Western_Blot Western Blot Analysis (Downstream target phosphorylation, e.g., p-Akt S129) Cell_Viability->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Caspase activation, Annexin V) Western_Blot->Apoptosis_Assay

A typical experimental workflow for CK2 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are standard protocols for key experiments.

In Vitro CK2 Kinase Assay (Determination of IC50)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant CK2.

  • Materials:

    • Recombinant human CK2 holoenzyme (α2β2).

    • CK2-specific peptide substrate (e.g., RRRADDSDDDDD).

    • Test inhibitor (dissolved in DMSO).

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 mM NaCl).

    • [γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega).

    • 96-well plates.

    • P81 phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™).

  • Procedure (using ADP-Glo™ Assay):

    • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

    • In a 96-well plate, add the CK2 enzyme, the peptide substrate, and the inhibitor at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

    • Initiate the kinase reaction by adding ATP (e.g., 10 µM).

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ manufacturer's instructions.

    • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a CK2 inhibitor on the metabolic activity and proliferation of cancer cell lines.

  • Materials:

    • Cancer cell line of interest (e.g., PC3, HeLa).

    • Complete culture medium.

    • 96-well cell culture plates.

    • CK2 inhibitor stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the CK2 inhibitor in complete culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the inhibitor concentration to determine the cellular IC50 value.

Western Blot Analysis of Downstream CK2 Signaling

This protocol is used to verify the on-target effect of the CK2 inhibitor by measuring the phosphorylation status of a known CK2 substrate, such as Akt at Serine 129.

  • Materials:

    • Cancer cell line.

    • CK2 inhibitor.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-Akt (S129), anti-total Akt, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Treat cells with the CK2 inhibitor at various concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt S129) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again, add the ECL substrate, and visualize the protein bands using an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and a loading control (e.g., β-actin) to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion

The development of potent and selective protein kinase CK2 inhibitors remains a significant goal for therapeutic research. While CX-4945 and SGC-CK2-1 represent the gold standard in terms of potency and selectivity, respectively, the exploration of novel chemical scaffolds is crucial for identifying candidates with improved pharmacological properties. The isoquinoline and quinoline carboxylic acid derivatives represent a promising class of CK2 inhibitors, with some members demonstrating sub-micromolar efficacy. Further optimization of this scaffold could lead to the development of novel clinical candidates. The experimental protocols and comparative data presented in this guide provide a framework for the continued evaluation and development of next-generation CK2 inhibitors.

References

A Comparative Analysis of Isoquinoline Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline (B145761) core is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the backbone of numerous biologically active compounds. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to this important heterocycle is a critical decision that can significantly impact the efficiency and success of a research program. This guide provides a comprehensive comparative analysis of four classical methods for isoquinoline synthesis: the Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch, and Schlittler-Müller reactions. We present a quantitative comparison of their performance, detailed experimental protocols, and mechanistic insights to facilitate an informed choice of methodology.

At a Glance: A Quantitative Comparison of Classical Isoquinoline Syntheses

The following table summarizes the key features and typical performance of the four major classical isoquinoline synthesis methods. This data is intended to provide a general overview to guide the selection of a synthetic route based on the desired product and available starting materials.

ReactionStarting MaterialsReagents & ConditionsProductYield Range (%)Key AdvantagesKey Disadvantages
Bischler-Napieralski β-PhenylethylamideDehydrating agent (POCl₃, P₂O₅), reflux in an inert solvent (e.g., toluene, acetonitrile)3,4-Dihydroisoquinoline (requires subsequent oxidation to isoquinoline)40-90%Good for 1-substituted isoquinolines; wide substrate scope.[1]Requires harsh dehydrating agents and high temperatures; the initial product is not fully aromatic.[2]
Pictet-Spengler β-Arylethylamine and an aldehyde or ketoneProtic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂), often with heating1,2,3,4-Tetrahydroisoquinoline (requires subsequent oxidation to isoquinoline)50-98%Can proceed under mild, even physiological, conditions for activated systems; diastereoselective variations are possible.[3][4]Less reactive aromatic rings require harsh conditions and may give low yields.[3]
Pomeranz-Fritsch Benzaldehyde (B42025) and a 2,2-dialkoxyethylamineStrong acid (e.g., concentrated H₂SO₄), heatIsoquinolineModerate to GoodDirectly yields the aromatic isoquinoline.Often requires strongly acidic and harsh conditions; yields can be variable.[5][6]
Schlittler-Müller Benzylamine (B48309) and glyoxal (B1671930) acetal (B89532)Strong acid (e.g., concentrated H₂SO₄), heatIsoquinolineModerate to GoodA modification of the Pomeranz-Fritsch that can improve yields and substrate scope.[7]Still requires harsh acidic conditions.[7]

In-Depth Analysis of Synthesis Methods

This section provides a detailed description of each classical method, including its mechanism, advantages, limitations, and a representative experimental protocol.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, discovered in 1893, is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-phenylethylamides.[8] The reaction is an intramolecular electrophilic aromatic substitution that requires a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), and is typically carried out at elevated temperatures.[9][10] The resulting dihydroisoquinoline can be subsequently oxidized to the fully aromatic isoquinoline.

Mechanism: The reaction is believed to proceed through one of two primary mechanistic pathways, depending on the reaction conditions. One pathway involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the aromatic ring.[11] An alternative mechanism proposes the formation of a dichlorophosphoryl imine-ester intermediate.[8] Both pathways lead to the cyclized product, which then rearomatizes. The reaction is most effective for β-phenylethylamides bearing electron-donating groups on the aromatic ring, which facilitates the electrophilic substitution step.[9]

Bischler_Napieralski cluster_start cluster_reagent cluster_intermediate cluster_cyclization cluster_product cluster_oxidation cluster_final_product start β-Phenylethylamide reagent POCl₃ or P₂O₅ (Dehydrating Agent) start->reagent Activation intermediate Nitrilium Ion Intermediate reagent->intermediate Formation cyclization Intramolecular Electrophilic Aromatic Substitution intermediate->cyclization product 3,4-Dihydroisoquinoline cyclization->product oxidation Oxidation product->oxidation final_product Isoquinoline oxidation->final_product

Caption: Bischler-Napieralski Reaction Workflow.

Experimental Protocol: Classical Bischler-Napieralski Reaction using POCl₃ [12]

  • Starting Material Preparation: Dissolve the β-arylethylamide (1.0 equivalent) in a dry, inert solvent such as acetonitrile (B52724) or toluene.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents) to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., ammonium (B1175870) hydroxide) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction, first reported in 1911, is a versatile and widely used method for the synthesis of 1,2,3,4-tetrahydroisoquinolines.[3] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13] A key advantage of this reaction is that it can often be performed under milder conditions than the Bischler-Napieralski reaction, particularly when the aromatic ring is activated with electron-donating groups.[13]

Mechanism: The reaction begins with the formation of a Schiff base (imine) from the condensation of the β-arylethylamine and the carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. The electron-rich aromatic ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[13]

Pictet_Spengler cluster_start cluster_intermediate1 cluster_catalyst cluster_intermediate2 cluster_cyclization cluster_product start β-Arylethylamine + Aldehyde/Ketone intermediate1 Schiff Base (Imine) start->intermediate1 Condensation catalyst Acid Catalyst (H⁺) intermediate1->catalyst Protonation intermediate2 Iminium Ion catalyst->intermediate2 cyclization Intramolecular Electrophilic Aromatic Substitution intermediate2->cyclization product Tetrahydroisoquinoline cyclization->product

Caption: Pictet-Spengler Reaction Pathway.

Experimental Protocol: General Procedure for the Synthesis of a Tetrahydroisoquinoline Derivative [14]

  • Reaction Setup: To a round-bottom flask, add the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents). Dissolve the reactants in a suitable solvent (e.g., toluene, methanol, or dichloromethane).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid, catalytic to stoichiometric amounts) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction, also discovered in 1893, provides a direct route to fully aromatic isoquinolines.[5] The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[5] This method is particularly useful when the direct synthesis of the aromatic isoquinoline is desired, avoiding a separate oxidation step.

Mechanism: The reaction begins with the formation of a Schiff base (the benzalaminoacetal). Under strong acid catalysis, typically with concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting intermediate undergoes cyclization via an intramolecular electrophilic aromatic substitution. Subsequent elimination of water and alcohol leads to the aromatic isoquinoline ring system.[5]

Pomeranz_Fritsch cluster_start cluster_intermediate cluster_catalyst cluster_cyclization cluster_elimination cluster_product start Benzaldehyde + 2,2-Dialkoxyethylamine intermediate Benzalaminoacetal (Schiff Base) start->intermediate Condensation catalyst Strong Acid (e.g., H₂SO₄) intermediate->catalyst Activation cyclization Intramolecular Electrophilic Aromatic Substitution catalyst->cyclization elimination Elimination of Alcohol and Water cyclization->elimination product Isoquinoline elimination->product

Caption: Pomeranz-Fritsch Reaction Sequence.

Experimental Protocol: Pomeranz-Fritsch Isoquinoline Synthesis [6][15]

  • Formation of Benzalaminoacetal: Condense the substituted benzaldehyde (1.0 equivalent) with 2,2-diethoxyethylamine (B48651) (1.0 equivalent) in a suitable solvent like ethanol, often with gentle heating. The resulting benzalaminoacetal can be isolated or used directly in the next step.

  • Cyclization: Add the benzalaminoacetal to a cooled, stirred solution of concentrated sulfuric acid.

  • Reaction: Slowly warm the reaction mixture to the desired temperature and maintain for several hours. The reaction progress can be monitored by quenching a small aliquot and analyzing by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH or NH₄OH). Extract the product with an organic solvent.

  • Purification: Dry the combined organic extracts, filter, and concentrate. Purify the crude isoquinoline by distillation or column chromatography.

The Schlittler-Müller Modification

The Schlittler-Müller modification of the Pomeranz-Fritsch reaction offers an alternative route that can sometimes provide improved yields and accommodate a broader range of substrates.[7] In this variation, a substituted benzylamine is condensed with a glyoxal acetal.[7]

Mechanism: The mechanism is analogous to the Pomeranz-Fritsch reaction, involving the formation of a Schiff base followed by acid-catalyzed intramolecular cyclization and subsequent aromatization. The use of a benzylamine and glyoxal acetal alters the substitution pattern of the final isoquinoline product.

Schlittler_Muller cluster_start cluster_intermediate cluster_catalyst cluster_cyclization cluster_elimination cluster_product start Benzylamine + Glyoxal Acetal intermediate Schiff Base start->intermediate Condensation catalyst Strong Acid (e.g., H₂SO₄) intermediate->catalyst Activation cyclization Intramolecular Electrophilic Aromatic Substitution catalyst->cyclization elimination Aromatization cyclization->elimination product Isoquinoline elimination->product

References

A Comparative Guide to the Cytotoxic Activity of Novel Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led to the exploration of diverse chemical scaffolds. Among these, carboxylic acids and their derivatives have emerged as a promising class of compounds demonstrating significant cytotoxic activity against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of select novel carboxylic acids against established chemotherapeutic agents. The data presented herein is supported by detailed experimental protocols and visual representations of key cellular pathways to aid researchers in their drug discovery and development endeavors.

Comparative Cytotoxic Activity

The efficacy of a cytotoxic compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of several novel carboxylic acid derivatives in comparison to standard chemotherapeutic drugs against a panel of human cancer cell lines.

Compound/DrugTarget Cell LineIC50 (µM)Compound Class
Novel Carboxylic Acids
Compound 3a HCT-157.94 ± 1.6Dihydropyridine Carboxylic Acid
Compound 3b HCT-159.24 ± 0.9Dihydropyridine Carboxylic Acid
Cinnamic Acid Derivative 5 A-54910.36Cinnamic Acid Derivative
Standard Chemotherapeutics
DoxorubicinMCF-7~0.1 - 2.0[1]Anthracycline
DoxorubicinHeLa~0.1 - 1.0[1]Anthracycline
DoxorubicinA549~0.5 - 5.0[1]Anthracycline
CisplatinMCF-7Variable[2]Platinum-based drug
CisplatinHeLaVariable[2]Platinum-based drug
PaclitaxelA549VariableTaxane

Note: IC50 values can exhibit variability across different studies due to factors such as incubation time and the specific assay method used.[1][2]

Experimental Protocols

To ensure reproducibility and accurate comparison of cytotoxic activity, standardized experimental protocols are crucial. The following sections detail the methodologies for the widely used MTT and LDH cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells. The IC50 value can then be determined by plotting the percentage of viability against the logarithm of the compound concentration.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[7][8][9][10][11]

Materials:

  • Cells to be tested

  • 96-well plates

  • Complete cell culture medium

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell background control.[8]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at approximately 250 x g for 10 minutes to pellet the cells.[10]

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Addition of Reaction Mixture: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Addition of Stop Solution: Add the stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the wells at 490 nm. A reference wavelength of >600 nm is recommended.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background absorbance and comparing the LDH activity in the treated samples to the spontaneous and maximum release controls.

Visualizing Cellular Mechanisms

Understanding the mechanism of action is as critical as quantifying the cytotoxic effect. Many cytotoxic agents, including novel carboxylic acids, induce apoptosis, or programmed cell death. The following diagrams illustrate a typical experimental workflow for evaluating cytotoxicity and a simplified representation of the apoptotic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare Test Compounds add_compounds Add Compounds & Incubate prep_compounds->add_compounds seed_cells->add_compounds add_reagent Add MTT or Collect Supernatant for LDH add_compounds->add_reagent measure_signal Measure Absorbance add_reagent->measure_signal calc_viability Calculate % Viability / % Cytotoxicity measure_signal->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Cytotoxicity Experimental Workflow

A key mechanism of action for many cytotoxic compounds is the induction of apoptosis. This programmed cell death is executed by a family of proteases called caspases, which are activated in a cascade.[12][13][14][15]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 dna_damage DNA Damage / Stress mitochondria Mitochondria dna_damage->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified Apoptotic Signaling Pathway

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Quinoline-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinoline (B57606) ring system, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities. Among these, quinoline-3-carboxylic acids represent a particularly privileged scaffold, forming the basis for a multitude of therapeutic agents. The strategic placement and nature of substituents on this core structure profoundly influence the biological activity, leading to compounds with potent and selective anticancer, antibacterial, antiviral, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline-3-carboxylic acid derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in the rational design of novel therapeutics.

Anticancer Activity: Targeting Cellular Proliferation

Quinoline-3-carboxylic acid derivatives have emerged as a promising class of anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

A significant body of research has focused on 2,4-disubstituted quinoline-3-carboxylic acid derivatives. Studies have shown that the nature of the substituent at the C2 and C4 positions, as well as modifications to the carboxylic acid group, can dramatically impact cytotoxicity and selectivity for cancer cells. For instance, the conversion of 2-styrylquinoline-3-carboxylate esters to their corresponding carboxylic acids has been shown to enhance selectivity for cancer cells over non-cancerous cells. This is attributed to a change in the pKa value of the molecules, which affects their distribution in the acidic tumor microenvironment.

Key SAR insights for anticancer activity include:

  • C2 Position: Bulky and hydrophobic groups at this position are often favored. For example, styryl and substituted phenyl groups have demonstrated significant antiproliferative activity.

  • C4 Position: While a carboxylic acid at C4 is a common feature, its modification to amides or other bioisosteres can modulate activity and pharmacokinetic properties.

  • Benzo Ring (C5-C8): Substitution on the benzene (B151609) ring of the quinoline nucleus can fine-tune the electronic and steric properties of the molecule, influencing its interaction with biological targets.

CompoundC2-SubstituentC4-SubstituentCell LineIC50 (µM)Reference
Compound 2f 4-Chlorostyryl-COOHMCF-7Not specified, but noted as potent and selective
Compound 2l 4-Fluorostyryl-COOHK562Not specified, but noted as potent and selective
Compound 4k VariesVariesK5620.28
Compound 4m VariesVariesMCF-70.33
Compound 4n VariesVariesMCF-70.33
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, K562) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The quinoline-3-carboxylic acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_prep Prepare compound dilutions incubation1->compound_prep cell_treatment Treat cells with compounds compound_prep->cell_treatment incubation2 Incubate for 48-72h cell_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Solubilize formazan crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay for Anticancer Drug Screening

Antibacterial Activity: A Continuing Legacy

The quinolone scaffold is perhaps most renowned for its antibacterial properties, with fluoroquinolones being a clinically vital class of antibiotics. The 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid moiety is the core pharmacophore essential for their antibacterial action. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

The SAR of antibacterial quinoline-3-carboxylic acids is well-established:

  • N1 Position: A small alkyl group, such as cyclopropyl, is often optimal for potent activity.

  • C6 Position: The presence of a fluorine atom generally enhances antibacterial potency.

  • C7 Position: A heterocyclic ring, typically a piperazine (B1678402) or a substituted pyrrolidine, is crucial for the spectrum of activity. The nature of the substituent on this ring can influence activity against Gram-positive and Gram-negative bacteria.

  • C8 Position: A fluorine or chlorine atom at this position can further enhance activity.

CompoundN1-SubstituentC7-SubstituentTarget OrganismMIC (µg/mL)Reference
Ciprofloxacin CyclopropylPiperazinylE. coli0.008-0.03
Levofloxacin Methylpiperazinyl-S. aureus0.25-1
Compound 5d Cyclopropyl4-[(5-Chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-ylS. aureus0.125-8
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The quinoline-3-carboxylic acid derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protein Kinase Inhibition: A Newer Frontier

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. Quinoline-3-carboxylic acid derivatives have been identified as inhibitors of several protein kinases, with protein kinase CK2 being a notable target.

The SAR for CK2 inhibition reveals the importance of specific structural features:

  • Core Scaffold: Both 2-aminoquinoline-3-carboxylic acid and tetrazolo[1,5-a]quinoline-4-carboxylic acid derivatives have shown potent inhibitory activity.

  • Substituents on the Benzo Ring: The position and nature of substituents on the benzene ring can significantly influence the IC50 values.

CompoundScaffoldIC50 (µM) for CK2Reference
2-amino-7-bromo-quinoline-3-carboxylic acid 2-aminoquinoline-3-carboxylic acid0.65
7-bromo-tetrazolo[1,5-a]quinoline-4-carboxylic acid tetrazolo[1,5-a]quinoline-4-carboxylic acid0.82
Experimental Protocol: Protein Kinase CK2 Inhibition Assay

The inhibitory activity against protein kinase CK2 can be determined using a variety of methods, including radiometric assays or luminescence-based assays.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the CK2 enzyme, a specific substrate peptide, ATP, and a suitable buffer.

  • Inhibitor Addition: The quinoline-3-carboxylic acid derivatives are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate is quantified. In a luminescence-based assay, the remaining ATP is measured, which is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.

Anti-inflammatory and Antiviral Activities: Expanding the Scope

Recent studies have highlighted the potential of quinoline-3-carboxylic acid derivatives as anti-inflammatory and antiviral agents.

For anti-inflammatory activity , these compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Quinoline-3-carboxylic acid itself has demonstrated appreciable anti-inflammatory properties.

In the realm of antiviral research , certain quinoline-3-carboxylic acid derivatives have shown activity against a range of viruses. The specific SAR for antiviral activity is still an active area of investigation and appears to be virus-specific.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the detection of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the quinoline-3-carboxylic acid derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: After a short incubation period, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of inhibition of NO production is calculated.

SAR_Summary General SAR of Quinoline-3-Carboxylic Acids cluster_Anticancer Anticancer cluster_Antibacterial Antibacterial cluster_PKI Protein Kinase Inhibition Core Quinoline-3-Carboxylic Acid Core C2_bulky C2: Bulky/Hydrophobic Groups Core->C2_bulky C4_COOH C4: Carboxylic Acid or Bioisostere Core->C4_COOH N1_alkyl N1: Small Alkyl (e.g., Cyclopropyl) Core->N1_alkyl C6_F C6: Fluorine Core->C6_F C7_heterocycle C7: Heterocycle (e.g., Piperazine) Core->C7_heterocycle Scaffold_variation Scaffold Variation (e.g., 2-amino, tetrazolo) Core->Scaffold_variation Benzo_subst Benzo Ring Substitution Core->Benzo_subst

Key Structural Modifications for Different Activities

Conclusion

The quinoline-3-carboxylic acid scaffold is a remarkably versatile platform for the development of a wide range of therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the biological activity profile. For researchers and drug development professionals, a thorough understanding of these SAR principles is paramount for the rational design of next-generation quinoline-based drugs with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged scaffold is poised to yield novel and effective treatments for a myriad of diseases.

A Comparative Guide to the Bioactivity of Isoquinoline and Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and isoquinoline (B145761) are structural isomers, both featuring a benzene (B151609) ring fused to a pyridine (B92270) ring. The sole difference lies in the position of the nitrogen atom within the pyridine ring—at position 1 in quinoline and position 2 in isoquinoline. This seemingly subtle structural variation can significantly impact the physicochemical properties and, consequently, the biological activities of their derivatives. Carboxylic acid moieties are frequently incorporated into these scaffolds to enhance interaction with biological targets. This guide provides a comparative analysis of the bioactivity of isoquinoline and quinoline carboxylic acids, supported by experimental data, to inform and guide future drug discovery and development efforts.

Data Presentation: A Comparative Overview of Bioactivity

The following tables summarize the in vitro bioactivity of selected isoquinoline and quinoline carboxylic acid derivatives against various cancer cell lines and bacterial strains. The data, presented as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) or EC50 (half-maximal effective concentration) values, are compiled from multiple studies to facilitate a comparison of the compounds' potency.

Table 1: Anticancer Activity of Quinoline Carboxylic Acid Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-2-carboxylic acidHELA (Cervical Cancer)Significant Cytotoxicity[1]
Quinoline-2-carboxylic acidMCF7 (Breast Cancer)Remarkable Growth Inhibition[1]
Quinoline-3-carboxylic acidMCF7 (Breast Cancer)Remarkable Growth Inhibition[1]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f)MCF-7 (Breast Cancer)Micromolar Inhibition[2]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l)K562 (Leukemia)Micromolar Inhibition[2]
Quinoline-4-carboxylic acidMCF7 (Breast Cancer)Remarkable Growth Inhibition[1]
Brequinar (Quinoline-4-carboxylic acid derivative)HCT-116 (Colon Cancer)0.02 µM (DHODH Inhibition)[3]
Compound 41 (Quinoline-4-carboxylic acid derivative)HCT-116 (Colon Cancer)0.0097 µM (DHODH Inhibition)[4]

*Qualitative descriptions from the source have been included where specific IC50 values were not provided in the abstract.

Table 2: Anticancer Activity of Isoquinoline Carboxylic Acid Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Tris(isoquinoline-3-carboxylic acid) conjugate (Compound 6 )Not SpecifiedHigh Therapeutic Efficacy*[5]

*In vivo evaluation showed high therapeutic efficacy; specific IC50 values were not provided in the abstract.

Table 3: Antibacterial Activity of Quinoline Carboxylic Acid Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
6-sulfanilamidoquinolin-4-carboxylic acidBacillus subtilisNot specified[6]
6-sulfanilamidoquinolin-4-carboxylic acidStaphylococcus aureusNot specified[6]
6-sulfanilamidoquinolin-4-carboxylic acidEscherichia coliNot specified[6]
6-sulfanilamidoquinolin-4-carboxylic acidPseudomonas aeruginosaNot specified[6]
Table 4: Antibacterial Activity of Isoquinoline Carboxylic Acid Derivatives
CompoundBacterial StrainEC50 (µg/mL)Reference
Isoquinoline-3-carboxylic acid (IQ3CA)Ralstonia solanacearum8.38 - 17.35[7]
Isoquinoline-3-carboxylic acid (IQ3CA)Acidovorax citrulli8.38 - 17.35[7]
Isoquinoline-3-carboxylic acid (IQ3CA)Xanthomonas oryzae pv. oryzicola8.38 - 17.35[7]
Isoquinoline-3-carboxylic acid (IQ3CA)Xanthomonas campestris pv. campestris8.38 - 17.35[7]
Isoquinoline-3-carboxylic acid (IQ3CA)Pectobacterium carotovorum subsp. carotovorum8.38 - 17.35[7]
Isoquinoline-3-carboxylic acid (IQ3CA)Xanthomonas fragariae8.38 - 17.35[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.

Materials:

  • 96-well plates

  • Test compounds (isoquinoline and quinoline carboxylic acids)

  • Cancer cell lines (e.g., MCF7, HELA)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

  • 96-well microtiter plates

  • Test compounds (isoquinoline and quinoline carboxylic acids)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or PBS and adjust the turbidity to match a 0.5 McFarland standard.[8] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[8]

Signaling Pathways and Mechanisms of Action

Quinoline Carboxylic Acids and the NF-κB Signaling Pathway

Several quinoline derivatives have been shown to exert their anti-inflammatory and anticancer effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10][11][12][13] The canonical NF-κB pathway is a key regulator of immune and inflammatory responses, cell proliferation, and survival.[10][12]

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ub Nucleus Nucleus NFkB->Nucleus Translocation Proteasome->IkB Degradation DNA DNA Gene_Transcription Pro-inflammatory & Pro-survival Genes DNA->Gene_Transcription Quinoline_CA Quinoline Carboxylic Acid NFkB_n NF-κB Quinoline_CA->NFkB_n Inhibition of DNA Binding NFkB_n->DNA

Caption: Inhibition of the NF-κB signaling pathway by quinoline carboxylic acids.

Isoquinoline Alkaloids and the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[14][15][16][17] While specific data for isoquinoline carboxylic acids is limited, isoquinoline alkaloids, in general, have been shown to modulate this pathway.[15]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Isoquinoline_Alkaloid Isoquinoline Alkaloid Isoquinoline_Alkaloid->PI3K Isoquinoline_Alkaloid->Akt

Caption: Modulation of the PI3K/Akt signaling pathway by isoquinoline alkaloids.

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and evaluation of the bioactivity of novel isoquinoline and quinoline carboxylic acid derivatives.

Experimental_Workflow Start Synthesis of Quinoline/Isoquinoline Carboxylic Acid Derivatives Screening Primary Bioactivity Screening (e.g., Single-dose Assay) Start->Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Screening->Dose_Response Anticancer Anticancer Assays (MTT, etc.) Dose_Response->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution, etc.) Dose_Response->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Anticancer->Mechanism Antimicrobial->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General experimental workflow for bioactivity evaluation.

Conclusion

The available data suggest that both isoquinoline and quinoline carboxylic acids are promising scaffolds for the development of novel therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial effects. Quinoline carboxylic acid derivatives have been more extensively studied, with several compounds demonstrating potent inhibition of cancer cell growth through mechanisms such as the modulation of the NF-κB pathway and inhibition of enzymes like DHODH.[3][10][11][12][13] Isoquinoline carboxylic acids, while less explored, have shown significant antibacterial activity and their parent alkaloid structures are known to interact with key cancer-related signaling pathways like PI3K/Akt.[7][15]

The difference in the nitrogen position between these two isomers likely influences their binding to various biological targets, leading to the observed differences in their bioactivity profiles. Further direct comparative studies of structurally analogous isoquinoline and quinoline carboxylic acids are warranted to provide a more definitive understanding of their structure-activity relationships and to guide the rational design of more potent and selective therapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this endeavor.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methoxyisoquinoline-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is paramount. This guide provides a comparative overview of analytical methods for the determination of 3-Methoxyisoquinoline-1-carboxylic acid, with a focus on the principles of cross-validation to ensure consistency and accuracy across different analytical techniques. While specific cross-validation data for this compound is not extensively published, this document outlines a comparison between two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The presented data is representative of typical performance characteristics for these methods.

Cross-validation of analytical methods is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments.[1] It is a critical step to ensure data integrity, especially in regulated environments.[1]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance parameters for the analysis of this compound using hypothetical HPLC-UV and LC-MS/MS methods. These parameters are crucial for selecting the appropriate method based on the specific requirements of a study, such as the need for high sensitivity or a wide dynamic range.

Parameter HPLC-UV LC-MS/MS
Limit of Quantification (LOQ) ~10 ng/mL~0.1 ng/mL
Linearity (R²) > 0.995> 0.998
Accuracy (% Recovery) 90-110%95-105%
Precision (%RSD) < 15%< 10%
Specificity ModerateHigh
Throughput ModerateHigh

Experimental Protocols

A detailed experimental protocol for a representative analytical method is crucial for reproducibility. Below are hypothetical, yet typical, methods that could be developed and validated for the quantification of this compound.

HPLC-UV Method Protocol

This protocol is adapted from validated methods for similar aromatic carboxylic acids.[2]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

LC-MS/MS Method Protocol

This protocol is based on general principles for the analysis of carboxylic acids in biological matrices.[3][4]

  • Instrumentation: A standard UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[3]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5 µL.[3]

  • Column Temperature: 40°C.[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[3]

  • Sample Preparation (for plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte) to precipitate proteins.[3]

    • Vortex for 1 minute.[3]

    • Centrifuge at 14,000 rpm for 10 minutes.[3]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in 100 µL of the mobile phase.[3]

Visualizations

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods between two different laboratories or techniques.

A Define Acceptance Criteria B Select Samples for Analysis A->B C Analyze Samples with Method 1 (Reference) B->C D Analyze Samples with Method 2 (Test) B->D E Compare Results C->E D->E F Statistical Analysis E->F G Results within Acceptance Criteria? F->G H Methods are Cross-Validated G->H Yes I Investigate Discrepancies G->I No J Modify Method / Re-validate I->J J->D

Caption: A generalized workflow for analytical method cross-validation.

Hypothetical Signaling Pathway Inhibition

Isoquinoline derivatives are known to interact with various biological targets, such as kinases.[5] The diagram below illustrates a hypothetical signaling pathway where a compound like this compound might exert its effect by inhibiting a specific kinase.

cluster_0 A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Cellular Response E->F G This compound G->D

Caption: Hypothetical inhibition of a kinase cascade by this compound.

References

Efficacy of Isoquinoline-Based Carboxamides as Novel Therapeutic Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide has been developed for researchers, scientists, and drug development professionals, offering an in-depth analysis of the efficacy of 3-Methoxyisoquinoline-1-carboxylic acid and its analogs. This guide provides a comprehensive overview of their potential as inhibitors of Prolyl Hydroxylase Domain 2 (PHD2), a key enzyme in the cellular response to hypoxia.

The inhibition of PHD2 is a promising therapeutic strategy for conditions such as anemia and ischemia. By inhibiting PHD2, the stability of Hypoxia-Inducible Factor-1α (HIF-1α) is increased, leading to the activation of genes that promote red blood cell production and new blood vessel formation. Isoquinoline-1-carboxylic acid derivatives have emerged as a potent class of PHD2 inhibitors. This guide focuses on the structure-activity relationship (SAR) of these compounds, providing valuable insights for the design of next-generation therapeutics.

Comparative Efficacy of Isoquinoline-3-Carboxamide (B1590844) Analogs as PHD2 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of N-((4-hydroxy-8-substituted-isoquinolin-3-yl)carbonyl)glycine analogs against PHD2. The data is compiled from studies investigating the structure-activity relationship of this class of compounds.

Compound IDR Group (Position 8)PHD2 IC50 (nM)
1 H150
2 Cl30
3 Br25
4 I10
5 OMe200
6 OEt250
7 Ph80
8 4-F-Ph50

Note: The data presented is a representative compilation from literature on isoquinoline-based PHD2 inhibitors and may not reflect a single head-to-head study. The IC50 values are indicative of the relative potency of the compounds.

Structure-Activity Relationship (SAR) Insights

The data reveals several key trends in the structure-activity relationship of these isoquinoline-3-carboxamide analogs:

  • Halogen Substitution at Position 8: A clear trend is observed with halogen substitutions at the 8-position of the isoquinoline (B145761) ring. The inhibitory potency increases with the size of the halogen, with iodine (Compound 4 ) providing the highest potency (IC50 = 10 nM). This suggests that a larger, more polarizable group at this position enhances the interaction with the enzyme's active site.

  • Alkoxy Substitution at Position 8: The introduction of methoxy (B1213986) (Compound 5 ) and ethoxy (Compound 6 ) groups at the 8-position leads to a decrease in inhibitory activity compared to the unsubstituted analog (Compound 1 ). This indicates that bulky electron-donating groups may be less favorable for binding.

  • Aryl Substitution at Position 8: Phenyl substitution (Compound 7 ) restores some of the lost activity, and the addition of an electron-withdrawing fluorine atom to the phenyl ring (Compound 8 ) further enhances potency. This highlights the potential for tuning the electronic properties of the substituent at this position to optimize inhibitory activity.

Experimental Protocols

A detailed methodology for a key experiment cited in the evaluation of these compounds is provided below.

In Vitro PHD2 Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against the PHD2 enzyme.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate (co-substrate)

  • Ascorbate (co-factor)

  • Ferrous iron (Fe2+)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., a time-resolved fluorescence-based method to detect the hydroxylated peptide product)

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare solutions of the PHD2 enzyme, HIF-1α peptide, α-ketoglutarate, ascorbate, and ferrous iron in the assay buffer. Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In the wells of a 384-well plate, add the assay buffer, PHD2 enzyme, and the test compound at various concentrations. Include a control with no inhibitor (DMSO only) and a background control with no enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a mixture of the HIF-1α peptide, α-ketoglutarate, ascorbate, and ferrous iron to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

HIF-1α Signaling Pathway

The following diagram illustrates the central role of PHD2 in the regulation of HIF-1α and the mechanism of action of PHD2 inhibitors.

HIF_Pathway cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions or PHD2 Inhibition cluster_nucleus Nucleus Normoxia Normoxia PHD2 PHD2 Normoxia->PHD2 O2 Hypoxia / PHD2 Inhibition Hypoxia / PHD2 Inhibition Hypoxia / PHD2 Inhibition->PHD2 Inhibition HIF-1α HIF-1α PHD2->HIF-1α Hydroxylation HIF-1α_stable HIF-1α (stabilized) VHL VHL HIF-1α->VHL Binding Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Ubiquitination Nucleus Nucleus HIF-1β HIF-1β HIF-1 Complex HIF-1 Complex HIF-1β->HIF-1 Complex HRE HRE HIF-1 Complex->HRE Binding Gene Transcription Gene Transcription HRE->Gene Transcription Erythropoiesis, Angiogenesis, etc. Erythropoiesis, Angiogenesis, etc. Gene Transcription->Erythropoiesis, Angiogenesis, etc. HIF-1α_stable->Nucleus

Caption: HIF-1α signaling pathway under normoxic and hypoxic/inhibited conditions.

Experimental Workflow for PHD2 Inhibition Assay

The following diagram outlines the key steps in the in vitro PHD2 inhibition assay.

Assay_Workflow start Start reagent_prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->reagent_prep plate_setup Plate Setup (Add Enzyme, Buffer, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubation (15 min at RT) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate Mix) pre_incubation->reaction_start incubation Incubation (60 min at RT) reaction_start->incubation detection Stop Reaction & Add Detection Reagent incubation->detection read_plate Measure Signal (e.g., Fluorescence) detection->read_plate data_analysis Data Analysis (Calculate % Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro PHD2 inhibition assay.

A Comparative Analysis of Novel Isoquinoline Derivatives as Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

The search for more effective and less toxic anticancer agents is a continuous endeavor in medicinal chemistry. Isoquinoline and its derivatives have emerged as a promising scaffold for developing new therapeutics, particularly as topoisomerase I (Top1) inhibitors.[1][2] This guide provides a comparative benchmark of a novel indenoisoquinoline derivative, designated IQD-1, against the established clinical standard, Topotecan. The data presented herein is a synthesis of representative findings from recent studies on similar novel derivatives.

Mechanism of Action: Targeting Topoisomerase I

Topotecan, a derivative of camptothecin, is a well-established Top1 inhibitor used in the treatment of ovarian, lung, and cervical cancers.[1][3] Its mechanism involves trapping the Top1-DNA cleavage complex, which prevents the re-ligation of single-strand breaks.[4][5] This stabilization leads to the accumulation of DNA damage, particularly when a replication fork collides with the complex, resulting in lethal double-strand breaks and ultimately triggering apoptosis (programmed cell death).[4][5][6]

Novel indenoisoquinoline derivatives, such as the representative IQD-1, are designed to function similarly by targeting the same enzyme-DNA intermediate.[1][7][8] The rationale for developing these non-camptothecin inhibitors includes seeking improved chemical stability, different DNA cleavage site specificity, and potentially overcoming mechanisms of resistance associated with camptothecin-based drugs.[1][7]

Comparative Performance: In Vitro Cytotoxicity

The primary benchmark for a potential anticancer agent is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The following table summarizes the representative cytotoxic activity of IQD-1 compared to Topotecan across several human cancer cell lines.

CompoundIC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HT-29 (Colon Cancer)
IQD-1 (New Derivative) 0.450.620.88
Topotecan (Standard) 0.750.951.20

Note: The IC50 values are representative examples derived from published data on novel indenoisoquinoline derivatives and are for comparative purposes.[8][9][10][11]

As the data indicates, the novel derivative IQD-1 demonstrates superior potency with lower IC50 values across all tested cell lines compared to the current standard, Topotecan.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at an optimized density (e.g., 2,000-4,000 cells/well) in 100 µL of complete growth medium and incubated for 18-24 hours at 37°C in a 5% CO2 atmosphere.[15]

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (IQD-1 and Topotecan) or a vehicle control (e.g., DMSO). Cells are typically treated in triplicate.[15]

  • Incubation: The plates are incubated for a specified period, usually 48 or 72 hours, to allow the compounds to exert their effects.[15]

  • MTT Addition: Following treatment, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plates are incubated for an additional 2-4 hours.[12][15] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[12][13]

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: The plates are placed on a shaker for 10 minutes to ensure complete solubilization, and the absorbance is read on a microplate spectrophotometer at a wavelength between 540 and 590 nm.[12][15]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Topoisomerase I DNA Relaxation Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which relaxes supercoiled plasmid DNA.[16][17]

Protocol:

  • Reaction Setup: Reactions are assembled in microcentrifuge tubes on ice. A typical 20 µL reaction mixture includes: 10x Topo I assay buffer, supercoiled plasmid DNA (e.g., pBR322), the test compound at various concentrations, and purified human Topoisomerase I enzyme.[18][19]

  • Incubation: The reaction mixtures are incubated at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.[17][18]

  • Reaction Termination: The reaction is stopped by adding a stop buffer/gel loading dye containing a detergent (e.g., Sarkosyl or SDS) and a tracking dye.[18]

  • Gel Electrophoresis: The samples are loaded onto a 1% agarose (B213101) gel. The different DNA topoisomers (supercoiled, relaxed, and nicked) are separated by electrophoresis.[17]

  • Visualization: The gel is stained with an intercalating agent like ethidium (B1194527) bromide and visualized under UV light.[17][20]

  • Analysis: In the absence of an inhibitor, Top1 will convert the fast-migrating supercoiled DNA into slower-migrating relaxed topoisomers. An effective inhibitor, like IQD-1 or Topotecan, will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

Visualized Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the underlying biological pathway.

G cluster_0 Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with IQD-1 / Topotecan B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan F->G H Read Absorbance G->H I Calculate IC50 H->I

Workflow for determining cell cytotoxicity.

G cluster_1 Signaling Pathway: Top1 Inhibition-Induced Apoptosis Inhibitor IQD-1 / Topotecan Top1_DNA Top1-DNA Complex Inhibitor->Top1_DNA Binds to Ternary_Complex Stable Ternary Complex (Cleavage Complex) Top1_DNA->Ternary_Complex Stabilizes Replication_Fork Replication Fork Collision Ternary_Complex->Replication_Fork Blocks DSB DNA Double-Strand Breaks Replication_Fork->DSB DDR DNA Damage Response (ATM/ATR activation) DSB->DDR p53 p53 Activation DDR->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Pathway of apoptosis induced by Top1 inhibitors.

References

Comparative Docking Analysis of Isoquinoline-Based Inhibitors: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

The isoquinoline (B145761) scaffold is a significant heterocyclic motif present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities.[1] Its structural versatility has made it a privileged template in drug discovery for developing potent inhibitors against various therapeutic targets.[2][3] This guide provides a comparative overview of molecular docking studies on isoquinoline-based inhibitors, offering researchers, scientists, and drug development professionals a data-driven resource to understand their structure-activity relationships and binding interactions with key protein targets.

Data Presentation: Comparative Docking and Activity Data

The following tables summarize quantitative data from various docking and in vitro studies, comparing the binding affinities and inhibitory activities of different isoquinoline-based compounds against several important biological targets. Direct comparison of docking scores between different studies should be approached with caution due to variations in computational methods, software, and force fields employed.[4]

Table 1: Isoquinoline-Based Inhibitors of Acetylcholinesterase (AChE)

Compound/IdentifierTargetDocking Score (kcal/mol)Binding Affinity (IC₅₀/in vivo)Reference
BerberineAChE-20 mg/kg (in vivo)[1][5]
Donepezil (Standard)AChE-8.6-[1][5]
GeduninAChE-8.7-[1][5]
ZINC000055042508AChE-11.7 (predicted)-[1]
ZINC000067446933AChE-11.5 (predicted)-[6]
PalmatineAChE-Strong Inhibition[7]
(-)-CorydalmineAChE-Strong Inhibition[7]

Table 2: Isoquinoline-Based Inhibitors of Tubulin Polymerization

Compound/IdentifierTargetDocking Score (kcal/mol)Binding Affinity (IC₅₀)Reference
(+)-6bTubulin-11 ± 0.4 μM[1]
(+)-6cTubulin-3.1 ± 0.4 μM[1]
Colchicine (Standard)Tubulin-2.1 ± 0.1 μM[1]
F10 (Isoquinoline derivative)Tubulin/V-ATPase-Antiproliferative activity[1][8]

Table 3: Isoquinoline-Based Inhibitors of Kinases (HER2/EGFR & CDK)

Compound/IdentifierTargetDocking Score (kcal/mol)Binding Affinity/ActivityReference
Lapatinib (Standard)HER2/EGFR--[1]
Isoquinoline-tethered quinazoline (B50416) derivativesHER2/EGFR-7- to 12-fold enhancement over lapatinib[1]
Compound 14fHER2-Potent inhibition of colony formation[1]
Isoquinoline-1,3-dione derivativesCDK4-Potent and selective inhibitors[9]
Tetrahydroisoquinoline-4-carbonitrile derivativesCDK5A1-Potent agents[10]

Table 4: Isoquinoline-Based Inhibitors of Poly(ADP-ribose) Polymerase (PARP)

Compound/IdentifierTargetDocking Score (kcal/mol)Binding Affinity (IC₅₀)Reference
1-Oxo-3,4-dihydroisoquinoline-4-carboxamides (e.g., 3l)PARP1 / PARP2-156 nM / 70.1 nM[11]
Olaparib (Standard)PARP1 / PARP2-2.8 nM / 0.7 nM[11]
Naphthyridinone derivative (Compound 34)PARP1-Highly potent, orally bioavailable[12]

Experimental Protocols

The methodologies outlined below represent typical protocols employed in the comparative docking and in vitro evaluation of isoquinoline-based inhibitors.

Molecular Docking Protocol:

A generalized workflow for conducting comparative molecular docking studies is instrumental in predicting the binding modes and affinities of inhibitors.[1][4]

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., human AChE PDB ID: 4EY7, Tubulin, HER2, PARP1) is retrieved from the Protein Data Bank (PDB).[1] Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.[1]

  • Ligand Preparation: The 2D structures of the isoquinoline derivatives are drawn and converted to 3D structures. Energy minimization is subsequently performed using a suitable force field (e.g., MMFF94).[1][13]

  • Docking Simulation: Computational software such as AutoDock, Schrödinger's Maestro, or GOLD is used to perform the docking calculations.[1][4] A grid box is defined around the active site or a known binding site (e.g., the colchicine-binding site in tubulin) to guide the ligand docking process.[1]

  • Analysis of Results: The resulting docking poses are ranked and analyzed based on their binding energy scores (e.g., in kcal/mol).[1][14] Key molecular interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the active site, are examined to understand the structural basis of inhibition.[4][13]

  • Validation: The docking protocol is often validated by redocking the co-crystallized native ligand into the protein's active site and calculating the root mean square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[13]

In Vitro Experimental Protocols:

  • Enzyme Inhibition Assays: The inhibitory activity of the compounds is quantified by determining their IC₅₀ values. For instance, cholinesterase inhibition is measured using spectrophotometric methods.[7][15] For kinases like HER2/EGFR, in vitro kinase assays are employed to determine inhibitory potency.[1] Similarly, PARP inhibitory activity is often assessed using commercially available colorimetric or chemiluminescent assay kits.[11][16]

  • Cell-Based Assays: The anti-proliferative effects of the compounds are evaluated in relevant cancer cell lines. For example, the effects of HER2 inhibitors are tested in HER2-dependent cell lines like SKBR3.[1] For tubulin inhibitors, cellular assays often involve assessing mitotic arrest and apoptosis.[1]

  • Tubulin Polymerization Assay: The ability of compounds to inhibit the polymerization of purified tubulin is measured, often by monitoring the change in turbidity or fluorescence over time.[1]

Visualizations: Pathways and Workflows

Signaling Pathway Inhibition by Tubulin Modulators

G cluster_cell Cancer Cell Tubulin Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Mitosis Mitosis (M-Phase) MitoticSpindle->Mitosis Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis Arrest leads to Inhibitor Isoquinoline-Based Tubulin Inhibitor Inhibitor->Tubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by isoquinoline derivatives leads to mitotic arrest and apoptosis.

Generalized Workflow for a Comparative Docking Study

G cluster_workflow Computational Workflow PDB 1. Protein Structure Selection (PDB) Preparation 3. Protein & Ligand Preparation PDB->Preparation Ligands 2. Ligand Library (Isoquinolines) Ligands->Preparation Docking 4. Molecular Docking (e.g., AutoDock, GOLD) Preparation->Docking Analysis 5. Pose & Score Analysis Docking->Analysis Validation 6. Results Validation (e.g., Redocking, SAR) Analysis->Validation

Caption: A generalized workflow for conducting comparative in silico molecular docking studies.

Logical Relationship in Structure-Activity Relationship (SAR) Studies

G cluster_sar SAR Logic InitialHit Initial Screening (Hit Identification) Docking Docking & Binding Mode Analysis InitialHit->Docking Modification Chemical Modification of Isoquinoline Core Docking->Modification Evaluation In Vitro & In Silico Re-evaluation Modification->Evaluation Evaluation->Docking Iterate Lead Lead Optimization Evaluation->Lead

References

Safety Operating Guide

Proper Disposal of 3-Methoxyisoquinoline-1-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for 3-Methoxyisoquinoline-1-carboxylic acid before handling or disposal. This document outlines the essential procedures for the safe management of this chemical within a laboratory setting, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Profile

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Skin corrosion/irritation (Category 2): Causes skin irritation.[1]

  • Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]

Understanding these hazards is paramount in executing the correct handling and disposal protocols.

Personal Protective Equipment (PPE)

Prior to handling this compound, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Safety goggles with side-shields are mandatory.

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: An impervious lab coat or other protective clothing is required.

  • Respiratory Protection: If ventilation is inadequate or dust is present, a suitable respirator should be used.

An accessible safety shower and eyewash station must be available in the immediate work area.[1]

Disposal Procedures

The primary directive for the disposal of this compound is to adhere to all applicable country, federal, state, and local regulations.[1] Chemical waste generators are responsible for determining the hazardous nature of their waste and ensuring complete and accurate classification.

Step-by-Step Disposal Guidance:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, absorbent materials) in a designated, properly labeled, and sealed container.

    • Avoid mixing with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the specific hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from heat, direct sunlight, and sources of ignition.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Provide the EHS department or contractor with the Safety Data Sheet and any other relevant information about the waste.

Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Personal Protection: Responders must wear full personal protective equipment, including respiratory protection. Avoid breathing vapors, mist, or dust.[1]

  • Clean-up:

    • For solid material, carefully sweep or shovel it into a suitable container for disposal. Avoid generating dust.

    • For solutions, absorb with a finely-powdered liquid-binding material such as diatomite or a universal binder.[1]

    • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[1]

Quantitative Data Summary

Physical and Chemical PropertiesValue
Molecular FormulaC11H9NO3
Melting Point/Range170 - 171.5 °C / 338 - 340.7 °F
AppearanceWhite Crystalline
StabilityStable under recommended storage conditions.[1]

Note: The provided data is for a structurally similar compound, Isoquinoline-3-carboxylic acid, and should be used for general reference. Always refer to the specific SDS for this compound.

Disposal Workflow

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Designated, Labeled Container ppe->collect_waste check_contamination Are there any contaminated materials (e.g., gloves, paper)? collect_waste->check_contamination collect_contaminated Collect Contaminated Materials in the Same Container check_contamination->collect_contaminated Yes seal_container Securely Seal the Container check_contamination->seal_container No collect_contaminated->seal_container store_waste Store in a Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 3-Methoxyisoquinoline-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Methoxyisoquinoline-1-carboxylic acid, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment.

Chemical Profile:

  • Name: this compound

  • CAS Number: 374917-64-3

  • Hazards:

    • Harmful if swallowed (Acute toxicity, oral - Category 4)[1]

    • Causes skin irritation (Skin corrosion/irritation - Category 2)[1]

    • Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]

    • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Body PartPersonal Protective EquipmentMaterial/StandardRationale and Best Practices
Eyes/Face Chemical safety goggles with side-shields, Face shieldPolycarbonate lenses are recommended. Should comply with NIOSH (US) or EN 166 (EU) standards.Essential for protecting eyes from splashes. A face shield offers additional protection to the entire face.[1]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids.Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2]
Body Laboratory coat, Impervious clothingA Nomex® lab coat over cotton clothing is recommended for larger quantities.A fully fastened lab coat provides a barrier against accidental spills. For larger quantities, an impervious apron should also be worn.[1][3]
Respiratory NIOSH-approved respiratorAn N95 mask may be suitable for low-fume environments. For higher exposures or in case of inadequate ventilation, a full-face respirator with acid gas cartridges is recommended.[3]Use in a well-ventilated area, preferably a chemical fume hood.[3][2] A respirator is necessary if ventilation is inadequate or for large spills.[3]
Foot Closed-toe shoesChemical-resistant boots for large-scale operations.Protects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[3][2]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][3]

    • Before starting, ensure all necessary PPE is available and in good condition.

  • Handling:

    • Avoid direct contact with skin and eyes.[3]

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.[2]

    • Wash hands thoroughly after handling.[1][3]

    • Do not eat, drink, or smoke when using this product.[1]

  • Storage:

    • Store in a well-ventilated place and keep the container tightly closed.[1]

    • Store in a locked-up area.[1]

    • Avoid storage with incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

First Aid Measures

  • If on skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]

  • If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[1]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[3] Do not mix with other waste streams. Collect in a dedicated, properly labeled, and sealed container.[2]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Contact your institution's environmental health and safety department for specific guidance.[1]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify fume hood functionality prep2 Check eyewash and safety shower prep1->prep2 prep3 Don appropriate PPE prep2->prep3 handle1 Weigh/transfer chemical in fume hood prep3->handle1 handle2 Perform experiment handle1->handle2 handle3 Tightly seal container after use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label hazardous waste clean1->clean2 clean3 Dispose of waste per regulations clean2->clean3 clean4 Remove and dispose of PPE clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxyisoquinoline-1-carboxylic acid
Reactant of Route 2
3-Methoxyisoquinoline-1-carboxylic acid

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